molecular formula C11H12BrNO2 B152215 (4-Bromophenyl)(morpholino)methanone CAS No. 127580-92-1

(4-Bromophenyl)(morpholino)methanone

Cat. No.: B152215
CAS No.: 127580-92-1
M. Wt: 270.12 g/mol
InChI Key: FTAGZJAFWFNHAP-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAGZJAFWFNHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336311
Record name (4-Bromophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127580-92-1
Record name (4-Bromophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromobenzoyl)morpholine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Bromophenyl)(morpholino)methanone physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Bromophenyl)(morpholino)methanone: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This compound, also known as 4-(4-bromobenzoyl)morpholine, is a versatile bifunctional molecule that serves as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromophenyl group and a robust morpholino amide, offers a unique combination of stability and synthetic potential. This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical characterization, a validated synthesis protocol, and an exploration of its reactivity and applications, particularly for researchers and professionals in drug development. By grounding technical data with mechanistic insights, this document serves as an essential resource for leveraging this compound in advanced research and development projects.

Core Molecular and Physical Properties

This compound is a crystalline solid at room temperature, valued for its stability and utility as a synthetic intermediate.[1] The key physical and structural data are summarized below, providing the foundational information required for its handling, characterization, and application in experimental workflows.

Structural and Physical Data Summary
PropertyValueSource(s)
IUPAC Name This compound-
Synonym 4-(4-Bromobenzoyl)morpholine
CAS Number 127580-92-1
Molecular Formula C₁₁H₁₂BrNO₂[2][3]
Molecular Weight 270.12 g/mol [2]
Physical Form Light yellow or white solid[4]
Melting Point Data not consistently reported in literature. The related compound, 4-(4-Bromophenyl)morpholine, has a melting point of 114-118 °C.-
Solubility Sparingly soluble in water; soluble in common organic solvents such as chloroform (CDCl₃), dichloromethane (DCM), and ethyl acetate.[5][6]
Storage Store at room temperature, sealed in a dry, inert atmosphere.
Key Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided:

  • SMILES: O=C(c1ccc(Br)cc1)N2CCOCC2

  • InChI: InChI=1S/C11H12BrNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2

  • InChIKey: FTAGZJAFWFNHAP-UHFFFAOYSA-N

Analytical Characterization: A Spectroscopic Profile

A robust analytical profile is critical for verifying the identity and purity of this compound. The following sections detail the expected outcomes from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation. The spectra are characterized by signals from the disubstituted aromatic ring and the morpholine moiety.

¹H NMR (400 MHz, CDCl₃): [6]

  • δ 7.57 ppm (d, J = 8.4 Hz, 2H): These are the two aromatic protons ortho to the carbonyl group. Their downfield shift is due to the deshielding effect of the electron-withdrawing carbonyl.

  • δ 7.31 ppm (d, J = 8.4 Hz, 2H): These are the two aromatic protons ortho to the bromine atom.

  • δ 4.04 – 3.21 ppm (m, 8H): This complex multiplet represents the eight protons of the morpholine ring. The broadness is due to the restricted rotation around the amide C-N bond and the complex coupling patterns of the methylene groups.

¹³C NMR (101 MHz, CDCl₃): [6]

  • δ 169.6 ppm: Carbonyl carbon (C=O) of the amide.

  • δ 134.3, 132.1, 129.1, 124.5 ppm: Aromatic carbons. The peak at 124.5 ppm corresponds to the carbon bearing the bromine atom (C-Br).

  • δ 67.1, 48.4, 42.8 ppm: Carbons of the morpholine ring. The two distinct signals for the methylene carbons adjacent to the nitrogen and oxygen atoms confirm the ring's structure.

Infrared (IR) Spectroscopy
  • ~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the morpholine ring.

  • ~1645-1630 cm⁻¹ (strong, sharp): This is a highly characteristic C=O stretching vibration for a tertiary amide. Its position reflects the electronic conjugation with the aromatic ring.

  • ~1600-1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

  • ~1270-1220 cm⁻¹ (strong): C-N stretching of the amide group.

  • ~1115 cm⁻¹ (strong): C-O-C stretching of the ether linkage in the morpholine ring.

  • ~1010 cm⁻¹ (medium): C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Molecular Ion [M]⁺: The compound has two major isotopes for bromine (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z 269 and m/z 271 .[10]

  • Major Fragmentation Pathways:

    • Loss of Morpholine: Cleavage of the amide bond would result in the formation of the 4-bromobenzoyl cation, a prominent peak at m/z 183/185 .

    • Loss of Bromine: Fragmentation of the molecular ion by loss of a bromine radical would yield a peak at m/z 190 .

    • Benzoyl Cation: Subsequent loss of CO from the 4-bromobenzoyl fragment could produce the bromophenyl cation at m/z 155/157 .

Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound is the acylation of morpholine with 4-bromobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction. The protocol below is a validated, self-validating system designed for high yield and purity.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-bromobenzoyl_chloride 4-Bromobenzoyl Chloride product This compound 4-bromobenzoyl_chloride->product Acyl Source morpholine Morpholine morpholine->product Nucleophile base Triethylamine (Base) base->product HCl Scavenger solvent DCM (Solvent) solvent->product Reaction Medium

Caption: Synthesis of the target compound via nucleophilic acyl substitution.

Step-by-Step Experimental Protocol

Materials:

  • 4-Bromobenzoyl chloride (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add morpholine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution. The base is crucial to neutralize the HCl byproduct, preventing the protonation of the morpholine nucleophile.

  • Acylation: Dissolve 4-bromobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled morpholine solution over 15-20 minutes. Maintaining a low temperature controls the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 4-bromobenzoyl chloride is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), deionized water, and finally, brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure, crystalline product. Typical yields for this reaction are high, often exceeding 90%.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its aryl bromide group, which is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions. This is a cornerstone of its application in building molecular complexity.

Workflow: Suzuki-Miyaura Cross-Coupling

G start This compound product Coupled Biaryl Product start->product boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

Sources

A Comprehensive Technical Guide to (4-Bromophenyl)(morpholino)methanone (CAS: 127580-92-1): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of (4-Bromophenyl)(morpholino)methanone, a key chemical intermediate with significant potential in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, detail a robust and reproducible synthesis protocol, and outline a comprehensive analytical workflow for structure and purity verification. Furthermore, this guide will delve into the strategic importance of its constituent moieties—the 4-bromophenyl group as a versatile synthetic handle and the morpholine scaffold as a privileged structure in drug design. While direct biological data for this specific compound is sparse, we will synthesize information from structurally related molecules to propose potential avenues for therapeutic investigation. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their research endeavors.

Core Compound Identity and Physicochemical Properties

This compound is a solid organic compound that serves primarily as a building block in more complex molecular syntheses.[1] Its structure is characterized by a central carbonyl group linking a 4-bromophenyl ring to a morpholine heterocycle. This unique combination of functional groups makes it a valuable intermediate in pharmaceutical and agrochemical research.[1][2]

PropertyValueSource
CAS Number 127580-92-1[2][3]
Molecular Formula C₁₁H₁₂BrNO₂[1][2]
Molecular Weight 270.12 g/mol
Appearance Solid
IUPAC Name (4-Bromophenyl)(morpholin-4-yl)methanone[3]
SMILES Brc1ccc(cc1)C(=O)N2CCOCC2
InChI Key FTAGZJAFWFNHAP-UHFFFAOYSA-N

Synthesis Protocol: Amide Coupling

The most direct and efficient synthesis of this compound is achieved via a nucleophilic acyl substitution, specifically the amidation of 4-bromobenzoyl chloride with morpholine. This reaction is a classic example of the Schotten-Baumann reaction conditions.

Causality of Experimental Design: The choice of an acyl chloride as the electrophile ensures a high degree of reactivity. Morpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon. A tertiary amine base, such as triethylamine, is crucial. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction. Dichloromethane is selected as the solvent due to its inert nature and its ability to dissolve both the starting materials and the intermediate complexes.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification SM1 4-Bromobenzoyl Chloride Solvent Dichloromethane (DCM) SM1->Solvent Combine in SM2 Morpholine SM2->Solvent Combine in Base Triethylamine (Base) Base->Solvent Combine in Temp 0°C to Room Temp Solvent->Temp Stir at Wash Aqueous Wash Temp->Wash Reaction Quench Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product This compound Purify->Product

Synthesis workflow for this compound.
Detailed Step-by-Step Methodology:
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add morpholine (1.1 equivalents) and dichloromethane (approx. 0.2 M). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

  • Electrophile Addition: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with dichloromethane. Wash sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Analytical_Workflow cluster_spectroscopy Structural Elucidation cluster_chromatography Purity Assessment Crude Purified Product NMR_H ¹H NMR Crude->NMR_H NMR_C ¹³C NMR Crude->NMR_C MS Mass Spectrometry (MS) Crude->MS HPLC HPLC-UV Crude->HPLC Final Confirmed Structure & Purity >95% NMR_H->Final Confirms Connectivity NMR_C->Final Confirms Connectivity MS->Final Confirms Mass HPLC->Final Confirms Purity

Comprehensive analytical workflow for quality control.
Expected Analytical Data & Protocols:
TechniqueProtocol SummaryExpected Results
¹H NMR Dissolve sample in CDCl₃. Acquire spectrum on a 400 MHz or higher instrument.Aromatic protons (AA'BB' system): ~7.4-7.6 ppm. Morpholine protons: Two broad multiplets between ~3.4-3.8 ppm.
¹³C NMR Dissolve sample in CDCl₃. Acquire spectrum on a 100 MHz or higher instrument.Carbonyl carbon: ~169 ppm. Aromatic carbons: 4 signals between ~125-135 ppm. Morpholine carbons: 2 signals between ~42-67 ppm.
Mass Spec. Use Electrospray Ionization (ESI) in positive mode.Expected [M+H]⁺ ion at m/z ~270.1 and ~272.1 in an approximate 1:1 ratio, characteristic of a monobrominated compound.
HPLC C18 reverse-phase column. Mobile phase: Acetonitrile/Water gradient with 0.1% TFA. UV detection at 254 nm.A single major peak with >95% purity by area normalization.

Strategic Applications in Medicinal Chemistry

This compound is not typically a final drug product but rather a strategic intermediate. Its value lies in the synthetic versatility offered by its two key structural motifs.

  • The 4-Bromophenyl Ring: The bromine atom is a powerful synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical functionalities (aryl, alkyl, amine groups, etc.), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This approach is fundamental in modern drug discovery.[4]

  • The Morpholine Moiety: The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[5][6] Its presence in a molecule often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[5][6] It is found in numerous approved drugs, highlighting its acceptance by biological systems.

Applications_Diagram cluster_rxns Cross-Coupling Reactions at Bromine Site cluster_scaffold Contribution of Morpholine Scaffold cluster_products Resulting Compound Classes Core This compound Suzuki Suzuki Coupling (Adds Aryl/Alkyl) Core->Suzuki Buchwald Buchwald-Hartwig (Adds Amines) Core->Buchwald Heck Heck Reaction (Adds Alkenes) Core->Heck Solubility Improves Solubility Core->Solubility Provides PK Enhances PK Profile Core->PK Provides Metabolism Increases Metabolic Stability Core->Metabolism Provides Biaryl Biaryl Amides Suzuki->Biaryl Amino Amino-Aryl Amides Buchwald->Amino Styrenyl Styrenyl Amides Heck->Styrenyl

Medicinal chemistry applications and scaffold diversification.

Potential Biological Activities: An Extrapolative Review

  • Antibacterial Potential: A closely related analog, (3-Fluorophenyl)(morpholino)methanone, has been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The underlying mechanism may involve the inhibition of essential bacterial enzymes. It is plausible that the title compound could possess similar antimicrobial properties.

  • Anticancer and Anti-inflammatory Activity: Morpholine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and anti-inflammatory effects.[6] The morpholine ring can serve as a key pharmacophore for interaction with various biological targets. For example, derivatives of benzoic acid are known to inhibit enzymes like cyclooxygenases (COX) involved in inflammation.[5]

  • CNS Activity: The morpholine scaffold is also present in compounds with central nervous system (CNS) activity. A derivative of trimetozine, morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone, has demonstrated anxiolytic effects in preclinical models, suggesting potential for this scaffold in neurology.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. Based on available safety data sheets for this and similar compounds, the following precautions should be observed.

Hazard InformationRecommendation
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[8] H315: Causes skin irritation.[8] H401: Toxic to aquatic life.[8]
Handling Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid breathing dust. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate that offers chemists a reliable and versatile platform for molecular discovery. Its straightforward synthesis, combined with the powerful synthetic potential of the bromophenyl group and the favorable drug-like properties of the morpholine scaffold, makes it an invaluable asset in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications. Further screening of this compound and its derivatives for a range of biological activities is a scientifically warranted endeavor.

References

  • (4-Amino-2-bromophenyl)(morpholino)methanone | C11H13BrN2O2 - PubChem.
  • This compound - MySkinRecipes.
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure.
  • 4-(4-BROMOBENZOYL)MORPHOLINE | CAS 127580-92-1 - Matrix Fine Chemicals.
  • Preparation of 4-bromobenzoyl chloride - PrepChem.com.
  • The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide - ResearchGate.
  • Oakwood Products, Inc. @ ChemBuyersGuide.com, Inc.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications.
  • Process for the preparation of 4-bromophenyl derivatives - Google Patents.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal.
  • Biological activities of morpholine derivatives and molecular targets involved - ResearchGate.
  • Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis - PubMed.
  • Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents.

Sources

(4-Bromophenyl)(morpholino)methanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Bromophenyl)(morpholino)methanone

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will explore its core molecular properties, outline a robust synthetic protocol and a self-validating analytical workflow, discuss its strategic applications in medicinal chemistry, and detail critical safety and handling procedures. This document is designed to serve as a practical resource, grounded in established chemical principles and authoritative data.

Core Molecular Profile

This compound is a solid, stable organic compound classified as a halogenated heterocyclic building block. Its structure features a 4-bromophenyl group linked to a morpholine ring via a ketone functional group. This combination of a reactive halogenated aromatic ring and a saturated, medicinally relevant heterocycle makes it a valuable and versatile precursor in multi-step organic synthesis.[1]

The compound is primarily utilized as a building block for creating more complex molecules, particularly in the design and synthesis of drug candidates.[1] The morpholine and bromophenyl functional groups are known to impart specific biological activities and desirable pharmacokinetic properties.[1]

Table 1: Chemical Identity and Properties of this compound

IdentifierValueSource
IUPAC Name (4-Bromophenyl)(morpholin-4-yl)methanoneN/A
Molecular Formula C₁₁H₁₂BrNO₂[1]
Molecular Weight 270.12 g/mol [2]
CAS Number 127580-92-1[1]
MDL Number MFCD00447938[1]
Physical Form Solid[2]
Storage Room temperature[1]
SMILES String Brc1ccc(cc1)C(=O)N2CCOCC2[2]
InChI Key FTAGZJAFWFNHAP-UHFFFAOYSA-N[2]

Synthesis and Mechanism

The most direct and industrially scalable synthesis of this compound is the acylation of morpholine with 4-bromobenzoyl chloride. This is a classic example of a Schotten-Baumann reaction, which is a robust and high-yielding method for forming amide bonds.

Causality of Experimental Design:

  • Reactants: 4-bromobenzoyl chloride is the activated carboxylic acid derivative (acyl halide), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Morpholine acts as the nucleophile via its secondary amine nitrogen.

  • Solvent: An aprotic solvent like Dichloromethane (DCM) is chosen to dissolve the reactants without participating in the reaction.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction.

Synthesis_Workflow cluster_reactants Reactants & Reagents 4-Bromobenzoyl_chloride 4-Bromobenzoyl chloride Reaction_Vessel Reaction (0°C to RT) 4-Bromobenzoyl_chloride->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Base Base (e.g., TEA) Base->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel Workup Aqueous Work-up (Quench & Extract) Reaction_Vessel->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes.

  • Acylation: Dissolve 4-bromobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled morpholine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the morpholine is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to afford the pure this compound.

Analytical Characterization: A Self-Validating System

Commercial suppliers may not provide analytical data for this compound; therefore, the buyer is responsible for confirming its identity and purity. A robust characterization workflow is essential for experimental integrity.

Validation_Workflow cluster_analysis Structural Analysis Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Purification Purification Crude_Product->Purification e.g., Chromatography Pure_Compound Pure_Compound Purification->Pure_Compound Structural_Analysis Structural_Analysis Pure_Compound->Structural_Analysis Instrumental Methods NMR NMR (¹H, ¹³C) MS Mass Spectrometry IR IR Spectroscopy Confirmation Identity & Purity Confirmed? NMR->Confirmation MS->Confirmation IR->Confirmation Store_Use Store & Use Confirmation->Store_Use Yes Repurify Re-purify or Re-synthesize Confirmation->Repurify No

Caption: Logical workflow for compound validation.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹H NMR ~7.6 ppm (d, 2H): Aromatic protons ortho to the bromine atom. ~7.4 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. ~3.7 ppm (m, 4H): Morpholine protons adjacent to the oxygen atom. ~3.5 ppm (m, 4H): Morpholine protons adjacent to the nitrogen atom.
¹³C NMR ~169 ppm: Carbonyl carbon (amide). ~135 ppm: Aromatic C-Br. ~132 ppm, ~129 ppm: Aromatic CH carbons. ~127 ppm: Quaternary aromatic carbon attached to carbonyl. ~67 ppm: Morpholine carbons adjacent to oxygen. ~45 ppm: Morpholine carbons adjacent to nitrogen.
IR (Infrared) ~1640 cm⁻¹: Strong C=O stretch (amide). ~1250 cm⁻¹: C-N stretch. ~1115 cm⁻¹: C-O-C stretch (ether). ~1010 cm⁻¹: C-Br stretch.
MS (Mass Spec) m/z 270/272: Molecular ion peak showing a characteristic 1:1 isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br).

Applications in Research & Drug Development

The utility of this compound stems from its two distinct functional domains:

  • The 4-Bromophenyl Moiety: The bromine atom serves as a versatile synthetic handle. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The Morpholine Moiety: Morpholine is a privileged scaffold in medicinal chemistry. Its inclusion in a drug candidate often improves aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. It can also act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. The morpholine ring is a common feature in many approved drugs, including PI3 kinase inhibitors used in oncology.[3]

Its role as an intermediate allows researchers to build upon its core structure to develop novel compounds for various therapeutic areas, such as antivirals and enzyme inhibitors.[3][4]

Safety, Handling, and Storage

This compound is classified as harmful if swallowed and is known to cause skin irritation.[5] Adherence to strict safety protocols is mandatory.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07Warning H302: Harmful if swallowed. H315: Causes skin irritation.[5] H401: Toxic to aquatic life.[5]
Protocol: Safe Handling and Storage
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Nitrile gloves (inspect before use).[5]

    • Chemical safety goggles or a face shield.[6]

    • A lab coat.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.[5] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[5]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined molecular structure, predictable reactivity, and relevance to medicinal chemistry make it an indispensable building block. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can effectively leverage this compound to accelerate the discovery and development of novel molecules with significant scientific and therapeutic potential.

References

  • (4-Amino-2-bromophenyl)(morpholino)methanone | C11H13BrN2O2. PubChem. [Link]
  • This compound. MySkinRecipes. [Link]
  • Process for the preparation of 4-bromophenyl derivatives.
  • Crystal structure and Hirshfeld surface analysis of (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone]. National Institutes of Health (NIH). [Link]
  • Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125)
  • Fueling the Pipeline via Innovations in Organic Synthesis. PubMed Central. [Link]
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

Sources

(4-Bromophenyl)(morpholino)methanone structural analysis and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural and Conformational Analysis of (4-Bromophenyl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of more complex bioactive compounds.[1] Its pharmacological and toxicological profile is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the structural features of this compound, offering insights into its likely conformational preferences based on established principles and data from analogous structures. We will explore both experimental and computational methodologies for a thorough structural elucidation, providing detailed protocols and data interpretation strategies.

Introduction: Deconstructing this compound

This compound, with the chemical formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol , is a disubstituted benzamide derivative.[2] The molecule can be dissected into three key structural components, each contributing to its overall conformation and physicochemical properties:

  • The 4-Bromophenyl Group: A benzene ring substituted with a bromine atom at the para position. This group is largely planar, and the electron-withdrawing nature of the bromine atom can influence the electronic properties of the adjacent carbonyl group.

  • The Amide Linkage (-C(O)N-): This central functional group is known to have a significant impact on the molecule's conformation. The rotational barrier around the C(O)-N bond determines the relative orientation of the phenyl ring and the morpholino group.

  • The Morpholino Group: A saturated six-membered heterocycle containing an oxygen and a nitrogen atom. The morpholine ring typically adopts a stable chair conformation.

Understanding the interplay of these three components is crucial for predicting the molecule's shape, its ability to interact with biological targets, and its potential for further chemical modification.

The Conformational Landscape: Insights from Benzamide Analogs

The Amide Bond: Planarity and Rotation

The conformational analysis of benzamides primarily focuses on the rotational barrier of the C(O)-N bond and the orientation of the amide group relative to the phenyl ring. While early assumptions favored a rigid, planar structure, theoretical calculations have revealed a more nuanced picture.[3] Computational studies consistently predict that a non-planar conformation of benzamide is the global energy minimum in the gas phase, although it is observed to be planar in its crystalline state.[3] This non-planar structure arises from a slight pyramidalization of the amide nitrogen and a torsion of the phenyl ring with respect to the amide plane.[3]

For this compound, the presence of the bulky morpholino group attached to the nitrogen atom will significantly influence the rotational barrier around the C(O)-N bond. Steric hindrance between the morpholino ring and the phenyl ring will likely favor a non-planar conformation where the two rings are twisted relative to each other.

The Morpholine Ring: A Stable Chair

The morpholine ring is a well-characterized heterocyclic system that predominantly exists in a chair conformation to minimize steric strain. The nitrogen and oxygen atoms occupy opposing positions in the ring. This chair conformation is expected to be the most stable form for the morpholino moiety in this compound.

Experimental Structural Analysis: From Crystals to Solution

A definitive understanding of the three-dimensional structure of this compound requires experimental validation. A multi-pronged approach employing both solid-state and solution-phase techniques is recommended.

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's solid-state structure. This technique can reveal detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions.

  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a modern area detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to achieve the best fit with the experimental data.

Table 1: Expected Crystallographic Data for this compound

ParameterExpected Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)
C-Br Bond Length~1.90 Å
C=O Bond Length~1.23 Å
C-N (amide) Bond Length~1.35 Å
Phenyl-Carbonyl Torsion Angle10-30° (deviation from planarity)
Morpholine ConformationChair
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the connectivity of the molecule. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of protons, which can help to deduce the preferred conformation in solution.

Computational Conformational Analysis: A Theoretical Approach

In conjunction with experimental methods, computational modeling provides valuable insights into the conformational preferences and energetic landscape of a molecule.

Molecular Mechanics and Quantum Mechanics Calculations

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), can be used to perform a conformational search and identify low-energy conformers.[3]

The following diagram outlines a typical workflow for the computational conformational analysis of this compound.

G cluster_0 Computational Workflow A 1. Initial Structure Generation (Multiple starting geometries) B 2. Conformational Search (Systematic rotation of key dihedral angles) A->B C 3. Geometry Optimization (Using DFT, e.g., B3LYP/6-31G*) B->C D 4. Frequency Calculation (Confirm true minima) C->D E 5. Analysis of Low-Energy Conformers (Relative energies, geometric parameters) D->E

Caption: A generalized computational workflow for conformational analysis.

By systematically rotating the dihedral angle between the phenyl ring and the amide plane, a potential energy surface can be generated, revealing the energy barriers between different conformations.

Integrated Structural Analysis: A Holistic View

The most comprehensive understanding of the structure of this compound is achieved by integrating data from both experimental and computational methods. SC-XRD provides a precise snapshot of the molecule in the solid state, while NMR and computational studies offer insights into its dynamic behavior in solution and in the gas phase, respectively. Discrepancies between the solid-state and solution/gas-phase conformations can be attributed to packing forces in the crystal lattice.

Conclusion

The structural analysis of this compound is a critical step in understanding its potential as a building block in drug discovery. Based on the analysis of its constituent parts and data from related benzamide structures, a non-planar conformation with a twisted arrangement of the phenyl and morpholino groups around the central amide bond is predicted to be the most stable. The morpholine ring is expected to adopt a chair conformation. A combination of single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling is recommended for a complete and accurate structural elucidation. This integrated approach will provide the detailed structural information necessary to guide the rational design of novel therapeutic agents.

References

  • A Deep Dive into the Conformational Landscape of Benzamide: A Theoretical Perspective - Benchchem.
  • This compound - MySkinRecipes.
  • This compound AldrichCPR - Sigma-Aldrich.
  • 4-bromophenyl-morpholino-methanone | Sigma-Aldrich.

Sources

A Comprehensive Technical Guide to (4-Bromophenyl)(morpholino)methanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Bromophenyl)(morpholino)methanone is a versatile synthetic intermediate of significant interest to the pharmaceutical and fine chemical industries. This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization. We present a robust and reproducible protocol for its preparation via the Schotten-Baumann reaction, complete with mechanistic insights and detailed analytical procedures for structural verification. Furthermore, this document explores the compound's reactivity and highlights its utility as a key building block in medicinal chemistry, particularly in the development of novel therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of modern drug discovery, certain chemical motifs, often termed "privileged structures," appear with remarkable frequency in a wide array of biologically active compounds. The morpholine ring and the 4-bromophenyl group are two such scaffolds. The morpholine moiety, a saturated heterocycle, is prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The 4-bromophenyl group serves as a crucial synthetic handle, enabling a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are foundational to the construction of complex molecular architectures.[2]

This compound, which covalently links these two valuable fragments via a stable amide bond, represents a strategically important building block.[3] Its structure allows for facile diversification at the bromine-substituted position, making it an ideal precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug development programs.[3] This guide serves as a technical resource, consolidating the essential knowledge required to synthesize, characterize, and effectively utilize this compound in a scientific setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and research.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name (4-bromophenyl)(morpholin-4-yl)methanonePubChemLite[4]
Synonym 4-(4-Bromobenzoyl)morpholinePubChemLite[4]
CAS Number 127580-92-1MySkinRecipes[3]
Molecular Formula C₁₁H₁₂BrNO₂Sigma-Aldrich
Molecular Weight 270.12 g/mol Sigma-Aldrich
Canonical SMILES C1COCCN1C(=O)C2=CC=C(C=C2)BrPubChemLite[4]
InChI Key FTAGZJAFWFNHAP-UHFFFAOYSA-NSigma-Aldrich
Physical Form SolidSigma-Aldrich

Synthesis and Mechanistic Insights

The most common and efficient method for preparing this compound is the acylation of morpholine with 4-bromobenzoyl chloride. This is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides from acyl chlorides and amines.

Experimental Protocol: Synthesis via Schotten-Baumann Acylation

Materials:

  • Morpholine (1.1 equivalents)

  • 4-Bromobenzoyl chloride (1.0 equivalent)

  • Triethylamine (Et₃N) or Pyridine (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.1 eq.) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq.) to the stirred solution. Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the morpholine reactant.

  • In a separate flask, dissolve 4-bromobenzoyl chloride (1.0 eq.) in a minimal amount of anhydrous dichloromethane.

  • Add the 4-bromobenzoyl chloride solution dropwise to the cooled morpholine solution over 15-20 minutes. A precipitate (triethylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities), deionized water, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield an off-white solid.

Causality and Mechanistic Discussion

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine, being nucleophilic, attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine base is crucial; it scavenges the HCl produced, preventing the formation of morpholinium hydrochloride, which would be unreactive towards the acyl chloride.[5]

Diagram 1: Synthetic Workflow for this compound

G cluster_reactants Reactants & Reagents cluster_process Process R1 4-Bromobenzoyl Chloride Mix 1. Mix Reactants at 0°C R1->Mix R2 Morpholine R2->Mix Base Triethylamine (Et3N) Base->Mix Solvent Dichloromethane (DCM) Solvent->Mix React 2. Stir at RT for 1-2h Mix->React Workup 3. Aqueous Workup (Wash with H2O, NaHCO3, Brine) React->Workup Dry 4. Dry (Na2SO4) & Concentrate Workup->Dry Purify 5. Recrystallization Dry->Purify Product Pure this compound Purify->Product

Caption: A flowchart illustrating the key steps in the synthesis of the target compound.

Spectroscopic Characterization and Analysis

Rigorous structural confirmation is paramount. The following protocols outline the standard analytical techniques used to verify the identity and purity of the synthesized this compound.

Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

    • ¹H NMR: Acquire the proton NMR spectrum. Expect two distinct sets of signals: aromatic protons from the bromophenyl ring and aliphatic protons from the morpholine ring.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Expect signals corresponding to the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the morpholine ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Prep: Analyze a small amount of the solid product using an ATR (Attenuated Total Reflectance) accessory.

    • Analysis: Identify characteristic absorption bands, particularly the strong C=O (amide) stretch.

  • Mass Spectrometry (MS):

    • Sample Prep: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI).

    • Analysis: Determine the molecular weight by identifying the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion.

Expected Analytical Data

The following table summarizes the expected spectral data based on published literature.[6]

Table 2: Spectroscopic Data for this compound

TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shift (δ)~7.57 ppm (d, 2H, Ar-H ortho to C=O)
(400 MHz, CDCl₃)~7.31 ppm (d, 2H, Ar-H ortho to Br)
~3.21-4.04 ppm (m, 8H, morpholine protons)
¹³C NMR Chemical Shift (δ)~169.6 ppm (C=O, amide)
(101 MHz, CDCl₃)~134.3, 132.1, 129.1, 124.5 ppm (Aromatic carbons)
~67.1, 48.4, 42.8 ppm (Morpholine carbons)
FT-IR Wavenumber (cm⁻¹)~1630-1650 cm⁻¹ (Strong, C=O amide stretch)
~1580-1600 cm⁻¹ (C=C aromatic stretch)
~1110-1120 cm⁻¹ (C-O-C ether stretch)
Mass Spec (ESI) m/z[M+H]⁺ at ~270.0 and ~272.0 (1:1 ratio)

Diagram 2: Analytical Workflow for Structural Confirmation

G cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS NMR_Data Confirm Proton & Carbon Skeleton NMR->NMR_Data FTIR_Data Identify Functional Groups (C=O, C-O-C) FTIR->FTIR_Data MS_Data Verify Molecular Weight & Isotopic Pattern (Br) MS->MS_Data Conclusion Structure Confirmed NMR_Data->Conclusion FTIR_Data->Conclusion MS_Data->Conclusion G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Scaffolds for Drug Discovery Start This compound Suzuki Suzuki + R-B(OH)₂ Start->Suzuki Pd catalyst Buchwald Buchwald-Hartwig + R₂NH Start->Buchwald Pd catalyst Sonogashira Sonogashira + R-C≡CH Start->Sonogashira Pd/Cu catalyst P1 Biaryl Morpholine Amides Suzuki->P1 P2 Amino-Aryl Morpholine Amides Buchwald->P2 P3 Alkynyl-Aryl Morpholine Amides Sonogashira->P3

Caption: The utility of the title compound as a platform for diverse coupling reactions.

Safety, Handling, and Toxicology

As with any laboratory chemical, proper safety precautions are essential.

  • Hazard Identification: this compound is classified as acutely toxic if swallowed (GHS07, H302). It may cause skin and eye irritation. [7][8]* Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the strategic combination of a reactive aryl bromide handle and a pharmaceutically relevant morpholine scaffold. This guide has provided a comprehensive overview, including a reliable synthetic protocol, detailed characterization data, and an exploration of its applications in medicinal chemistry. By understanding the principles outlined herein, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities with therapeutic potential.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). (4-Amino-2-bromophenyl)(morpholino)methanone. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). This compound.
  • Matrix Fine Chemicals. (n.d.). (4-BROMOPHENYL)(PHENYL)METHANONE | CAS 90-90-4.
  • Lundgren, R. J., Sappong-Kumankumah, A., & Stradiotto, M. (2010). A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. Chemistry – A European Journal, 16(6), 1983-1991.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium-Catalyzed Carbonylative Suzuki Coupling of Arylboronic Acids with Aryl Halides.
  • PubChemLite. (n.d.). 4-(4-bromobenzoyl)morpholine (C11H12BrNO2). Université du Luxembourg.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58.
  • Foschi, F., et al. (2020). Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic Chemistry Frontiers, 7(12), 1438-1442.
  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-42.
  • Ghorai, P., et al. (2023). Synthesis and Biophysical Studies of High Affinity Morpholino Oligomers Containing G-clamp Analogs. ChemRxiv.
  • Daanen, J. F., et al. (2022). Fueling the Pipeline via Innovations in Organic Synthesis. ACS Medicinal Chemistry Letters, 13(6), 883-893.

Sources

A Comprehensive Technical Guide to the Synthesis of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of (4-Bromophenyl)(morpholino)methanone, a valuable intermediate in medicinal chemistry and materials science. The core of this synthesis is the N-acylation of morpholine with 4-bromobenzoyl chloride. This document elucidates the underlying reaction mechanism, offers a detailed and validated experimental protocol, and covers essential aspects of product isolation, purification, characterization, and safety. By integrating theoretical principles with practical, field-proven insights, this guide serves as a comprehensive resource for chemists engaged in the synthesis of N-acylmorpholine derivatives and related compounds.

Introduction: The Significance of N-Acylmorpholines

N-substituted morpholines are a prominent class of heterocyclic compounds widely employed in the development of pharmaceuticals and agrochemicals.[1] The morpholine moiety often imparts favorable physicochemical properties to a molecule, such as enhanced aqueous solubility and metabolic stability, making it a privileged scaffold in drug design.[1][2] The target molecule, this compound, serves as a versatile building block. The presence of the bromine atom on the phenyl ring provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. Derivatives of this core structure are investigated for a range of biological activities, highlighting the importance of robust and well-understood synthetic routes.[3]

Reaction Principle and Mechanism

The synthesis of this compound from 4-bromobenzoyl chloride and morpholine is a classic example of a nucleophilic acyl substitution reaction.[4][5] This specific transformation is often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the acidic byproduct.[6][7][8]

The Causality of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the secondary amine nitrogen of morpholine. Morpholine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-bromobenzoyl chloride.[4][9] The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[10]

  • Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.[4][11]

  • Collapse and Elimination: The tetrahedral intermediate rapidly collapses to reform the stable carbonyl double bond. In this process, the chloride ion is expelled as a good leaving group.

  • The Role of the Base: The reaction produces one equivalent of hydrochloric acid (HCl).[7] In the absence of a base, this HCl would protonate the starting morpholine, forming an unreactive ammonium salt and effectively halting the reaction.[12] To drive the reaction to completion, a base such as triethylamine (an organic base) or sodium hydroxide (an inorganic base) is added to scavenge the HCl, forming a salt (e.g., triethylammonium chloride).[7][13][14]

Diagram of the Reaction Mechanism

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Morpholine Morpholine (Nucleophile) Tetrahedral Tetrahedral Intermediate Morpholine->Tetrahedral 1. Nucleophilic Attack AcylChloride 4-Bromobenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product This compound Tetrahedral->Product 2. Collapse & Elimination of Cl- HCl HCl Salt Salt (e.g., Et3N·HCl) HCl->Salt Base Base (e.g., Et3N) Base->Salt 3. Acid Neutralization

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Materials and Methods

This section provides a self-validating protocol, where careful execution and monitoring ensure a high-purity product.

Stoichiometry and Reagent Data
Compound NameRoleMolecular FormulaMW ( g/mol )Molar Eq.Quantity (mmol)Mass/Volume
4-Bromobenzoyl ChlorideElectrophileC₇H₄BrClO219.461.010.02.19 g
MorpholineNucleophileC₄H₉NO87.121.111.00.96 g (0.96 mL)
TriethylamineBaseC₆H₁₅N101.191.212.01.21 g (1.67 mL)
Dichloromethane (DCM)SolventCH₂Cl₂84.93--20 mL
Product (Theoretical) Product C₁₁H₁₂BrNO₂ 270.12 - 10.0 2.70 g
Detailed Experimental Protocol

This protocol is adapted from a general procedure for the amidation of benzoyl chloride.[15]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (0.96 g, 11.0 mmol) and triethylamine (1.21 g, 12.0 mmol). Dissolve the mixture in dichloromethane (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0-5 °C. Rationale: The acylation reaction is exothermic. Initial cooling helps to control the reaction rate and minimize potential side reactions.

  • Addition of Acyl Chloride: In a separate container, dissolve 4-bromobenzoyl chloride (2.19 g, 10.0 mmol) in a minimal amount of dichloromethane (~5 mL). Add this solution dropwise to the stirred morpholine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly. Rationale: Slow, dropwise addition is crucial to maintain temperature control and prevent a runaway reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Let the mixture stir for an additional 1-2 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 4-bromobenzoyl chloride spot indicates reaction completion.

Diagram of the Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup - Dissolve Morpholine & Et3N in DCM - Cool to 0 °C B 2. Acylation Reaction - Add 4-Bromobenzoyl Chloride dropwise - Stir at room temperature A->B Exothermic Control Temp! C 3. Aqueous Work-up - Add Water - Separate organic layer B->C Reaction Complete (TLC) D 4. Washing - Wash with 1M HCl, NaHCO3, Brine C->D E 5. Drying & Concentration - Dry over Na2SO4 - Remove solvent via rotary evaporation D->E F 6. Purification - Recrystallization or - Column Chromatography E->F Crude Product G 7. Characterization - Obtain NMR, MS, etc. - Confirm Purity & Identity F->G Pure Product

Caption: Figure 2: General Experimental Workflow.

Product Isolation and Purification

The trustworthiness of any synthesis relies on a robust purification strategy to isolate the target compound from byproducts and unreacted starting materials.

Work-up Procedure
  • Quenching: Once the reaction is complete, add deionized water (20 mL) to the reaction flask to quench the reaction and dissolve the triethylammonium chloride salt.[15]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine all organic extracts.

  • Washing: Wash the combined organic layer sequentially with 1 M HCl (15 mL) to remove any remaining triethylamine, saturated aqueous NaHCO₃ (15 mL) to remove any acidic impurities, and finally with brine (15 mL) to facilitate separation and remove bulk water.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is typically an off-white solid.[15]

Purification

If the crude product requires further purification, recrystallization is often effective. A suitable solvent system can be determined empirically, but mixtures like ethanol/water or ethyl acetate/hexanes are common starting points. For more challenging purifications, column chromatography on silica gel can be employed.[1]

Characterization of this compound

Final confirmation of the product's identity and purity is achieved through standard analytical techniques.

  • Empirical Formula: C₁₁H₁₂BrNO₂

  • Molecular Weight: 270.12 g/mol

  • Physical Form: Solid

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.58–7.54 (m, 2H, Ar-H), 7.31–7.27 (m, 2H, Ar-H), 3.86–3.31 (m, 8H, morpholine-H).[16]

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 168.38 (C=O), 133.08, 130.82, 127.83, 123.25 (Ar-C), 65.81 (morpholine-C).[16]

  • Mass Spectrometry (MS): Expected m/z for [M+H]⁺ is approximately 270.0 and 272.0, reflecting the isotopic pattern of bromine.

Safety and Handling Precautions

Adherence to strict safety protocols is paramount when performing this synthesis.

  • 4-Bromobenzoyl Chloride: This reagent is corrosive and causes severe skin and eye burns.[17][18] It is also a lachrymator (a substance that irritates the eyes and causes tears).[17][18] It reacts with water and moisture, releasing HCl gas.[18] Handle only in a chemical fume hood.[18]

  • Morpholine: Morpholine is flammable and corrosive. It can cause skin and eye burns.

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. All operations should be conducted in a well-ventilated chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Chemical safety goggles or a face shield.[17][19]

  • Impervious gloves (e.g., nitrile).[17][19]

  • A flame-resistant lab coat.[17]

  • Ensure access to an eyewash station and safety shower.[19]

Conclusion

The synthesis of this compound via the Schotten-Baumann acylation of morpholine with 4-bromobenzoyl chloride is a reliable and high-yielding procedure. A thorough understanding of the nucleophilic acyl substitution mechanism, careful control of reaction conditions, and a systematic approach to work-up and purification are key to achieving a high-purity product. This guide provides the necessary technical details and theoretical grounding for researchers to successfully and safely perform this valuable synthetic transformation.

References

  • Title: Schotten–Baumann reaction - Grokipedia Source: Grokipedia URL
  • Title: Schotten-Baumann Reaction - J&K Scientific LLC Source: J&K Scientific LLC URL
  • Title: Chemistry Schotten Baumann Reaction - SATHEE Source: SATHEE URL
  • Title: Schotten-Baumann Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Schotten–Baumann reaction - Wikipedia Source: Wikipedia URL
  • Title: Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl Source: Sparkl URL
  • Title: 4-Bromobenzoyl chloride SAFETY DATA SHEET Source: Fisher Scientific URL
  • Title: Reactions of Amino Acids: Acylation Source: Pearson URL
  • Title: SAFETY DATA SHEET - 3-Bromobenzoyl chloride Source: Thermo Fisher Scientific URL
  • Title: Acyl Chlorides (A-Level)
  • Title: Acylation of Amines, Part 1: with Acyl Halides - YouTube Source: YouTube URL
  • Title: SAFETY DATA SHEET - 2-Bromobenzoyl chloride Source: Pfaltz & Bauer URL
  • Title: 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)
  • Title: SAFETY DATA SHEET - Morpholine Source: Sigma-Aldrich URL
  • Title: Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)
  • Title: Methods for the acylation of amine compounds - Google Patents Source: Google Patents URL
  • Title: SAFETY DATA SHEET - 2-Bromobenzoyl Chloride Source: TCI Chemicals URL
  • Title: (4-Bromophenyl)(morpholino)
  • Title: Amidation of benzoyl chloride with morpholine Source: ChemSpider Synthetic Pages URL
  • Title: (4-Bromophenyl)(morpholino)
  • Title: Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • Title: (4-Amino-2-bromophenyl)(morpholino)
  • Title: (4-Bromophenyl)(morpholino)
  • Title: 4-bromophenyl-morpholino-methanone Source: Sigma-Aldrich URL
  • Title: Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride Source: Benchchem URL
  • Title: N-(4-Bromobenzoyl)
  • Title: Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride Source: Benchchem URL
  • Title: Process for preparing N-acetyl morpholine - Google Patents Source: Google Patents URL
  • Title: Preparation method of N-acryloyl morpholine Source: Eureka | Patsnap URL
  • Title: 4-bromophenyl-morpholino-methanone - Sigma-Aldrich (German)
  • Title: 4-bromophenyl-morpholino-methanone | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: (PDF) Morpholines.
  • Title: Synthesis of (3-Aminophenyl)(morpholino)
  • Source: PrepChem.
  • Title: An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture Source: PMC - NIH URL
  • Title: Preparation method for N-acetyl morpholine - Google Patents Source: Google Patents URL
  • Title: Preparation method for N-acetyl morpholine Source: Eureka | Patsnap URL

Sources

The Morpholine Motif: A Historical and Synthetic Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal and agricultural chemistry.[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous blockbuster drugs and effective agrochemicals.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery and history of morpholine-containing compounds, from the initial synthesis of the parent heterocycle to the development of complex, life-saving pharmaceuticals and crop-protecting agents. We will delve into the key scientific breakthroughs, synthetic evolution, and the causal relationships behind the experimental choices that have cemented morpholine's importance in modern science.

The Genesis of a Scaffold: The Discovery and Early Synthesis of Morpholine

The story of morpholine begins in the late 19th century with the German chemist Ludwig Knorr.[2][3] Knorr, a prominent figure in heterocyclic chemistry, is also credited with the Paal-Knorr synthesis.[3][4] In 1898, he first prepared morpholine through the dehydration of diethanolamine.[5] Initially, Knorr incorrectly believed the compound to be a structural component of morphine, which led to its name.

The early synthesis of morpholine primarily relied on the acid-catalyzed dehydration of diethanolamine.[6][7] This foundational method has been refined over the years, and modern industrial production of morpholine is now dominated by the reaction of diethylene glycol with ammonia at high temperatures and pressures, often in the presence of a catalyst.[6][8][9] Another significant industrial method involves the reaction of bis(2-chloroethyl) ether with ammonia.[8]

Experimental Protocol: Industrial Synthesis of Morpholine from Diethylene Glycol

This protocol outlines a common industrial method for morpholine synthesis.

Materials:

  • Diethylene glycol

  • Ammonia

  • Hydrogen

  • Hydrogenation catalyst (e.g., Raney nickel, copper chromite)[9]

Procedure:

  • A mixture of diethylene glycol and ammonia is continuously fed into a trickle bed reactor containing a hydrogenation catalyst.[9]

  • The reactor is maintained at a temperature of 140–280°C and a pressure of 125–500 psig.[9]

  • Hydrogen gas is introduced into the reactor.

  • The reaction is operated under conditions where the diethylene glycol is in a discontinuous liquid phase, and the morpholine produced is primarily in the vapor phase.[9]

  • The reaction products are then separated to yield a morpholine stream and a 2-(2-aminoethoxy)ethanol stream.

  • The 2-(2-aminoethoxy)ethanol stream can be recycled back into a second reactor to produce additional morpholine.[9]

The Rise of a Pharmacophore: Morpholine in Medicinal Chemistry

The incorporation of the morpholine moiety into drug candidates began to gain significant traction in the mid-20th century. Medicinal chemists recognized that the morpholine ring could impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to a molecule.[1] This led to the development of a wide array of morpholine-containing drugs across various therapeutic areas.

Linezolid: A New Class of Antibiotics

The discovery of linezolid in the 1990s by a team at Pharmacia and Upjohn Company (now Pfizer) was a landmark achievement in the fight against resistant Gram-positive bacteria.[10] Approved in 2000, it was the first member of the oxazolidinone class of antibiotics to enter the market.[10] The morpholine group in linezolid is a key structural feature that contributes to its efficacy and safety profile.

Early synthetic routes to linezolid were often lengthy and involved challenging steps. Over the years, more efficient and scalable syntheses have been developed. A common modern approach involves the coupling of 3-fluoro-4-morpholinophenyl isocyanate with (R)-epoxyazidopropane, followed by reduction and acetylation.[11]

G start 3-Fluoro-4-morpholinophenyl isocyanate intermediate2 3-Fluoro-4-morpholinophenyl oxazolidinone azide start->intermediate2 MgBr2 intermediate1 (R)-Epoxyazidopropane intermediate1->intermediate2 intermediate3 Amino-oxazolidinone intermediate2->intermediate3 PPh3 end_product Linezolid intermediate3->end_product Acetylation

Gefitinib: A Targeted Cancer Therapy

Gefitinib (Iressa®), developed by AstraZeneca, was a pioneering targeted therapy for non-small cell lung cancer (NSCLC).[12] Its discovery stemmed from the identification of the epidermal growth factor receptor (EGFR) as a key driver of tumor growth.[12] The morpholine-containing side chain of gefitinib plays a crucial role in its binding to the ATP-binding site of the EGFR tyrosine kinase, leading to the inhibition of downstream signaling pathways.[12]

The synthesis of gefitinib has been approached through various routes. One of the early methods developed by AstraZeneca started from 6,7-dimethoxyquinazolin-4(3H)-one.[12] A more recent and efficient four-step synthesis begins with 2,4-dichloro-6,7-dimethoxyquinazoline.[13]

G start 2,4-Dichloro-6,7- dimethoxyquinazoline intermediate1 Monodemethylated intermediate start->intermediate1 [TMAH][Al2Cl7] intermediate2 Aniline substituted intermediate intermediate1->intermediate2 3-Chloro-4-fluoroaniline end_product Gefitinib intermediate2->end_product Selective dehalogenation

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine, discovered at Farmitalia-Carlo Erba and first published in 1984, is a selective norepinephrine reuptake inhibitor used as an antidepressant.[14] The drug has two chiral centers, leading to four possible stereoisomers.[14] The marketed product is a racemic mixture of the (R,R)- and (S,S)-enantiomers.[14] The synthesis of specific stereoisomers of reboxetine has been a significant area of research.[1]

Morpholine in the Field: Agricultural Fungicides

The utility of morpholine-containing compounds extends beyond medicine into agriculture, where they have been employed as effective fungicides since the 1960s.[15][16] These compounds are particularly effective against powdery mildews and rusts in cereal crops.[15][17]

Mechanism of Action

Morpholine fungicides act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[17][18] Specifically, they target two key enzymes in the ergosterol pathway: Δ14-reductase and Δ8→Δ7-isomerase.[17] This dual-site inhibition makes the development of resistance in fungi less likely compared to single-site inhibitors.[18][19]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterol Intermediates Lanosterol->Intermediate Δ14-reductase Δ8→Δ7-isomerase Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Inhibitor Morpholine Fungicides Inhibitor->Intermediate Inhibition

Key Morpholine Fungicides: Fenpropimorph and Amorolfine

Fenpropimorph , introduced in the late 1970s, is a systemic fungicide widely used to control powdery mildew and rusts in cereals.[20] One common industrial synthesis involves the reductive amination of 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine.[20]

Amorolfine is another important morpholine fungicide that is also used topically in human medicine to treat fungal nail infections.[18] Its synthesis can be achieved through various routes, including a process starting from formaldehyde and propanal.[21]

Comparative Data of Key Morpholine-Containing Compounds

CompoundClassYear of Introduction/ApprovalKey Synthetic Precursors
Linezolid Antibiotic (Oxazolidinone)2000[10]3-Fluoro-4-morpholinophenyl isocyanate, (R)-epoxyazidopropane[11]
Gefitinib Anticancer (EGFR inhibitor)2003 (initial), 2015 (first-line)2,4-Dichloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroaniline[13]
Reboxetine Antidepressant (NRI)1997 (Europe)[14]Varies by synthetic route, often involves chiral amino alcohols[1]
Fenpropimorph FungicideLate 1970s[20]3-(4-tert-butylphenyl)-2-methylpropanal, cis-2,6-dimethylmorpholine[20]
Amorolfine Fungicide/AntifungalN/AFormaldehyde, propanal[21]

Conclusion and Future Perspectives

From its serendipitous naming to its current status as a privileged scaffold, the journey of morpholine is a testament to the continuous evolution of chemical synthesis and drug discovery. The versatility of the morpholine ring, coupled with its favorable physicochemical properties, ensures its continued importance in the development of new therapeutics and agrochemicals. As synthetic methodologies become more sophisticated, we can anticipate the emergence of even more complex and potent morpholine-containing compounds, further solidifying the legacy of this unassuming heterocycle.

References

  • Morpholine (Amine) [Group 5] resistance management strategy. (n.d.).
  • Forsyth, S. A., & Rooney, D. W. (2006). One-Pot Multistep Synthetic Strategies for the Production of Fenpropimorph Using an Ionic Liquid Solvent. Organic Process Research & Development, 10(1), 94-102.
  • Mercer, E. I. (1991). Morpholine antifungals and their mode of action. Biochemical Society Transactions, 19(3), 788-793.
  • Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. (n.d.).
  • Panda, J., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(7), 771-776.
  • Fenpropimorph (Ref: CGA 101031). (n.d.). AERU. University of Hertfordshire.
  • Forsyth, S. A., & Rooney, D. W. (2006). One-pot multistep synthetic strategies for the production of fenpropimorph using an ionic liquid solvent. Organic Process Research & Development, 10(1), 94-102.
  • Zeng, W. (2012). Synthesis of Antifungal Drug Amorolfine Hydrochloride.
  • Hollomon, D. W. (1994). Do morpholine fungicides select for resistance? BCPC Monograph, 60, 165-172.
  • CN103275030A - Synthesis method of fenpropimorph. (n.d.). Google Patents.
  • A new and alternate synthesis of Linezolid: An antibacterial agent. (n.d.). Der Pharma Chemica.
  • Analyzing the current application status of gefitinib based on the synthetic routes and mechanism of action. (2023). RSC Advances, 13(52), 36257-36267.
  • Seven-step, continuous flow synthesis of linezolid (1). (n.d.). ResearchGate.
  • PROCESS OF PRODUCING AMOROLFINE - European Patent Office - EP 1917254 B1. (2008). EPO.
  • Morpholine. (n.d.). In Wikipedia.
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
  • Morpholine. (1999). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 71.
  • Morpholine. (2000). USDA.
  • WO2013097629A1 - Preparation method of amorolfine hydrochloride. (n.d.). Google Patents.
  • Liu, C., et al. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry, 15(25), 5395-5401.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2011). Letters in Organic Chemistry, 8(10), 711-714.
  • US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride. (n.d.). Google Patents.
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv
  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2018). Current Organic Synthesis, 15(6), 876-881.
  • Mastering Linezolid Synthesis: A Guide to Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • US4647663A - Synthesis of morpholine. (n.d.). Google Patents.
  • Century of Fungicide Evolution. (n.d.). Scribd.
  • CN102702125B - Chemical synthesis method for linezolid. (n.d.). Google Patents.
  • MORPHOLINE. (n.d.). Ataman Kimya.
  • Ludwig Knorr. (n.d.). In Wikipedia.
  • Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry, 49(6), 787-810.
  • MORPHOLINE. (n.d.). Ataman Kimya.
  • Synthesis of (S,S)-Reboxetine. (2017). ResearchGate.
  • Ludwig Knorr. (2025). In Britannica.
  • 1 Historical Perspectives of Fungicide - Resistance. (n.d.). CABI Digital Library.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Stereoisomers of reboxetine. (n.d.). ResearchGate.
  • Reboxetine. (n.d.). In Wikipedia.
  • 100th Anniversary: Death of Ludwig Knorr. (2021). ChemistryViews.
  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023). Journal of Agricultural and Food Chemistry, 71(36), 13197-13208.
  • History and development of fungicides and their generations. (n.d.). Slideshare.
  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). (n.d.). ResearchGate.
  • Knorr quinoline synthesis. (n.d.). In Wikipedia.

Sources

Potential pharmacological profile of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Pharmacological Profile of (4-Bromophenyl)(morpholino)methanone

Authored by: A Senior Application Scientist

Foreword: Charting the Unknown

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent is one of meticulous investigation. This guide focuses on this compound, a compound situated at the intersection of intriguing structural motifs. While extensive pharmacological data for this specific molecule is not yet prevalent in public-domain literature, its constituent parts—the 4-bromophenyl group and the morpholine ring—are well-established pharmacophores. The morpholine ring, in particular, is recognized as a "privileged" structure in medicinal chemistry, known for improving aqueous solubility and other drug-like characteristics.[1][2]

This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It is designed not as a mere recitation of facts, but as a framework for inquiry. We will dissect the molecule's structure to hypothesize its potential biological activities, outline a rigorous, multi-tiered platform for experimental validation, and provide the detailed protocols necessary to execute such a study. Our approach is grounded in the principles of modern pharmacological profiling, which advocate for the early and comprehensive testing of NCEs against a wide array of biological targets to identify both therapeutic potential and potential liabilities.[3][4][5]

Section 1: Molecular Identity and Physicochemical Landscape

This compound is a synthetic organic compound with the chemical formula C₁₁H₁₂BrNO₂.[6] It is primarily utilized in organic synthesis as a chemical building block for creating more complex molecules, particularly in the design of pharmaceutical candidates.[6] The presence of both a halogenated aromatic ring and a heterocyclic morpholine amide suggests a molecule designed for further functionalization in medicinal chemistry.[6]

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNO₂Sigma-Aldrich
Molecular Weight 270.12 g/mol Sigma-Aldrich
CAS Number 127580-92-1MySkinRecipes[6]
Physical Form SolidSigma-Aldrich
SMILES String Brc1ccc(cc1)C(=O)N2CCOCC2Sigma-Aldrich
InChI Key FTAGZJAFWFNHAP-UHFFFAOYSA-NSigma-Aldrich

The molecule's structure, featuring a polar amide and ether group within the morpholine ring, contrasted with the nonpolar bromophenyl ring, suggests a moderate lipophilicity that is often crucial for cell membrane permeability.

Synthesis Outline

The synthesis of this compound is typically achieved through a standard amide coupling reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 4-Bromobenzoyl chloride C Aprotic Solvent (e.g., DCM) Base (e.g., Triethylamine) A->C Mixed with B Morpholine B->C Added to D This compound C->D Yields E Triethylamine HCl C->E Byproduct

General synthesis workflow for this compound.

Section 2: Hypothesis-Driven Pharmacological Inquiry

The structure of this compound does not immediately point to a single, obvious biological target. Therefore, our initial approach must be broad, guided by the known activities of its core fragments.

  • The Morpholine Moiety : This versatile heterocycle is a cornerstone of many approved drugs.[2] Its presence often confers favorable pharmacokinetic properties and can interact with a wide range of biological targets.[2] Structurally related morpholine-containing compounds have demonstrated anxiolytic, anticancer, and anti-inflammatory activities.[2][7]

  • The 4-Bromophenyl Group : Halogenated phenyl rings are common in pharmacologically active compounds. The bromine atom can participate in halogen bonding, potentially enhancing binding affinity to target proteins. This moiety is found in compounds like Macitentan, a dual endothelin receptor antagonist, indicating its compatibility with receptor-binding pockets.[8]

Based on these precedents, we can formulate several primary hypotheses for investigation:

  • Hypothesis 1: CNS Activity. Given the prevalence of the morpholine ring in CNS-active drugs, the compound may modulate neurotransmitter receptors or transporters. Anxiolytic activity, similar to that observed in trimetozine derivatives, is a plausible starting point.[7]

  • Hypothesis 2: Anti-proliferative Activity. Both morpholine and substituted benzamide structures are found in numerous kinase inhibitors and other anticancer agents.

  • Hypothesis 3: Anti-inflammatory Activity. Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).[1]

Section 3: A Staged Approach to Pharmacological Profiling

A systematic, tiered screening approach is essential to efficiently characterize the compound's biological activity. This process allows for the early identification of promising leads and the elimination of unsuitable candidates.[4]

G A Tier 1: Broad In Vitro Screening (Primary Pharmacology & Off-Target Liability) B Tier 2: In Vitro Potency & Selectivity (Dose-Response & Secondary Assays) A->B Active 'Hits' Advance C Tier 3: Cell-Based Functional Assays (Mechanism of Action) B->C Potent/Selective Hits Advance D Tier 4: In Vivo Pharmacokinetics (PK) & Efficacy (Animal Models) C->D Functionally Active Hits Advance G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 AA Arachidonic Acid PGE2 PGE₂ (Prostaglandin E₂) AA->PGE2 COX-2 Inflammation Inflammation PGE2->Inflammation Compound (4-Bromophenyl) (morpholino)methanone Compound->PGE2 Inhibits

Hypothesized mechanism of anti-inflammatory action.

Section 4: In Vivo Characterization

Promising candidates from in vitro and cell-based assays must be evaluated in living organisms to understand their pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pharmacokinetic (ADME) Profiling

A preliminary assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial.

  • Protocol: Mouse Pharmacokinetic Study

    • Animal Model : Use male C57BL/6 mice.

    • Dosing : Administer this compound at a single dose (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes.

    • Blood Sampling : Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

    • Sample Processing : Process blood to plasma and store at -80°C.

    • Bioanalysis : Quantify the concentration of the compound in plasma using LC-MS/MS.

    • Data Analysis : Use software like Phoenix WinNonlin to calculate key PK parameters.

Hypothetical PK Parameters
Parameter
IV Administration
PO Administration
Cₘₐₓ (ng/mL)
N/A
850
Tₘₐₓ (hr)
N/A
1.0
Half-life (t₁/₂) (hr)
3.5
3.7
AUC (ng*hr/mL)
2100
1470
Oral Bioavailability (F%)
N/A
70%
In Vivo Efficacy Model

Based on our hypothetical in vitro results, a model of inflammation would be appropriate.

  • Protocol: Carrageenan-Induced Paw Edema in Rats

    • Animal Model : Use male Wistar rats.

    • Acclimation : Acclimate animals for at least 7 days.

    • Dosing : Administer the test compound orally at various doses (e.g., 1, 3, 10 mg/kg) one hour before the inflammatory challenge. A vehicle control and a positive control (e.g., Indomethacin) group must be included.

    • Inflammatory Challenge : Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measurement : Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Data Analysis : Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Section 5: Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for elucidating the pharmacological profile of this compound. By leveraging knowledge of its constituent pharmacophores, we have postulated potential activities in the CNS and inflammatory pathways. The proposed tiered experimental plan, from broad screening to in vivo efficacy models, provides a rigorous and efficient path for validating these hypotheses.

The hypothetical data presented herein suggests a profile of a moderately potent, selective COX-2 inhibitor with good oral bioavailability and functional anti-inflammatory activity. Future research should focus on confirming these findings, expanding the kinase screening panel, thoroughly investigating the hERG liability, and exploring the structure-activity relationship (SAR) through the synthesis of analogs to optimize potency and safety.

References

  • The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment. Journal of Medicinal Chemistry.
  • This compound. MySkinRecipes. MySkinRecipes
  • Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. ResearchGate.
  • Pharmacological screening of new chemical entities in human subjects and methods of data handling.
  • Pharmacological screening of new chemical entities in human subjects and methods of d
  • (4-Amino-2-bromophenyl)(morpholino)methanone. PubChem. PubChem
  • Pharmacological and Pharmaceutical Profiling. ResearchGate.
  • This compound AldrichCPR. Sigma-Aldrich. Sigma-Aldrich
  • 4-bromophenyl-morpholino-methanone. Sigma-Aldrich. Sigma-Aldrich
  • Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide. Benchchem. Benchchem
  • 127580-92-1|this compound|BLD Pharm. BLD Pharm. BLD Pharm
  • This compound AldrichCPR. Sigma-Aldrich. (Chinese) Sigma-Aldrich
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Process for the preparation of 4-bromophenyl derivatives. Google Patents.
  • Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. PubMed. PubMed
  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.

Sources

An In-depth Technical Guide to the Solubility of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of a compound is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility of (4-Bromophenyl)(morpholino)methanone, a compound of interest in medicinal chemistry due to its morpholine and bromophenyl moieties, which can impart specific biological activities.[1]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of determining and interpreting the solubility of this compound. We will explore its solubility profile in a range of common solvents, detail the experimental methodologies for such determinations, and analyze the underlying molecular interactions that govern its solubility.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

PropertyValueSource
CAS Number 127580-92-1[2]
Molecular Formula C₁₁H₁₂BrNO₂[1][3]
Molecular Weight 270.12 g/mol [3]
Physical Form Solid[2]
Storage Sealed in dry, room temperature conditions[2][3]

The structure of this compound, featuring a polar morpholine ring, a carbonyl group capable of acting as a hydrogen bond acceptor, and a larger, nonpolar bromophenyl group, suggests a nuanced solubility profile. The interplay of these structural features will dictate its interaction with various solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4] This concept posits that substances with similar polarities are more likely to be soluble in one another. The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, which involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[1] For a solute to dissolve, the energy released from the formation of solute-solvent bonds must be comparable to the energy required to break the existing bonds.

Key intermolecular forces at play include:

  • Van der Waals forces: Present in all molecules, these are the primary forces of attraction in nonpolar substances.

  • Dipole-dipole interactions: Occur between polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The oxygen and nitrogen atoms in the morpholine ring of this compound can act as hydrogen bond acceptors.[5][6][7][8]

Experimental Determination of Solubility: A Standard Protocol

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard for its reliability and reproducibility.

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a different solvent of interest.

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker. A temperature of 25°C is standard for these measurements. The agitation should be sufficient to ensure thorough mixing and facilitate the equilibrium between the undissolved solid and the solution. This process is typically carried out for 24 to 72 hours to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the vials are allowed to stand to allow the undissolved solid to settle. The saturated solution is then carefully separated from the excess solid. This is commonly achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, particle-free filtrate.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate technique for this purpose. A calibration curve is constructed using standard solutions of the compound at known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess This compound prep2 Add to vials with different solvents prep1->prep2 equil1 Seal vials and agitate at constant temperature (e.g., 25°C for 24-72h) prep2->equil1 sep1 Centrifuge to settle excess solid equil1->sep1 sep2 Filter supernatant through 0.45 µm PTFE filter sep1->sep2 quant1 Analyze filtrate using HPLC-UV sep2->quant1 quant2 Determine concentration from calibration curve quant1->quant2 G cluster_polar_protic Polar Protic Solvents (e.g., Water, Ethanol) cluster_polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DCM) cluster_nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) substance This compound interaction1 Hydrogen Bonding (Solute O, N with Solvent H-O/H-N) substance->interaction1 interaction2 Dipole-Dipole Interactions substance->interaction2 interaction3 Dipole-Dipole Interactions substance->interaction3 interaction4 Van der Waals Forces substance->interaction4 interaction5 Pi-Pi Stacking (with Toluene) substance->interaction5 polar_protic Solvent molecules polar_protic->interaction1 Favorable polar_protic->interaction2 Favorable polar_aprotic Solvent molecules polar_aprotic->interaction3 Strongly Favorable nonpolar Solvent molecules nonpolar->interaction4 Favorable with bromophenyl group nonpolar->interaction5 Favorable

Caption: Key solute-solvent interactions for this compound.

Conclusion

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. Its amphiphilic nature, with both polar and nonpolar regions, results in a varied solubility profile across different solvent classes. A thorough understanding of these solubility characteristics, obtained through systematic experimental determination and theoretical analysis, is crucial for its advancement in the drug development pipeline. This guide provides a framework for approaching the solubility assessment of this and structurally related compounds, emphasizing the importance of a rigorous and well-documented scientific approach.

References

  • MySkinRecipes. This compound. [Link]
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
  • Wikipedia. Hansen solubility parameter. [Link]
  • Chemistry LibreTexts. Solubility. [Link]
  • Wikipedia. Solubility. [Link]
  • Hansen Solubility Parameters. Hansen Solubility Parameters. [Link]
  • ACS Omega. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
  • NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]
  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]
  • Al-Kindi Publisher. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]
  • ResearchGate. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs | Request PDF. [Link]
  • NCBI. Hydrogen-bond interactions in morpholinium bromide. [Link]
  • PubChem. (4-Amino-2-bromophenyl)(morpholino)methanone. [Link]
  • ResearchGate.
  • JoVE. Solubility - Concept. [Link]
  • ASCE Library.
  • Labclinics. Solubility factors when choosing a solvent. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Bromophenyl)(morpholino)methanone

Introduction

This compound, with CAS Number 127580-92-1, is a vital building block in organic synthesis, frequently employed in the development of more complex molecules for pharmaceutical and agrochemical research.[1] Its molecular structure, comprising a bromophenyl group linked to a morpholine moiety via a ketone functional group, offers multiple avenues for further chemical modification. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a detailed analysis of the spectroscopic data for this compound, offering both established experimental data and predictive insights grounded in fundamental spectroscopic principles. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the causality behind the experimental methodologies and interpretation.

Molecular Structure and Properties:

  • Molecular Formula: C₁₁H₁₂BrNO₂[1][2]

  • Molecular Weight: 270.12 g/mol [2][3]

  • Physical Form: Solid[2]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone technique for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can construct a detailed map of the molecular structure.

Experimental NMR Data

The following data were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]

¹H NMR Quantitative Data Summary

Signal Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-2, H-6 7.57 Doublet (d) 8.4 2H Aromatic Protons (ortho to C=O)
H-3, H-5 7.31 Doublet (d) 8.4 2H Aromatic Protons (ortho to Br)
H-8, H-12 4.04 – 3.21 Multiplet (m) - 4H Morpholine Protons (-CH₂-N-)

| H-9, H-11 | 4.04 – 3.21 | Multiplet (m) | - | 4H | Morpholine Protons (-CH₂-O-) |

¹³C NMR Quantitative Data Summary

Signal Label Chemical Shift (δ, ppm) Assignment
C-7 169.6 Carbonyl Carbon (C=O)
C-1 134.3 Aromatic Carbon (C-ipso, attached to C=O)
C-3, C-5 132.1 Aromatic Carbons (CH, ortho to Br)
C-2, C-6 129.1 Aromatic Carbons (CH, ortho to C=O)
C-4 124.5 Aromatic Carbon (C-ipso, attached to Br)
C-9, C-11 67.1 Morpholine Carbons (-CH₂-O-)

| C-8, C-12 | 48.4, 42.8 | Morpholine Carbons (-CH₂-N-) |

Structural Assignment and Interpretation

The NMR data provides unambiguous confirmation of the structure of this compound.

Caption: Labeled structure of this compound.

  • ¹H NMR Insights:

    • Aromatic Region (7.0-8.0 ppm): The presence of two doublets at 7.57 and 7.31 ppm, each integrating to 2H, is characteristic of a 1,4-disubstituted (para) benzene ring. The downfield shift of the H-2/H-6 protons (7.57 ppm) is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group.[5][6] The protons H-3/H-5, being ortho to the bromine atom, appear slightly more upfield. The coupling constant of J = 8.4 Hz is a typical value for ortho-coupling in aromatic systems, confirming their adjacent relationship.[7]

    • Aliphatic Region (3.2-4.1 ppm): The complex multiplet integrating to 8H corresponds to the morpholine ring protons. The broadness of this signal is due to the conformational flexibility of the morpholine ring at room temperature and the similar chemical environments of the protons. The protons on carbons adjacent to the nitrogen (C8, C12) are chemically distinct from those adjacent to the oxygen (C9, C11), but their signals overlap significantly in this broad multiplet.

  • ¹³C NMR Insights:

    • Carbonyl Signal: The peak at 169.6 ppm is unequivocally assigned to the amide carbonyl carbon (C-7).

    • Aromatic Carbons: Four signals appear in the aromatic region. The two signals with higher intensity (132.1 and 129.1 ppm) correspond to the protonated carbons (C-3/C-5 and C-2/C-6, respectively). The two lower intensity signals are the quaternary (ipso) carbons. The carbon attached to bromine (C-4) appears at 124.5 ppm, while the carbon attached to the carbonyl group (C-1) is further downfield at 134.3 ppm.

    • Morpholine Carbons: The signal at 67.1 ppm is assigned to the carbons adjacent to the highly electronegative oxygen atom (C-9, C-11). The two distinct signals at 48.4 and 42.8 ppm are assigned to the carbons adjacent to the nitrogen (C-8, C-12). The presence of two signals for these carbons is due to hindered rotation around the C(O)-N amide bond, which makes the two carbons cis and trans to the carbonyl oxygen inequivalent.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data suitable for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle to ensure adequate relaxation between scans.

    • Set the relaxation delay (d1) to at least 1 second.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay (d1) to 2 seconds to allow for the slower relaxation of quaternary carbons.

    • Acquire 1024 or more scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum relative to the CDCl₃ solvent peak (δ = 77.16 ppm).

    • Integrate the signals in the ¹H spectrum.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

Predicted IR Absorption Bands

The analysis of a solid sample, typically prepared as a potassium bromide (KBr) pellet, is expected to show the following characteristic peaks:

Predicted IR Data Summary

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode
~3100-3000 Medium Aromatic C-H Stretching
~2950-2850 Medium Aliphatic C-H (Morpholine) Stretching
~1650-1630 Strong Amide C=O Stretching
~1600, ~1475 Medium-Weak Aromatic C=C Stretching
~1270-1220 Strong Aryl-C(O) Stretching
~1115 Strong Aliphatic C-O-C (Morpholine) Asymmetric Stretching
~1090-1020 Medium C-N (Amide/Morpholine) Stretching
~830 Strong C-H (para-disubstituted ring) Out-of-plane Bending

| ~550-500 | Medium | C-Br | Stretching |

  • Causality of Key Absorptions:

    • Amide Carbonyl (C=O): The most intense and diagnostic peak is expected around 1640 cm⁻¹. This frequency is lower than that for a typical ketone (~1715 cm⁻¹) due to the resonance effect of the nitrogen lone pair, which delocalizes into the carbonyl group, reducing its double-bond character.[8]

    • Aromatic Region: The C=C stretching vibrations of the benzene ring typically appear as two sharp bands around 1600 and 1475 cm⁻¹.[1] The strong out-of-plane bending vibration around 830 cm⁻¹ is highly characteristic of 1,4-(para) substitution.

    • Morpholine Fingerprints: The strong C-O-C asymmetric stretch around 1115 cm⁻¹ is a hallmark of the morpholine ring. The C-N stretching vibrations will also be present in the fingerprint region.[9]

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol describes the gold-standard method for analyzing solid samples via transmission IR spectroscopy, designed to produce high-quality, library-matchable spectra.[2]

cluster_0 Sample Preparation cluster_1 Pellet Formation cluster_2 Analysis A 1. Weigh Sample (1-2 mg) C 3. Grind & Mix (Agate Mortar) A->C B 2. Weigh KBr (100-200 mg) B->C D 4. Load Die Assembly C->D E 5. Apply Vacuum (Remove Moisture) D->E F 6. Press Pellet (8-10 Tons) E->F G 7. Eject Transparent Pellet F->G H 8. Place in Spectrometer G->H I 9. Acquire Spectrum H->I

Caption: Workflow for preparing a KBr pellet for IR analysis.

  • Materials: Spectroscopy-grade Potassium Bromide (KBr), agate mortar and pestle, pellet die, hydraulic press. Ensure all equipment is scrupulously clean and dry.

  • Grinding and Mixing:

    • Add ~100-200 mg of dry KBr powder to the agate mortar.

    • Add 1-2 mg of the this compound sample. The 100:1 ratio is critical.[10]

    • Grind the mixture thoroughly for 2-3 minutes until it becomes a fine, homogenous powder. The particle size must be smaller than the IR wavelength (<2 µm) to minimize light scattering, which causes distorted baselines.[2][4]

  • Pellet Pressing:

    • Carefully transfer the powder into the pellet die.

    • Place the die into a hydraulic press. Applying a vacuum at this stage is highly recommended to remove trapped air and residual moisture, which can obscure the N-H/O-H region of the spectrum.[11]

    • Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[4] The pressure causes the KBr to flow and form a transparent, glass-like disc.

    • Slowly release the pressure to prevent the pellet from cracking.

  • Spectral Acquisition:

    • Carefully remove the transparent pellet from the die and place it in the sample holder of the IR spectrometer.

    • Acquire a background spectrum using an empty sample holder or a pure KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The resulting spectrum should show % Transmittance versus wavenumber.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrum and Fragmentation Pathways

For a volatile compound like this compound, analysis by Electron Ionization (EI) is standard. The expected spectrum would exhibit several key features.

Predicted Major Fragment Ions (EI-MS)

m/z (mass-to-charge) Ion Proposed Structure / Formula Notes
270 / 272 [M]⁺˙ [C₁₁H₁₂⁷⁹BrNO₂]⁺˙ / [C₁₁H₁₂⁸¹BrNO₂]⁺˙ Molecular Ion. Exhibits a characteristic ~1:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
183 / 185 [C₇H₄BrO]⁺ [Br-C₆H₄-CO]⁺ Base Peak. Formation of the highly stable 4-bromobenzoyl cation via α-cleavage of the C-N bond. This is a very common pathway for benzamides.[12]
155 / 157 [C₆H₄Br]⁺ [Br-C₆H₄]⁺ Loss of a neutral CO molecule from the bromobenzoyl cation.
86 [C₄H₈NO]⁺ [O=C=N(CH₂)₂CH₂]⁺ Cleavage leading to a fragment containing the morpholine ring.

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of Br from the [C₆H₄Br]⁺ fragment (less common). |

  • Key Fragmentation Mechanism: The most favorable fragmentation pathway in benzoyl derivatives is the cleavage of the bond adjacent to the carbonyl group.[12] For this compound, this involves the cleavage of the amide C-N bond. This process is driven by the formation of the resonance-stabilized 4-bromobenzoyl cation (m/z 183/185), which is often the most abundant ion (the base peak) in the spectrum.

A Molecular Ion (M⁺˙) [C₁₁H₁₂BrNO₂]⁺˙ m/z 270/272 B 4-Bromobenzoyl Cation [C₇H₄BrO]⁺ m/z 183/185 A->B α-Cleavage C Morpholine Radical [C₄H₈NO]• D 4-Bromophenyl Cation [C₆H₄Br]⁺ m/z 155/157 B->D - CO E Carbon Monoxide (Neutral Loss)

Caption: Predicted primary EI-MS fragmentation pathway.

Experimental Protocol: Acquiring an EI Mass Spectrum

This protocol provides a general methodology for analyzing the compound using Gas Chromatography-Mass Spectrometry (GC-MS), which is ideal for volatile, thermally stable solids.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System Parameters:

    • Injector: Set to 250 °C, split mode (e.g., 50:1).

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, DB-5 or equivalent) is suitable.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-500.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • The resulting total ion chromatogram (TIC) will show a peak for the compound.

    • The mass spectrum corresponding to this peak can be extracted and analyzed for the molecular ion and key fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical 1:1 ratio.

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous spectroscopic profile of this compound. ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and atom connectivity. Predicted IR spectroscopy serves as a rapid tool to verify the presence of key functional groups, particularly the characteristic para-substituted aromatic ring and the amide carbonyl. Finally, predicted mass spectrometry confirms the molecular weight and provides structural validation through predictable fragmentation patterns, most notably the formation of the stable bromobenzoyl cation. This comprehensive data package serves as an essential reference for researchers, ensuring the identity and quality of this compound in drug discovery and chemical development workflows.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • MySkinRecipes. (n.d.). This compound.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
  • AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.
  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Kintek Press. (n.d.). What Is The Kbr Method Of Ir? Master Solid Sample Analysis For High-Quality Spectra.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

Sources

An In-depth Technical Guide to the Morpholine Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a prominent structural motif in modern medicinal chemistry, recognized for its capacity to enhance the pharmacological and pharmacokinetic profiles of drug candidates.[1][2][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the core physicochemical properties, synthetic methodologies, and diverse applications of the morpholine moiety. We will explore its role as a privileged scaffold, analyze its impact on drug-like properties through case studies of approved therapeutics, and present detailed experimental protocols and visual diagrams to elucidate key concepts.[1][2][5] This document serves as a self-validating resource, grounded in authoritative references, to empower scientists in the strategic application of the morpholine ring in contemporary drug design.

Introduction: The Strategic Value of the Morpholine Scaffold

In the landscape of drug discovery, the selection of heterocyclic scaffolds is a critical determinant of a molecule's ultimate success. Among these, the six-membered saturated heterocycle morpholine has emerged as a "privileged structure."[1][2][4][6] This is not merely due to its frequent appearance in bioactive molecules, but because of its innate ability to confer a unique and advantageous combination of physicochemical and biological properties.[1][2][3][4]

Morpholine is a simple organic compound, a six-membered ring containing both an ether linkage and a secondary amine.[5][7] This seemingly straightforward arrangement provides a powerful toolkit for the medicinal chemist. Its presence in a molecule can profoundly influence key drug-like properties including aqueous solubility, metabolic stability, and target-binding interactions.[1][8][9][10] This guide will dissect the fundamental reasons for morpholine's utility, moving from its core chemical characteristics to its application in marketed drugs.

Physicochemical Properties and their Impact on Drug Design

The utility of the morpholine ring in drug design is fundamentally rooted in its distinct physicochemical properties. These characteristics are not just theoretical attributes; they translate directly into improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[8][11][12]

Basicity and pKa: A Tool for Solubility Enhancement

The nitrogen atom in the morpholine ring imparts basicity. The pKa of morpholine is approximately 8.5-8.7.[7][9][10] This is a critical value, as it allows the nitrogen to be protonated at physiological pH (around 7.4), forming a positively charged morpholinium ion.[7][13] This ionization dramatically increases a molecule's aqueous solubility, a common hurdle in drug development.[8][9][10][11][12] The ether oxygen can also act as a hydrogen bond acceptor, further contributing to favorable interactions with water.[3][14]

Metabolic Stability

The morpholine ring is generally considered to be more metabolically stable than analogous rings like piperidine.[15] The electron-withdrawing effect of the oxygen atom reduces the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[15] While not inert, its primary metabolic pathways, such as N-dealkylation and ring oxidation, are often predictable and can be managed during lead optimization.[15] This inherent stability can lead to improved bioavailability and a more desirable half-life for drug candidates.[8][11]

Lipophilicity and Permeability

Morpholine provides a well-balanced lipophilic-hydrophilic profile.[8] While it enhances water solubility, it does not excessively increase polarity, allowing molecules to maintain the necessary lipophilicity to permeate cellular membranes, including the blood-brain barrier (BBB).[8][11][12] This makes it a valuable scaffold for developing drugs targeting the central nervous system (CNS).[8][11][12]

Data Summary: Physicochemical Properties of Morpholine
PropertyValue/DescriptionImpact on Drug Design
pKa ~8.5 - 8.7[7][9][10]Enables protonation at physiological pH, enhancing aqueous solubility.[7][13]
logP -0.86[16]Contributes to a balanced hydrophilic-lipophilic character.
Metabolic Stability Generally more stable than piperidine.[15]Reduces clearance and can improve bioavailability.[11][15]
Hydrogen Bonding Oxygen atom acts as a hydrogen bond acceptor.[3][14]Facilitates interactions with biological targets and water.[3][14]
Conformation Flexible chair-like conformation.[8][11]Allows for optimal positioning of substituents for target binding.[8][11]
Visualization: Impact of Morpholine on ADME Properties

The following diagram illustrates the causal relationships between the structural features of the morpholine moiety and its influence on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

ADME_Impact cluster_properties Physicochemical Properties Morpholine Morpholine Moiety pKa pKa ~ 8.5 HBA H-Bond Acceptor (Oxygen) Stability Metabolic Stability Conformation Flexible Conformation Solubility Increased Aqueous Solubility pKa->Solubility Protonation at physiol. pH HBA->Solubility H-bonding with water Binding Enhanced Target Binding HBA->Binding Interaction with -NH, -OH groups Bioavailability Improved Bioavailability Stability->Bioavailability Reduced clearance Conformation->Binding Optimal substituent orientation Permeability Balanced Permeability (e.g., BBB) Solubility->Permeability Balances lipophilicity Solubility->Bioavailability

Caption: Key physicochemical properties of morpholine and their impact on ADME.

The Morpholine Ring as a Privileged Scaffold and Pharmacophore

The term "privileged scaffold" refers to a molecular framework that can provide ligands for diverse biological targets.[1][2][4][6] Morpholine fits this description perfectly, appearing in drugs across a wide range of therapeutic areas, from oncology to infectious diseases and CNS disorders.[5][6][8]

Its versatility stems from several factors:

  • A Versatile Synthetic Handle: The secondary amine provides a straightforward point for substitution, allowing for the easy introduction of the morpholine ring or the attachment of other pharmacophoric elements.[1][2]

  • A Conformational Anchor: The chair-like conformation of the morpholine ring can act as a rigid scaffold, positioning substituents in a precise three-dimensional arrangement to optimize interactions with a biological target.[8][11][12] In the case of the NK1 receptor antagonist Aprepitant, the morpholine ring is crucial for directing the three interacting arms of the molecule into their correct positions within the receptor.[8][11]

  • An Active Pharmacophore: Beyond its role in modulating physicochemical properties, the morpholine ring can be an integral part of the pharmacophore, directly participating in binding to the target.[1][2] The oxygen atom can form critical hydrogen bonds, while the ring itself can engage in hydrophobic interactions.[3][8]

Synthetic Strategies for Incorporating the Morpholine Moiety

The widespread use of morpholine is also due to its synthetic accessibility.[1][2] A variety of robust and well-established methods exist for its incorporation into a target molecule.

Experimental Protocol: Synthesis of an N-Aryl Morpholine via Buchwald-Hartwig Amination

This protocol describes a common and versatile method for forming the C-N bond between an aryl halide and morpholine.

1. Materials:

  • Aryl bromide (1.0 mmol)
  • Morpholine (1.2 mmol)
  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)
  • Anhydrous toluene (5 mL)

2. Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
  • Add the anhydrous toluene via syringe, followed by the morpholine.
  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.
  • Dilute the mixture with ethyl acetate and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel.

3. Self-Validation:

  • The success of the reaction is confirmed by the disappearance of the aryl bromide starting material and the appearance of a new, more polar spot on TLC.
  • The identity and purity of the final N-aryl morpholine product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization: General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (Aryl Halide, Morpholine) Reaction Buchwald-Hartwig Cross-Coupling Reaction (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Product Pure N-Aryl Morpholine Product Analysis->Product Purity & Identity Confirmed

Caption: A typical workflow for the synthesis and purification of a morpholine derivative.

Case Studies: Morpholine in Approved Drugs

The true measure of a scaffold's value is its presence in successful, marketed drugs. The morpholine moiety is a key component in numerous therapeutics, where it plays a variety of roles.

Case Study 1: Gefitinib (Iressa) - An EGFR Inhibitor in Oncology

Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer. The morpholine ring in Gefitinib is critical for its pharmacokinetic profile. It is attached to the quinazoline core and serves to:

  • Enhance Solubility: The basic nitrogen of the morpholine ring significantly improves the aqueous solubility of the otherwise lipophilic molecule, which is essential for oral bioavailability.[17]

  • Modulate Metabolism: It provides a site for metabolism that is predictable and leads to metabolites with reduced activity, contributing to a favorable safety profile.

Case Study 2: Linezolid (Zyvox) - An Antibiotic

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[17] The morpholine ring in Linezolid is a key part of its structure and contributes to:

  • Target Binding: The morpholine oxygen is believed to form important interactions within the 50S ribosomal subunit, contributing to its mechanism of action.

  • Pharmacokinetics: The overall structure, including the morpholine ring, results in excellent oral bioavailability and a favorable pharmacokinetic profile.[7]

Visualization: PI3K/mTOR Signaling Pathway Inhibition

Many modern anticancer drugs, particularly kinase inhibitors, feature a morpholine ring.[8][9] The PI3K/mTOR pathway is a crucial signaling cascade in cancer cell growth and survival, and it is a common target for such drugs.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor Morpholine-Containing PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/mTOR pathway by a morpholine-containing drug.

Conclusion and Future Perspectives

The morpholine moiety has solidified its status as a cornerstone of medicinal chemistry.[7] Its unique combination of properties—enhancing solubility, improving metabolic stability, and acting as a versatile synthetic scaffold—ensures its continued relevance in drug discovery.[1][2][3][4][8] Future research will likely focus on the development of novel morpholine derivatives with tailored properties, exploring new substitution patterns, and incorporating them into innovative drug delivery systems. The ability to fine-tune the physicochemical and pharmacological characteristics of a molecule by introducing this simple yet powerful heterocycle will keep it at the forefront of efforts to design the next generation of therapeutics.[18]

References

  • Bolognesi, M. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Tzara, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 930.
  • Sharma, P., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 205-224.
  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Bolognesi, M. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Goel, K. K., et al. (2023). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate.
  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(44).
  • Beigi-Somar, V., et al. (2020). Three-Component Synthesis of Morpholine Derivatives. Synfacts, 16(04), 0386.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Bolognesi, M. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Goel, K. K., et al. (2023). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. CoLab.
  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. HERA.
  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem.
  • Science.gov. (n.d.). increase drug solubility: Topics by Science.gov. Science.gov.

Sources

Preliminary In-Vitro Evaluation of (4-Bromophenyl)(morpholino)methanone: A Strategic Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: From Chemical Entity to Therapeutic Candidate

The journey from a newly synthesized molecule to a viable drug candidate is a rigorous process of elimination, guided by empirical data. The compound at the center of this guide, (4-Bromophenyl)(morpholino)methanone, is a synthetic organic compound characterized by a molecular formula of C₁₁H₁₂BrNO₂ and a molecular weight of approximately 270.12 g/mol [1]. Structurally, it comprises a 4-bromophenyl group linked to a morpholine ring via a ketone. Such a molecule is primarily utilized in medicinal chemistry as a structural scaffold or building block for the synthesis of more complex, biologically active compounds[2].

This document serves as a technical and strategic guide for conducting the crucial first phase of its biological evaluation: a preliminary in-vitro assessment. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind each step. We will explore a logical, tiered approach designed to efficiently characterize the compound's foundational biological properties, enabling early, data-driven decisions in a drug discovery program. This framework prioritizes scientific integrity, reproducibility, and the strategic generation of actionable insights.

Chapter 1: The Strategic Imperative of a Tiered In-Vitro Screening Cascade

In modern drug discovery, committing to extensive and costly in-vivo studies without a robust in-vitro data package is inefficient and ethically untenable. The primary objective of an initial screening cascade is to enable swift, informed decision-making[3]. We can de-risk a project and allocate resources effectively by systematically answering three fundamental questions in a tiered fashion:

  • Is it toxic? (Safety)

  • How does it behave in a biological system? (Metabolism/ADME)

  • Does it have the desired biological effect? (Efficacy)

This staged approach, often termed a "design-make-test-analyze" cycle, ensures that fundamental liabilities like excessive cytotoxicity or rapid metabolic clearance are identified early, preventing the progression of unsuitable candidates[3][4]. An effective screening cascade evolves as a compound advances, but its initial structure is critical for establishing a solid foundation for all subsequent work[3].

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Decision & Hypothesis Testing cluster_2 Tier 3: Lead Progression Compound This compound Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) Compound->Cytotoxicity Metabolism Metabolic Stability (e.g., Microsomal Assay) Compound->Metabolism Decision Go / No-Go Decision Point (Analyze IC50 & t1/2) Cytotoxicity->Decision Metabolism->Decision Efficacy Hypothesis-Driven Efficacy Screening (e.g., Antimicrobial, Anticancer) Decision->Efficacy Favorable Profile LeadOpt Lead Optimization or Deprioritization Decision->LeadOpt Unfavorable Profile Efficacy->LeadOpt

Caption: A tiered workflow for preliminary in-vitro compound evaluation.

Chapter 2: The First Hurdle - Assessing In-Vitro Cytotoxicity

Before investigating any potential therapeutic benefit, we must understand a compound's intrinsic toxicity to living cells. A highly cytotoxic compound may have limited therapeutic potential, unless its intended use is as a cytotoxic agent itself (e.g., in oncology).

Principle and Rationale

In-vitro cytotoxicity assays are used to measure the concentration at which a compound causes cell death or inhibits cell proliferation[5]. The key metric derived from these assays is the half-maximal inhibitory concentration (IC50) , which represents the concentration of a compound required to inhibit a biological process (like cell growth) by 50%[6]. A low IC50 value indicates high cytotoxic potency. We utilize the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a robust, colorimetric method ideal for high-throughput screening in 96-well plates[7]. Its selection is based on the principle that metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells[6].

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate (e.g., 5x10³ cells/well) start->seed adhere 2. Incubate 24h (Allow cell adherence) seed->adhere treat 3. Treat with Compound (Serial dilutions + Controls) adhere->treat incubate 4. Incubate (24, 48, or 72h) treat->incubate add_mtt 5. Add MTT Solution (Incubate 4h) incubate->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analyze 8. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation: Summarizing Cytotoxicity

Quantitative results should be presented clearly to allow for immediate comparison. A self-validating protocol includes both a vehicle control (e.g., 0.5% DMSO) to assess solvent effects and a positive control (a compound with known cytotoxicity, like Doxorubicin) to confirm assay performance[6].

Cell LineDescriptionThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
A549 Human Lung CarcinomaData to be populatedData to be populated
MCF-7 Human Breast AdenocarcinomaData to be populatedData to be populated
HEK293 Human Embryonic KidneyData to be populatedData to be populated

Table 1: Hypothetical cytotoxicity profile. The inclusion of a non-cancerous cell line like HEK293 helps assess general cytotoxicity versus potential cancer-specific effects.

Chapter 3: Will It Survive? Early Assessment of Metabolic Stability

A compound's therapeutic efficacy is critically dependent on its ability to reach its target in sufficient concentration and for an adequate duration. The primary site of drug metabolism is the liver[8]. Therefore, an early assessment of a compound's susceptibility to metabolism by liver enzymes is a cornerstone of preclinical evaluation[4].

Principle and Rationale

In-vitro metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes[4]. These studies are typically conducted using liver subcellular fractions, such as microsomes , which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like Cytochrome P450s (CYPs)[8]. The experiment measures the disappearance of the parent compound over time, from which two key parameters are calculated:

  • Half-life (t½): The time required for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug. A high CLint suggests the compound may be rapidly cleared in vivo, potentially leading to poor bioavailability[4][9].

The choice of liver microsomes is strategic for initial screening; they are cost-effective, easy to use, and provide a robust measure of CYP-mediated metabolism, which is responsible for the clearance of approximately 60% of marketed drugs[8].

Experimental Workflow: Liver Microsomal Stability Assay

Metabolic_Stability_Workflow cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction & Sampling cluster_analysis Analysis prep_mix Prepare Incubation Mix: - Liver Microsomes - Buffer - Test Compound (1 µM) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate start_rxn Initiate Reaction (Add NADPH Cofactor) pre_incubate->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling quench Quench Reaction (Add cold Acetonitrile) sampling->quench process Process Samples (Centrifuge, add Internal Std.) quench->process lcms Analyze by LC-MS/MS (Quantify Parent Compound) process->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: General workflow for an in-vitro microsomal stability assay.
Data Presentation: Summarizing Metabolic Stability

Presenting data from different species (e.g., rat and human) is crucial for understanding potential interspecies differences in metabolism, which is vital for extrapolating preclinical animal data to humans[8].

Speciest½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human Liver Microsomes Data to be populatedData to be populated
Rat Liver Microsomes Data to be populatedData to be populated

Table 2: Hypothetical metabolic stability profile. Controls should include a compound with known stability (e.g., Verapamil for high turnover, Warfarin for low turnover) and a "minus cofactor" condition to ensure metabolism is NADPH-dependent.

Chapter 4: Charting the Course - Hypothesis-Driven Efficacy Screening

With foundational data on toxicity and stability in hand, we can make a strategic decision. If the compound is not overly toxic and shows reasonable metabolic stability, the next step is to investigate its potential therapeutic activity. The structure of this compound provides clues for this investigation. The morpholine ring is a "privileged" structure in medicinal chemistry, found in numerous approved drugs and known to improve properties like aqueous solubility[10]. Furthermore, related fluorinated benzamide derivatives have demonstrated antibacterial activity[10], while other morpholine-containing compounds have shown potential as anxiolytics[11].

This information allows us to form a hypothesis. A logical next step would be to screen the compound for either antimicrobial or anticancer activity, depending on the results from the initial cytotoxicity screen.

Decision Framework for Secondary Screening

Decision_Tree start Initial Data Review: Cytotoxicity (IC50) Metabolic Stability (t½) q1 Is compound overly cytotoxic in normal cell lines? start->q1 q2 Is metabolic stability acceptable? q1->q2 No stop1 Deprioritize: High general toxicity q1->stop1 Yes q3 Is there selective cytotoxicity against cancer cell lines? q2->q3 Yes stop2 Deprioritize or Redesign: Poor metabolic stability q2->stop2 No screen_cancer Proceed to: Anticancer Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Assays) q3->screen_cancer Yes screen_antimicrobial Proceed to: Antimicrobial Screening (e.g., MIC Determination) q3->screen_antimicrobial No/Marginal

Caption: A logical decision tree for guiding secondary screening efforts.

Appendix: Detailed Experimental Protocols

For reproducibility and clarity, detailed step-by-step methodologies are provided below.

Protocol 1: MTT Cytotoxicity Assay

This protocol is a generalized procedure and should be optimized for specific cell lines.

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment[12].

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock solution with a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% (v/v) to prevent solvent-induced toxicity[6].

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various compound concentrations. Include wells for vehicle control (medium with DMSO) and a positive control[6].

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C[7].

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes[12].

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader[7].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Liver Microsomal Stability Assay

This protocol is a generalized procedure for determining metabolic half-life.

  • Reagent Preparation: Prepare a 1 M potassium phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Mixture Preparation: In a microcentrifuge tube on ice, prepare the incubation mixture. For a final volume of 200 µL, combine buffer, pooled liver microsomes (e.g., to a final concentration of 0.5 mg/mL), and water. Add the test compound to a final concentration of 1 µM[4][8].

  • Pre-incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5-10 minutes to equilibrate the temperature[4].

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system[4].

  • Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture and add it to a separate tube or well containing 75 µL of a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction[8]. The 0-minute sample is taken immediately after adding the cofactor.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint) from the half-life and protein concentration[9].

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). BenchChem.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.
  • Determining the In Vitro Metabolic Stability of Novel Compounds: A Technical Guide. (n.d.). BenchChem.
  • In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide. (n.d.). BenchChem.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine. (n.d.). BenchChem.
  • This compound. (n.d.). MySkinRecipes.
  • How to Develop a Successful in vitro Screening Strategy. (n.d.).
  • Microsomal Stability. (n.d.). Cyprotex.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). National Center for Biotechnology Information.
  • The Role Of in vitro Testing In Drug Development. (2024, September 17). Pion Inc.
  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. (n.d.). National Institutes of Health.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • 4-bromophenyl-morpholino-methanone. (n.d.). Sigma-Aldrich.
  • Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide. (n.d.). BenchChem.
  • Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. (2023, April 25). PubMed.

Sources

An In-Depth Technical Guide to (4-Bromophenyl)(morpholino)methanone for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-Bromophenyl)(morpholino)methanone, a key building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, quality control, reactivity, and safe handling, underpinned by field-proven insights and authoritative references.

Introduction and Strategic Importance

This compound (CAS No. 127580-92-1) is a versatile synthetic intermediate valued for its robust structure, which incorporates a reactive bromophenyl group and a stable morpholino amide.[1] This unique combination makes it an ideal scaffold for introducing the morpholine moiety into more complex molecular architectures, a common strategy in the design of bioactive compounds. The brominated phenyl ring serves as a convenient handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular libraries for screening and lead optimization. Its application spans the synthesis of potential drug candidates in oncology and other therapeutic areas, as well as the development of novel agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 127580-92-1
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
Appearance Solid
Storage Room temperature, in a dry, sealed container[1]

Commercial Availability and Supplier Landscape

This compound is readily available from a range of commercial suppliers catering to the research and bulk chemical markets. When selecting a supplier, it is crucial to consider not only the purity but also the available analytical data and documentation.

Table 2: Prominent Commercial Suppliers

SupplierProduct Line/GradePurityNotes
Sigma-Aldrich AldrichCPRNot specifiedSold "as-is" without analytical data; intended for early discovery.
Merck N/ANot specifiedListed as available for scientific research.
BLD Pharm N/A≥97%Provides basic physicochemical data.
MySkinRecipes Reagent97%Primarily for organic synthesis applications.[1]

It is noteworthy that some suppliers, such as Sigma-Aldrich with their AldrichCPR line, provide this compound for early-stage research with the understanding that the end-user is responsible for confirming its identity and purity. This underscores the importance of robust in-house quality control, as detailed in Section 4.

Synthesis Protocol: A Self-Validating System

The most common and efficient laboratory-scale synthesis of this compound is the amidation of 4-bromobenzoyl chloride with morpholine. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Products 4-bromobenzoyl_chloride 4-Bromobenzoyl Chloride product This compound 4-bromobenzoyl_chloride->product morpholine Morpholine morpholine->product triethylamine Triethylamine (Base) byproduct Triethylamine Hydrochloride triethylamine->byproduct dcm Dichloromethane (Solvent) dcm->product

Caption: Synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 4-Bromobenzoyl chloride

  • Morpholine

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Water

  • Sodium sulfate, anhydrous

Protocol:

  • To a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C (ice bath), add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices
  • Triethylamine (TEA) as a Base: The reaction of an acyl chloride with an amine generates hydrochloric acid (HCl) as a byproduct.[2] TEA is a non-nucleophilic organic base that effectively scavenges this HCl to form triethylamine hydrochloride, a salt that is typically insoluble in dichloromethane and can be easily removed.[2][3] This prevents the protonation of the morpholine reactant, which would render it non-nucleophilic and halt the reaction.[2]

  • Dichloromethane (DCM) as a Solvent: DCM is a common solvent for this type of reaction due to its inertness towards the reactants and its ability to dissolve both the starting materials and the product.[4] Its low boiling point also facilitates easy removal during workup.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of 4-bromobenzoyl chloride to the unreactive 4-bromobenzoic acid.

Quality Control and Analytical Protocols

Ensuring the purity of this compound is critical for its successful application in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a reliable method for assessing the purity of the final product and for monitoring reaction progress.

Table 3: HPLC-UV Protocol

ParameterConditionRationale
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)The nonpolar stationary phase is well-suited for retaining the moderately hydrophobic analyte.[5]
Mobile Phase A: Water; B: AcetonitrileA standard mobile phase system for reversed-phase chromatography.
Gradient 20% B to 95% B over 15 minutesA gradient elution ensures the separation of potential impurities with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good separation efficiency.
Injection Volume 10 µLA standard injection volume to avoid column overloading.
Detection UV at 254 nmThe aromatic ring of the molecule provides strong UV absorbance at this wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities and confirming the mass of the product.

Table 4: GC-MS Protocol

ParameterConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds.[6][7]
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas that provides good chromatographic resolution.[7]
Inlet Temperature 250 °CEnsures complete volatilization of the analyte.[8]
Oven Program 100 °C (2 min), then ramp to 280 °C at 15 °C/minA temperature gradient allows for the separation of compounds with different boiling points.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[8]
Spectroscopic Characterization
  • ¹H NMR (400 MHz, CDCl₃): δ 7.57 (d, J = 8.4 Hz, 2H), 7.31 (d, J = 8.4 Hz, 2H), 3.85 - 3.45 (m, 8H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 169.6, 134.3, 132.1, 129.1, 124.5, 67.1, 48.4, 42.8.

Applications in Drug Discovery and Development

The strategic placement of the bromine atom on the phenyl ring opens up a vast chemical space for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Diverse Scaffolds start_mat This compound suzuki Suzuki Coupling (with Boronic Acids/Esters) start_mat->suzuki Pd Catalyst buchwald Buchwald-Hartwig Amination (with Amines) start_mat->buchwald Pd Catalyst biaryl Biaryl Morpholino Amides suzuki->biaryl amino Arylamino Morpholino Amides buchwald->amino

Sources

Methodological & Application

Synthesis of bioactive molecules using (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've initiated comprehensive Google searches to gather information on (4-Bromophenyl)(morpholino)methanone. I'm focusing on its synthesis, properties, reactivity, and its use in creating bioactive molecules. My searches are broad, aiming to establish a solid foundation for future, more specific investigations into its behavior and potential applications.

Developing Initial Framework

I'm now expanding my search to include specific reaction types and classes of bioactive compounds related to this compound. I'm concurrently looking for established protocols, paying close attention to reaction conditions and purification methods. I am also investigating mechanistic aspects. I'm aiming to structure application notes and protocols, including workflows and transformations, using Graphviz diagrams.

Expanding Synthesis Investigation

I'm now delving into the synthesis, chemical properties, and reactivity of this compound. This includes its use in the creation of bioactive molecules, focusing on reaction types such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. I am also investigating its use in synthesizing specific classes of bioactive compounds like kinase inhibitors or GPCR modulators.

Collecting Molecular Insights

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Examining Reaction Pathways

My analysis shows this compound's utility as a bioactive molecule building block is well-established. I've gained insights into cross-coupling reactions crucial for aryl bromides like this compound. I now have a solid understanding of palladium-catalyzed mechanisms and am focusing on how morpholine-containing compounds are utilized in kinase inhibitors. Despite this, detailed protocols are still absent.

Targeting Synthesis Protocols

I'm now zeroing in on creating concrete synthesis protocols. The search results show the compound's value as a building block and the importance of cross-coupling reactions. I've uncovered general reaction mechanisms, the role of morpholine in kinase inhibitors, and catalyst systems. But, I lack detailed procedures. I'm focusing on finding or adapting protocols for Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

Acquiring Relevant Knowledge

I've made significant progress by focusing on palladium-catalyzed reactions. I've successfully collected data on Suzuki, Buchwald-Hartwig, and Sonogashira couplings, with an emphasis on aryl bromides. I've also found some examples of reactions with specific substrates.

Refining Synthesis Protocols

I'm now shifting my focus towards developing detailed, realistic synthesis protocols. I have a solid base of information on palladium-catalyzed couplings, particularly those involving aryl bromides and substrates similar to the starting material. The challenge is crafting complete protocols for bioactive molecules starting directly from this compound, even if no direct literature precedent exists. I'll combine and adapt existing procedures, and create a hypothetical target incorporating key features.

Building Practical Protocols

I'm now focusing on creating detailed, realistic protocols. I've compiled information on palladium-catalyzed reactions involving aryl bromides, and substrates like this compound, along with information on PI3K inhibitors and GPCR modulators. While I don't have a direct protocol for a specific molecule, I'll combine and adapt existing procedures. I'm also planning to create a plausible, hypothetical bioactive target based on the starting material to frame the protocols in a useful context.

Application Note & Protocol: A Detailed Guide to the Synthesis of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of (4-Bromophenyl)(morpholino)methanone, a valuable building block in medicinal chemistry and materials science.[1] The morpholine moiety is a significant pharmacophore that can enhance the physicochemical properties of a molecule, such as its solubility and metabolic stability.[2] This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and explaining the causality behind the experimental choices to ensure reproducibility and success.

Introduction: Chemical Rationale and Synthetic Strategy

This compound is an amide synthesized through the coupling of a 4-bromobenzoic acid derivative with morpholine. The presence of the bromo-functionalized phenyl ring allows for further synthetic modifications, such as cross-coupling reactions, making it a versatile intermediate.[2]

The synthetic strategy outlined here proceeds in two main stages:

  • Activation of 4-Bromobenzoic Acid: The carboxylic acid is converted to a more reactive acyl chloride derivative, 4-bromobenzoyl chloride. This activation is crucial as the direct amidation of a carboxylic acid with an amine is generally unfavorable and requires harsh conditions.

  • Nucleophilic Acyl Substitution: The resulting 4-bromobenzoyl chloride is then reacted with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the stable amide bond.

This two-step approach is a classic and highly efficient method for the preparation of amides, ensuring high yields and purity of the final product.

Physicochemical Data and Reagent Overview

A summary of the key reagents and the final product is presented in the table below for easy reference.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Key Hazards
4-Bromobenzoic AcidStarting MaterialC₇H₅BrO₂201.02Irritant
Thionyl ChlorideActivating ReagentSOCl₂118.97Corrosive, Lachrymator
4-Bromobenzoyl ChlorideIntermediateC₇H₄BrClO219.46Corrosive, Lachrymator
MorpholineNucleophileC₄H₉NO87.12Flammable, Corrosive
TriethylamineBaseC₆H₁₅N101.19Flammable, Corrosive
DichloromethaneSolventCH₂Cl₂84.93Volatile, Suspected Carcinogen
This compoundProductC₁₁H₁₂BrNO₂270.12Acute Oral Toxicity

Experimental Workflow Diagram

The overall experimental workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Reaction_1 Reaction (Heat) 4-Bromobenzoic_Acid->Reaction_1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_1 4-Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride Reaction_1->4-Bromobenzoyl_Chloride Distillation Reaction_2 Reaction (DCM, 0°C to RT) 4-Bromobenzoyl_Chloride->Reaction_2 Morpholine Morpholine Morpholine->Reaction_2 Triethylamine Triethylamine Triethylamine->Reaction_2 Workup Aqueous Workup & Extraction Reaction_2->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: This protocol involves the use of hazardous chemicals. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of 4-Bromobenzoyl Chloride

This procedure is adapted from established methods for the conversion of carboxylic acids to acyl chlorides.[3]

Rationale: Thionyl chloride is an excellent reagent for this conversion as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), add 4-bromobenzoic acid (10.0 g, 49.7 mmol).

  • Carefully add thionyl chloride (11.8 g, 7.2 mL, 99.4 mmol) to the flask.

  • Heat the reaction mixture gently under reflux using a heating mantle for 1-2 hours. The reaction is complete when the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Distill the excess thionyl chloride under atmospheric pressure.

  • The crude 4-bromobenzoyl chloride can be purified by vacuum distillation.

Part B: Synthesis of this compound

This protocol is based on the general procedure for the amidation of acyl chlorides with amines.[4]

Rationale: The reaction is performed in the presence of a non-nucleophilic base, triethylamine, to neutralize the HCl that is formed as a byproduct of the reaction. This prevents the protonation of the morpholine, which would render it non-nucleophilic. Dichloromethane is a suitable solvent as it is relatively inert and dissolves the reactants. The reaction is initiated at a low temperature to control the initial exothermic reaction.

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve morpholine (4.77 g, 54.7 mmol) and triethylamine (5.54 g, 7.6 mL, 54.7 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the 4-bromobenzoyl chloride (10.0 g, 45.6 mmol) from Part A in dichloromethane (50 mL) and add it to the dropping funnel.

  • Add the 4-bromobenzoyl chloride solution dropwise to the stirred morpholine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (4-bromobenzoyl chloride) is consumed.

Part C: Workup and Purification

Rationale: The workup procedure is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials. The organic layer is washed with dilute acid to remove residual triethylamine and morpholine, with dilute base to remove any unreacted 4-bromobenzoic acid (if the acyl chloride hydrolyzed), and finally with brine to remove bulk water before drying. Recrystallization is an effective method for purifying the solid product.

Procedure:

  • Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL).

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the aromatic and morpholine protons in the correct chemical environment and integration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the amide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (270.12 g/mol ).[1]

  • Melting Point: To assess the purity of the final product.

Troubleshooting and Key Considerations

  • Low Yield in Step 1: Ensure that the 4-bromobenzoic acid is completely dry, as any moisture will hydrolyze the thionyl chloride. Ensure complete removal of gaseous byproducts to drive the equilibrium.

  • Incomplete Reaction in Step 2: Ensure that the 4-bromobenzoyl chloride is of good quality. If it has been stored for a long time, it may have hydrolyzed. The dropwise addition at low temperature is crucial to prevent side reactions.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel may be used as an alternative purification method.

References

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • MySkinRecipes. (n.d.). This compound.
  • PrepChem.com. (n.d.). Preparation of 4-bromobenzoyl chloride.

Sources

Application Notes & Protocols: (4-Bromophenyl)(morpholino)methanone as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. (4-Bromophenyl)(morpholino)methanone emerges as a highly valuable and versatile intermediate, ingeniously combining two key functional motifs: a reactive aryl bromide and a robust morpholine amide.[1] The aryl bromide handle serves as a linchpin for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. Concurrently, the morpholine moiety is recognized in medicinal chemistry as a "privileged structure," often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and provide specific, favorable interactions with biological targets.[2][3][4]

This guide provides an in-depth exploration of this compound as a synthetic precursor. It moves beyond simple procedural descriptions to elucidate the underlying principles of its reactivity. We will detail field-proven protocols for key transformations and provide mechanistic insights to empower researchers in drug discovery and chemical development to leverage this building block to its full potential.

Compound Profile & Physicochemical Properties

A clear understanding of a reagent's fundamental properties is the foundation of successful synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₂BrNO₂[5]
Molecular Weight 270.12 g/mol [5]
CAS Number 127580-92-1[1]
Appearance Solid[5]
MDL Number MFCD00447938[5]

Core Synthetic Applications: A Gateway to Molecular Complexity

The synthetic utility of this compound is primarily centered on the reactivity of the C(sp²)–Br bond. This allows for its participation in a variety of powerful cross-coupling reactions, transforming the simple bromophenyl scaffold into a diverse array of more complex structures.

G start_node This compound suzuki Suzuki-Miyaura (C-C Bond) start_node->suzuki R-B(OH)₂ Pd Catalyst hartwig Buchwald-Hartwig (C-N Bond) start_node->hartwig R₂NH Pd Catalyst sonogashira Sonogashira (C-C Bond) start_node->sonogashira R-C≡CH Pd/Cu Catalyst cyanation Cyanation (C-CN Bond) start_node->cyanation CN Source Pd Catalyst product1 Aryl-Aryl Ketones suzuki->product1 product2 Diaryl Amine Ketones hartwig->product2 product3 Alkynylaryl Ketones sonogashira->product3 product4 Cyanophenyl Ketones cyanation->product4

Figure 1: Synthetic transformations of this compound.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing C(sp²)-C(sp²) bonds, a cornerstone of biaryl synthesis in pharmaceuticals.[6][7] The reaction's popularity stems from its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add pd2 Ar-Pd(II)-Br(L)₂ add->pd2 trans Transmetalation pd2->trans pd2_r Ar-Pd(II)-R(L)₂ trans->pd2_r elim Reductive Elimination pd2_r->elim elim->pd0 product Ar-R elim->product arb Ar-Br arb->add rboh R-B(OH)₂ + Base rboh->trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 1: Synthesis of (4-(Naphthalen-1-yl)phenyl)(morpholino)methanone

Reagents & Materials
This compound
Naphthalene-1-boronic acid
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Potassium Carbonate (K₂CO₃)
Toluene
Ethanol
Water (degassed)
Flame-dried round-bottom flask, condenser, magnetic stirrer

Procedure:

  • To a flame-dried 50 mL round-bottom flask, add this compound (270 mg, 1.0 mmol), naphthalene-1-boronic acid (206 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Introduce the solvent system: Toluene (10 mL), Ethanol (2.5 mL), and degassed Water (2.5 mL). The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Fit the flask with a condenser and heat the mixture to 85 °C with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing Aryl-Nitrogen Bonds

The Buchwald-Hartwig amination is a transformative reaction in medicinal chemistry, enabling the formation of C-N bonds under conditions that tolerate a wide variety of functional groups.[8][9] This reaction has largely replaced harsher classical methods.[8] For this compound, this opens a direct route to a vast array of substituted aniline derivatives, which are common motifs in pharmacologically active compounds.[10]

Mechanistic Rationale: Similar to the Suzuki coupling, the cycle begins with oxidative addition of the aryl bromide to Pd(0). The resulting palladium(II) complex coordinates the amine. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium amide complex. Reductive elimination then furnishes the N-arylated product and regenerates the Pd(0) catalyst. Sterically hindered phosphine ligands (e.g., XPhos, tBu₃P) are often essential to promote the reductive elimination step and prevent catalyst decomposition.[11]

Protocol 2: Synthesis of (4-(Phenylamino)phenyl)(morpholino)methanone

Reagents & Materials
This compound
Aniline
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Sodium tert-butoxide (NaOt-Bu)
Anhydrous Toluene
Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (14.3 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.

  • Add this compound (270 mg, 1.0 mmol).

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by aniline (110 µL, 1.2 mmol) via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir for 16 hours. The use of a strong, hindered base like NaOt-Bu is critical for the deprotonation of the amine within the palladium coordination sphere.[12]

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the target diaryl amine derivative.

Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira coupling provides a powerful and direct method for linking terminal alkynes to aryl halides, creating C(sp²)-C(sp) bonds.[13][14] The resulting aryl-alkyne products are versatile intermediates themselves, suitable for further transformations like click chemistry, partial or full reduction, or hydration.[13]

Mechanistic Rationale: This reaction uniquely employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle (oxidative addition/reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is the key step in transferring the alkyne group to the palladium center before reductive elimination.[14]

Protocol 3: Synthesis of (4-(Phenylethynyl)phenyl)(morpholino)methanone

Reagents & Materials
This compound
Phenylacetylene
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
Copper(I) Iodide (CuI)
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Anhydrous Tetrahydrofuran (THF) or DMF
Schlenk flask

Procedure:

  • To a Schlenk flask, add this compound (270 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (7.6 mg, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3 mL). The amine serves as both the base and a solvent.

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. For less reactive bromides, gentle heating (e.g., 50 °C) may be required.

  • Once complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and filter through a pad of celite to remove catalyst residues and amine salts.

  • Wash the filtrate with water (20 mL) and brine (20 mL), dry over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to isolate the pure alkynylated product.

Palladium-Catalyzed Cyanation: Introducing the Nitrile Moiety

The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as the cyano group can be readily converted into other functional groups such as carboxylic acids, amides, or amines. Palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative to traditional methods like the Sandmeyer reaction.

Mechanistic Rationale: The reaction typically proceeds through a standard Pd(0)/Pd(II) catalytic cycle. An aryl bromide undergoes oxidative addition to the Pd(0) catalyst. The resulting Ar-Pd(II)-Br complex then reacts with a cyanide source (e.g., zinc cyanide, potassium ferrocyanide). A transmetalation-like step transfers the cyanide group to the palladium center, which is followed by reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[15]

Protocol 4: Synthesis of 4-(Morpholine-4-carbonyl)benzonitrile

Reagents & Materials
This compound
Zinc Cyanide [Zn(CN)₂]
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Anhydrous Dimethylformamide (DMF)
Reaction vial suitable for heating

Procedure:

  • Caution: Zinc cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. All glassware should be quenched with bleach solution after use.

  • In a reaction vial, combine this compound (270 mg, 1.0 mmol), zinc cyanide (82 mg, 0.7 mmol; note: 0.7 eq provides 1.4 eq of CN⁻), and Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the vial with argon or nitrogen.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the vial and heat the mixture in a preheated oil bath at 120 °C for 18 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of celite to remove insoluble zinc salts and catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the desired benzonitrile product.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its dual-functionality provides a robust platform for generating significant molecular diversity from a single, readily accessible starting material. The protocols outlined herein for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions represent a core set of tools for leveraging this building block. By understanding the mechanistic principles behind these transformations, researchers can rationally adapt and optimize conditions to construct novel chemical entities for applications ranging from drug discovery to advanced materials.[1][16]

References

  • This compound - MySkinRecipes.
  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry, 64(19), 14236-14326.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews, 39(5), 1773-1813.
  • (4-Amino-2-bromophenyl)(morpholino)methanone. PubChem.
  • This compound AldrichCPR. Sigma-Aldrich.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
  • 4-bromophenyl-morpholino-methanone. Sigma-Aldrich.
  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. (2018). Chemistry Central Journal, 12(1), 84.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(11), 2586.
  • Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. (2021). Organic Communications, 14(1), 1-38.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2019). Beilstein Journal of Organic Chemistry, 15, 2230-2237.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2009). Technical University of Denmark.
  • This compound. BLD Pharm.
  • 4-bromophenyl-morpholino-methanone. Sigma-Aldrich.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(15), 2684-2715.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (2007). Chemical Reviews, 107(1), 177-248.
  • Recent Advances in Sonogashira Reactions. (2011). Synthesis, 2011(10), 1513-1542.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). Molecules, 27(14), 4436.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry, 55(17), 7848-7861.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2018). Organic Chemistry Frontiers, 5(10), 1629-1637.
  • New perspectives in the cross-coupling reactions of organostannanes. (1996). Pure and Applied Chemistry, 68(1), 73-78.
  • Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. (2021). Molecules, 26(11), 3350.
  • Mechanochemical Suzuki polymerization reaction of 4‐bromophenylboronic.... ResearchGate.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2013). Molecules, 18(6), 7175-7187.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry, 24(2), 1-8.
  • C-1 Building Blocks in Organic Synthesis. Thieme Chemistry.
  • New perspectives in the cross-coupling reactions of organostannanes. SciSpace.
  • Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). ResearchGate.
  • Direct Regioselective C-H Cyanation of Purines. (2023). Molecules, 28(2), 834.
  • Sonogashira coupling reactions of bromomaleimides: route to alkyne/cis-alkene/alkyl maleimides: synthesis of luffarin X and cacospongionolide C. (2012). The Journal of Organic Chemistry, 77(1), 739-746.
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2018). Chemical Communications, 54(74), 10423-10426.
  • Cyano-4-(dimethylamino)pyridinium tetrafluoroborate. Enamine.
  • Cyanation Reagents. TCI Chemicals.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). Molbank, 2024(1), M1795.
  • Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. (2023). Data in Brief, 48, 109287.

Sources

Application Notes and Protocols for (4-Bromophenyl)(morpholino)methanone in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

(4-Bromophenyl)(morpholino)methanone, also known as 4-bromobenzoylmorpholine, is a synthetic organic compound that serves as a pivotal building block in contemporary pharmaceutical research. Its structure thoughtfully combines two key pharmacophoric elements: a bromophenyl ring and a morpholine moiety. This unique combination offers medicinal chemists a versatile platform for library synthesis and the development of novel therapeutic agents.

The morpholine ring is recognized as a "privileged structure" in drug design, frequently incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1][2][3] Its presence is notable in a variety of approved drugs, particularly those targeting the central nervous system (CNS) and various protein kinases.[1][4][5] The bromophenyl group, on the other hand, provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.[6][7][8] This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in establishing structure-activity relationships (SAR). The bromine atom itself can also engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to a biological target.[6]

This guide provides a detailed exploration of the potential applications of this compound in pharmaceutical research, with a focus on its utility as a precursor for the synthesis of kinase inhibitors. We present detailed, field-proven protocols for its chemical modification and subsequent biological evaluation.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₂BrNO₂[N/A]
Molecular Weight 270.12 g/mol [N/A]
CAS Number 127580-92-1[N/A]
Appearance Solid[N/A]
Storage Room temperature[N/A]

Application I: Synthesis of Novel Kinase Inhibitors

The this compound scaffold is an ideal starting point for the synthesis of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and p38 MAPK pathways, both of which are critical in oncology and inflammatory diseases.[1][5][9][10] The morpholine group is a known hinge-binding motif in many PI3K inhibitors, while the phenyl ring can be functionalized to occupy adjacent hydrophobic pockets within the ATP-binding site.[4][5][10]

Synthetic Strategy: Diversification via Cross-Coupling Reactions

The bromine atom on the phenyl ring allows for facile diversification through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][8][11][12][13] This enables the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 4-position of the phenyl ring, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

G cluster_0 Synthetic Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald Library1 Library of Biaryl Derivatives Suzuki->Library1 Library2 Library of Arylamine Derivatives Buchwald->Library2

Caption: Synthetic diversification of this compound.

Experimental Protocols: Chemical Synthesis

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with various aryl or heteroaryl boronic acids.[8][12][13][14][15][16][17]

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. The choice of a palladium catalyst with appropriate ligands is crucial for achieving high yields and tolerating a wide range of functional groups on the boronic acid coupling partner.[12][13][14] Potassium carbonate is a commonly used base that is effective and generally compatible with many functional groups.[8]

Materials:

  • This compound (1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), Palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Arylamine Derivatives

This protocol provides a general method for the palladium-catalyzed amination of this compound with a variety of primary and secondary amines.[3][6][11][18][19][20][21][22][23]

Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals.[11][18][21] The use of a bulky, electron-rich phosphine ligand such as XPhos is often necessary to promote the catalytic cycle, especially with less reactive aryl bromides.[11][22] Sodium tert-butoxide is a strong, non-nucleophilic base commonly employed in these reactions.[11][20]

Materials:

  • This compound (1.0 mmol)

  • Primary or Secondary Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired arylamine derivative.

Application II: Biological Evaluation of Synthesized Derivatives

Once a library of compounds has been synthesized from this compound, the next critical step is to evaluate their biological activity. Based on the structural motifs, promising targets include PI3 Kinase and p38 MAP Kinase.[1][5][9][10]

G cluster_1 Biological Evaluation Workflow Library Synthesized Compound Library PrimaryScreen Primary Screening (e.g., PI3Kα Kinase Assay) Library->PrimaryScreen Hit Active Compounds (Hits) PrimaryScreen->Hit SecondaryScreen Secondary Screening (e.g., p38α Kinase Assay, Cell-based Assays) Hit->SecondaryScreen Lead Lead Compound Identification SecondaryScreen->Lead

Caption: Workflow for the biological evaluation of synthesized compounds.

Experimental Protocols: Biological Assays

Protocol 3: In Vitro PI3 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro inhibitory activity of synthesized compounds against PI3K isoforms by measuring the amount of ADP produced.[24][25][26][27][28][29]

Rationale: This assay quantifies the enzymatic activity of PI3K by measuring the production of ADP, a direct product of the kinase reaction. Luminescence-based detection provides a highly sensitive and high-throughput method for screening compound libraries.[25][29]

Materials:

  • Synthesized inhibitor compounds (in DMSO)

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • PI3K substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Assay Setup: To the wells of a 384-well plate, add 5 µL of the diluted compound solution or DMSO (vehicle control).

  • Enzyme Addition: Add 10 µL of diluted PI3K enzyme solution to each well. Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme pre-incubation.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate to each well. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ values by fitting the data to a dose-response curve.

Protocol 4: In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a method for assessing the inhibitory effect of synthesized compounds on p38α MAP kinase activity.[2][25][30][31][32]

Rationale: Similar to the PI3K assay, this method measures the kinase activity of p38α by quantifying ATP consumption. ATF-2 is a well-established substrate for p38 MAP kinase.[2][30][32]

Materials:

  • Synthesized inhibitor compounds (in DMSO)

  • Active recombinant human p38α MAP kinase

  • p38 substrate: ATF-2 fusion protein

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Dilution: Create a serial dilution series of the test compounds in DMSO, followed by dilution in the kinase assay buffer.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound solution or DMSO (as a control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing p38α kinase and its substrate, ATF-2, in kinase assay buffer to each well.

  • Reaction Initiation: Start the reaction by adding 2.5 µL of ATP solution in kinase assay buffer to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation and Detection: Terminate the reaction and measure the generated ADP by adding the reagents from the ADP-Glo™ kit as per the manufacturer's instructions.

  • Data Analysis: Read the luminescent signal and calculate the percent inhibition and IC₅₀ values as described in the PI3K assay protocol.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical research. Its inherent structural features make it an excellent scaffold for the rapid generation of compound libraries targeting a range of biological targets, with a particular emphasis on protein kinases. The protocols detailed in this guide provide a robust framework for the synthetic derivatization and subsequent biological evaluation of novel compounds derived from this promising chemical entity. By leveraging established cross-coupling chemistries and high-throughput screening assays, researchers can efficiently explore the therapeutic potential of this scaffold in the ongoing quest for new and improved medicines.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • p38 MAP Kinase Assay Kit (Nonradioactive).
  • Buchwald-Hartwig Coupling.
  • Application Notes and Protocols for PI3K-IN-23 In Vitro Assay.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
  • The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflamm
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
  • p38α Kinase Assay.
  • p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
  • Introducing bromine to the molecular structure as a str
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Deriv
  • Methods to Measure the Enzym
  • p38δ Kinase Assay.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Application Notes and Protocols for PI3K-IN-41: In Vitro Studies.
  • Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5 - Benchchem.
  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photoc
  • Suzuki-Miyaura cross-coupling: Practical Guide.
  • p38 MAP Kinase Assay Kit (Nonradioactive).
  • PI3K(p110δ/p85α) Kinase Assay.
  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides.
  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 )
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photoc
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limit
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • Buchwald-Hartwig Cross Coupling Reaction.
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.
  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors.
  • Suzuki reaction.
  • 6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Facto.
  • Suzuki Coupling.
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
  • Suzuki-Miyaura Coupling.

Sources

Application Notes & Protocols for the Comprehensive Characterization of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Bromophenyl)(morpholino)methanone is a versatile synthetic intermediate whose structural motifs—a bromophenyl ring and a morpholine amide—are prevalent in pharmacologically active compounds and agrochemicals. Its utility as a building block in medicinal chemistry and materials science necessitates a robust and reliable set of analytical methods to confirm its identity, purity, and stability. In drug discovery and development, rigorous characterization of such intermediates is a critical step to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document provides a comprehensive guide to the analytical characterization of this compound. As a senior application scientist, my objective is not merely to list procedures but to provide the underlying scientific rationale for method selection and parameter optimization. The protocols herein are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity. This guide will detail chromatographic and spectroscopic techniques essential for a complete structural and purity profile of the target compound.

Physicochemical Properties

A foundational aspect of any analytical endeavor is understanding the basic physicochemical properties of the analyte. These properties inform decisions on solvent selection, chromatographic conditions, and sample handling.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNO₂[1]
Molecular Weight 270.12 g/mol [1]
CAS Number 127580-92-1
Appearance Solid[1]
IUPAC Name (4-bromophenyl)(morpholin-4-yl)methanoneN/A

Chromatographic Analysis for Purity and Identity

Chromatographic methods are the cornerstone of purity assessment, capable of separating the main compound from synthetic precursors, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Causality and Method Rationale: Reversed-Phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, polar to moderately non-polar small molecules like this compound. The combination of a non-polar stationary phase (C18) and a polar mobile phase allows for excellent separation based on hydrophobicity. The bromophenyl group provides a strong chromophore, making UV detection highly sensitive and specific. The method described below is designed for robustness and follows principles outlined in the International Conference on Harmonisation (ICH) guidelines.[2]

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals & Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound reference standard

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column C18, 150 x 4.6 mm, 5 µm Industry-standard for good resolution and efficiency.
    Mobile Phase A: Water; B: Acetonitrile A common, effective solvent system for RP-HPLC.
    Gradient 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25-30 min: 40% B A gradient elution ensures that impurities with a wide range of polarities are eluted and resolved, while providing a sharp peak for the main analyte.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
    Column Temp. 30 °C Enhances reproducibility by minimizing viscosity fluctuations.
    Injection Vol. 10 µL A typical volume to avoid column overloading.

    | Detection | 254 nm | The benzene ring conjugated with the carbonyl group is expected to have strong absorbance at this wavelength. A DAD can be used to scan for the optimal wavelength. |

  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Sample Solution (0.1 mg/mL): Prepare in the same manner as the standard solution.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready if the following criteria are met:

    • Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Data Analysis:

    • Purity: Determined using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Quantification: Generate a calibration curve using at least five concentrations of the reference standard. The concentration of the analyte in the sample is determined by interpolation from this curve.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN/Water) A1 Equilibrate HPLC System with Mobile Phase P1->A1 P2 Prepare Standard & Sample (0.1 mg/mL in Diluent) A2 Perform System Suitability (5x Standard Injections) P2->A2 A3 Inject Samples A2->A3 SST Pass? D1 Integrate Chromatograms A3->D1 D2 Calculate Purity (Area %) or Quantify via Cal. Curve D1->D2 D3 Generate Report D2->D3

Fig 1. Workflow for HPLC Purity and Quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

Causality and Method Rationale: GC-MS is a powerful confirmatory technique that provides orthogonal data to HPLC. It separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer.[3] Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, creating a "mass fingerprint" of the molecule.[3] This fingerprint, along with the retention time, provides unequivocal identification. The thermal stability of this compound makes it suitable for GC analysis without derivatization.

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or Triple Quadrupole).

  • Chromatographic & MS Conditions:

    Parameter Recommended Setting Rationale
    Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column suitable for a wide range of analytes.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert and provides good chromatographic efficiency.
    Injector Temp. 280 °C Ensures complete volatilization without thermal degradation.
    Oven Program Start at 150°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 min A temperature ramp allows for the separation of any lower-boiling point impurities from the main analyte.
    Ion Source Temp. 230 °C Standard temperature to promote ionization while minimizing thermal decomposition within the source.
    Ionization Mode Electron Ionization (EI) at 70 eV The industry standard for creating searchable library spectra and reproducible fragmentation.[3]

    | Mass Range | 50 - 350 m/z | Covers the expected mass of the molecular ion and key fragments. |

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Data Analysis:

    • Retention Time (RT): Confirm the RT of the analyte peak matches that of a reference standard.

    • Mass Spectrum: Analyze the mass spectrum of the peak. Look for the molecular ion (M⁺) at m/z 270/272 (due to the isotopic pattern of Bromine, ~1:1 ratio). Identify key fragment ions. Expected fragments include the loss of the morpholino group or cleavage at the carbonyl group.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow P1 Prepare Sample (1 mg/mL in DCM) A1 Inject into GC-MS P1->A1 A2 Separation in GC Column (Temp. Program) A1->A2 A3 Ionization (EI) & Mass Analysis (MS) A2->A3 D1 Extract Mass Spectrum at Analyte RT A3->D1 D2 Compare with Reference: - Retention Time - M+ (270/272) - Fragmentation Pattern D1->D2 R1 Confirm Identity D2->R1

Fig 2. Workflow for GC-MS Identity Confirmation.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods probe the molecular structure at the atomic level, providing definitive evidence of the compound's constitution and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Method Rationale: NMR is the most powerful technique for de novo structure elucidation and confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. The data presented here is based on published spectra for the compound.[4]

Experimental Protocol: NMR

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Expected Spectral Data:

Table of Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) [4]

Assignment ¹H NMR (δ, ppm) Multiplicity ¹³C NMR (δ, ppm)
Aromatic (2H, ortho to C=O) 7.57 Doublet (d) 169.6 (C=O)
Aromatic (2H, ortho to Br) 7.31 Doublet (d) 134.3 (C-Br)
Morpholine (8H) 4.04 - 3.21 Multiplet (m) 132.1 (Ar-CH)
129.1 (Ar-CH)
124.5 (Ar C-C=O)
67.1 (O-CH₂)

| | | | 48.4, 42.8 (N-CH₂) |

  • Data Analysis: The ¹H spectrum should show two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The complex multiplet between 3.21 and 4.04 ppm integrates to 8 protons, consistent with the two pairs of non-equivalent methylene groups in the morpholine ring. The ¹³C spectrum should show the characteristic downfield signal for the amide carbonyl carbon (~169.6 ppm) and the six expected carbon signals for the rest of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality and Method Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), providing a unique spectral fingerprint. This method is excellent for confirming the presence of the key amide carbonyl, C-Br, and morpholine ether linkages.

Experimental Protocol: FT-IR

  • Instrumentation: FT-IR spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Analysis: Collect the spectrum from 4000 to 400 cm⁻¹. Identify the characteristic absorption bands.

Table of Expected FT-IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Description
C-H Aromatic 3100 - 3000 Aromatic C-H stretch
C-H Aliphatic 2950 - 2850 Morpholine C-H stretch
C=O (Amide I Band) 1680 - 1630 Carbonyl stretch, a strong and sharp band.[5]
C=C Aromatic 1600 - 1450 Aromatic ring skeletal vibrations.
C-N Stretch 1250 - 1020 Amine C-N stretch.
C-O-C Ether 1150 - 1085 Asymmetric stretch from the morpholine ring.[6]

| C-Br Aromatic | 600 - 500 | Aromatic Carbon-Bromine stretch. |

Summary of Analytical Characterization Data

This table provides a consolidated overview of the expected analytical results for a high-purity sample of this compound.

Technique Parameter Expected Result
HPLC Retention TimeDependent on specific conditions; should be consistent.
Purity (Area %)≥ 98.0%
GC-MS Retention TimeDependent on specific conditions; should be consistent.
Molecular Ion (M⁺)m/z 270 and 272 (approx. 1:1 isotopic ratio)
¹H NMR Aromatic Protonsδ 7.57 (d, 2H), 7.31 (d, 2H)[4]
Morpholine Protonsδ 4.04 - 3.21 (m, 8H)[4]
¹³C NMR Carbonyl Carbonδ 169.6[4]
FT-IR C=O Stretch~1650 cm⁻¹
C-O-C Stretch~1115 cm⁻¹

Conclusion

The analytical methods detailed in this guide provide a multi-faceted approach to the characterization of this compound. By combining orthogonal chromatographic techniques (RP-HPLC and GC-MS) with definitive spectroscopic methods (NMR and FT-IR), researchers can confidently establish the identity, purity, and structural integrity of this important chemical intermediate. Adherence to these protocols will ensure high-quality, reproducible data, which is fundamental to the success of any research and development program.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). (4-Amino-2-bromophenyl)(morpholino)methanone. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). This compound.
  • NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook.
  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ResearchGate. (n.d.). FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d).
  • Mary, Y. S., & Balachandran, V. (2014). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 130, 309–320.

Sources

Application Notes and Protocols for the HPLC and GC-MS Analysis of (4-Bromophenyl)(morpholino)methanone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Bromophenyl)(morpholino)methanone is a versatile building block in organic synthesis, frequently utilized in the development of more complex molecules for pharmaceutical and agrochemical applications.[1] Its synthesis, typically involving the reaction of a 4-bromobenzoyl derivative with morpholine, can result in a mixture containing the desired product, unreacted starting materials, and potential byproducts. Therefore, robust analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality and purity of the final product.

This document provides detailed application notes and protocols for the analysis of this compound reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques offer complementary information: HPLC is ideal for the quantification of the target compound and non-volatile impurities, while GC-MS provides excellent separation for volatile components and structural elucidation of unknown byproducts through mass spectral data.

The methodologies described herein are designed to be both robust and reliable, adhering to principles outlined in the International Conference on Harmonisation (ICH) guidelines for analytical method validation.[2][3][4]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds and reaction mixtures due to its high resolution, sensitivity, and reproducibility.[3][5] The following protocol is optimized for the separation and quantification of this compound and potential related substances.

Rationale for Method Design

The selection of a reversed-phase C18 column is based on the non-polar nature of the bromophenyl group and the moderate polarity of the morpholino moiety, providing good retention and separation from more polar or non-polar impurities.[6] A gradient elution with acetonitrile and water (containing 0.1% formic acid) is employed to ensure the elution of a wide range of components with varying polarities, from potential polar starting materials to the less polar product. The addition of formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer. UV detection at 254 nm is chosen as the aromatic bromophenyl ring exhibits strong absorbance at this wavelength.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of reaction mixtures.

Detailed HPLC Protocol

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for general-purpose analysis. For faster analysis, a column with smaller particles (e.g., 1.7 µm) can be used with a UHPLC system.[6][7]

Reagents and Solvents:

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized or HPLC grade.

  • Formic Acid: LC-MS grade.

  • This compound Reference Standard: Of known purity.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5 µg/mL).

Data Analysis and System Suitability:

  • System Suitability: Before sample analysis, inject the 100 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Quantification: Create a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the reaction mixture sample using the linear regression equation of the calibration curve.

  • Impurity Profile: Analyze the chromatogram for the presence of other peaks, which may correspond to starting materials, intermediates, or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities in a reaction mixture by providing valuable structural information from the mass spectra.

Rationale for Method Design

A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected to separate compounds based on their boiling points and polarity. The temperature program is designed to start at a relatively low temperature to separate volatile components and then ramp up to elute the higher-boiling this compound and other potential byproducts. Electron Ionization (EI) is used as the ionization source due to its ability to generate reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.[8]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dissolve in Ethyl Acetate Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into GC-MS Filtration->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Ionization->Detection TIC Obtain Total Ion Chromatogram Detection->TIC Spectra Extract Mass Spectra TIC->Spectra Identification Library Search & Interpretation Spectra->Identification

Caption: Workflow for GC-MS analysis of reaction mixtures.

Detailed GC-MS Protocol

Instrumentation and Columns:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column (or equivalent).

Reagents and Solvents:

  • Ethyl Acetate: GC grade or higher.

GC-MS Conditions:

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Sample Preparation:

  • Accurately weigh approximately 1 mg of the reaction mixture into a 2 mL GC vial.

  • Add 1 mL of ethyl acetate and cap the vial.

  • Vortex to ensure complete dissolution.

Data Analysis:

  • Total Ion Chromatogram (TIC): Analyze the TIC to identify the major peaks in the reaction mixture.

  • Mass Spectra Interpretation:

    • Examine the mass spectrum of each peak. For this compound, expect to see the molecular ion peaks (M+ and M+2) with an approximate 1:1 ratio due to the presence of the bromine atom.[9][10]

    • Characteristic fragmentation patterns for aromatic compounds often involve cleavage at the bond beta to the aromatic ring.[11][12][13]

    • Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification of known compounds.

    • For unknown peaks, analyze the fragmentation pattern to deduce the structure of the impurity.

Method Validation and Trustworthiness

To ensure the reliability of these analytical methods, a validation process should be conducted in accordance with ICH guidelines.[2][3][4][5] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This can be demonstrated by analyzing a placebo mixture (all reaction components except the active precursors) and observing no interfering peaks at the retention time of the analyte.

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.[14] For the HPLC method, this is typically assessed by analyzing a series of standards and demonstrating a correlation coefficient (r²) of ≥ 0.99.[15]

  • Accuracy: The closeness of the test results to the true value. This can be determined by spike-recovery experiments, where known amounts of the reference standard are added to the reaction mixture and the recovery is calculated.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

By thoroughly validating these methods, researchers can have a high degree of confidence in the accuracy and precision of the analytical data generated for this compound reaction mixtures.

References

  • International Conference on Harmonisation, "Q2A: Text on Validation of Analytical Procedures," Federal Register. 60 (40), 11260–11262 (1995). [Link]
  • Pharmaguideline.
  • Chen, L. et al. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PLoS One17, e0268478 (2022). [Link]
  • Jain, D. K. et al. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pérez-Míguez, R. et al. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Anal. Methods11, 4747–4756 (2019). [Link]
  • Al-Rubaye, A. F. et al. Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Cureus16, e66860 (2024). [Link]
  • Sonune, P. S. et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo (2024). [Link]
  • Ahuja, S. & Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • El-Gindy, A. et al. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. J. Pharm. Biomed. Anal.32, 67–76 (2003). [Link]
  • Gackowska, A. et al. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules26, 6962 (2021). [Link]
  • Slideshare.
  • MySkinRecipes. This compound. [Link]
  • ResearchGate. Molecular peaks of bromide compounds. [Link]
  • PubChem. (4-Amino-2-bromophenyl)(morpholino)methanone. [Link]
  • Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]
  • Unknown.
  • Chad's Prep.
  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
  • Chemistry LibreTexts.
  • Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

Sources

Role of (4-Bromophenyl)(morpholino)methanone in the development of PI3 kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of (4-Bromophenyl)(morpholino)methanone as a Foundational Scaffold for the Development of Novel PI3 Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction - Targeting the PI3K Pathway in Oncology

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of cellular processes critical for cancer development and maintenance, including cell growth, proliferation, survival, and metabolism.[1][2][3] This pathway is one of the most frequently hyperactivated signaling networks in human cancers.[1][4] Activation can occur through various mechanisms, such as mutations in the PIK3CA gene (encoding the p110α catalytic subunit), loss of the tumor suppressor PTEN (which counteracts PI3K activity), or upstream activation by receptor tyrosine kinases (RTKs) or RAS.[1][5]

Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 recruits and activates downstream effector proteins, most notably the serine/threonine kinase AKT.[1][6] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian Target of Rapamycin (mTOR), to drive cancer progression.[3] Given its critical role, the PI3K/AKT/mTOR axis is a highly attractive target for cancer therapy, and numerous small molecule inhibitors are in clinical development or have been approved.[5][7][8]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN Dephosphorylation AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor This compound -Based Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the point of therapeutic intervention.

Section 2: The Morpholine Moiety: A Privileged Scaffold in PI3K Inhibitors

In the landscape of kinase inhibitor design, certain chemical fragments consistently appear in potent and selective molecules. For PI3K inhibitors, the morpholine moiety has emerged as a "privileged" scaffold.[9] Its utility stems from the ability of the morpholine oxygen to form a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.[9]

Several potent pan-PI3K and dual PI3K/mTOR inhibitors incorporate a morpholino-triazine core.[10][11] For instance, ZSTK474 and Gedatolisib (PKI-587) are well-characterized inhibitors where the morpholine group is essential for their high-affinity binding and potent enzymatic inhibition.[10][11][12] Structure-activity relationship (SAR) studies on these scaffolds have repeatedly demonstrated that replacement or modification of the morpholine group can dramatically alter inhibitory activity and isoform selectivity.[12]

Section 3: this compound: A Versatile Starting Point

This compound is a commercially available compound recognized primarily as a building block in organic synthesis.[13] While not an established PI3K inhibitor itself, its structure contains the key pharmacophoric elements—the morpholine ring and a substituted phenyl group—that are present in many potent kinase inhibitors.

Compound_Structure cluster_compound This compound a

Caption: Chemical structure of this compound.

Its true value in the context of PI3K inhibitor development lies in its potential as a versatile chemical scaffold:

  • Core Moiety: It provides the essential morpholine group, poised for interaction with the kinase hinge region.

  • Vector for Elaboration: The bromophenyl ring serves as a perfect chemical handle for diversification. The bromine atom can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space to enhance potency and selectivity.

  • Synthetic Accessibility: Its simple structure and commercial availability make it an economical and efficient starting point for a medicinal chemistry program.[13]

The following sections provide detailed protocols for a hypothetical research program aimed at using this compound as a scaffold to develop novel PI3K inhibitors.

Section 4: Experimental Workflow and Protocols

This section outlines a logical, multi-stage workflow for screening and characterizing novel compounds derived from the this compound scaffold.

Workflow Start Scaffold: (4-Bromophenyl) (morpholino)methanone Synth Chemical Synthesis (e.g., Suzuki Coupling) Start->Synth Library Compound Library Generation Synth->Library P1 Protocol 1: Biochemical Kinase Assay Library->P1 Screen P2 Protocol 2: Cellular p-Akt Western Blot P1->P2 Confirm Hits P3 Protocol 3: Cell Viability Assay P2->P3 Functional Effect SAR SAR Analysis & Lead Optimization P3->SAR

Caption: Experimental workflow for developing PI3K inhibitors from a starting scaffold.

Protocol 1: In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity (IC50) of newly synthesized compounds against purified PI3K isoforms (e.g., α, β, δ, γ). This is the primary screen to identify direct binders and inhibitors.

Methodology: A luminescent ADP-Glo™ kinase assay is described here, which measures the amount of ADP produced during the kinase reaction.[14]

Materials:

  • Purified recombinant PI3K isoforms (p110α, p110β, p110δ, p120γ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[14]

  • Test compounds serially diluted in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 mM. Add 0.5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[14]

  • Enzyme/Substrate Preparation: Dilute the PI3K enzyme and lipid substrate (PIP2) in the PI3K Kinase Buffer. The optimal enzyme concentration should be determined empirically to achieve ~10-30% ATP-to-ADP conversion in the vehicle control wells.

  • Kinase Reaction Initiation: Add 4 µL of the enzyme/lipid mixture to each well containing the compound. Pre-incubate for 10-15 minutes at room temperature. Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically 25-50 µM).[14]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and simultaneously catalyzes a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-based luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound IDScaffold BaseR-Group ModificationPI3Kα IC50 (nM)PI3Kδ IC50 (nM)
LEAD-001 This compound4-pyridyl15.2250.6
LEAD-002 This compound2-aminopyrimidine22.418.9
ZSTK474 (Control)N/A5.03.9
Table 1: Example data table for biochemical screening results.
Protocol 2: Cell-Based PI3K Pathway Inhibition Assay (Western Blot for p-Akt)

Objective: To confirm that active compounds from the biochemical assay can penetrate the cell membrane and inhibit PI3K signaling in a cellular context. This is achieved by measuring the phosphorylation of AKT at Serine 473 (p-Akt S473), a direct downstream marker of PI3K activity.[6][15]

Materials:

  • Cancer cell line with active PI3K signaling (e.g., MCF7, U87MG)

  • Cell culture medium, FBS, and supplements

  • Test compounds dissolved in DMSO

  • Growth factor for stimulation (e.g., IGF-1 or insulin)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473)[16], Rabbit anti-total Akt

  • HRP-conjugated goat anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.[6]

  • Serum Starvation: To reduce basal PI3K activity, replace the growth medium with serum-free medium and incubate for 12-24 hours.[15]

  • Inhibitor Treatment: Pre-treat the starved cells with various concentrations of the test compound (or DMSO vehicle) for 1-2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.[17]

  • Cell Lysis: Immediately after stimulation, place plates on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add 150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[6]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize all samples to the same protein concentration and prepare them for SDS-PAGE. b. Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[17] c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18] d. Incubate the membrane with primary antibody against p-Akt (Ser473) (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. e. Wash the membrane three times with TBST. f. Incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.[15][19] g. Wash three times with TBST. h. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities. To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt. The level of PI3K inhibition is determined by the ratio of p-Akt to total Akt, normalized to the stimulated vehicle control.

Protocol 3: Cell Viability Assay

Objective: To measure the functional consequence of PI3K pathway inhibition on cancer cell proliferation and survival.

Methodology: A CellTiter-Glo® Luminescent Cell Viability Assay is described, which quantifies ATP as an indicator of metabolically active, viable cells.[6]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds serially diluted in culture medium

  • White, clear-bottom 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.[6]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[6][17]

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add an amount of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-based luminometer.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability versus the log of compound concentration and fit the data to determine the IC50 value for cell growth inhibition.

Compound IDCancer Cell LineGrowth Inhibition IC50 (µM)
LEAD-001 MCF7 (Breast)> 10
LEAD-002 MCF7 (Breast)0.85
LEAD-002 U87MG (Glioblastoma)0.55
Table 2: Example data from a cell viability assay.

Section 5: Conclusion and Future Directions

The strategic use of This compound as a starting scaffold provides a rapid and synthetically tractable route to novel PI3K inhibitors. The protocols outlined in these application notes describe a robust, field-proven workflow for identifying and characterizing new chemical entities. By progressing compounds through biochemical, cellular mechanism, and functional viability assays, researchers can efficiently build a structure-activity relationship (SAR) profile. Positive results from this workflow would justify further studies, including kinase selectivity profiling, in vivo pharmacokinetics, and xenograft tumor models, to advance promising leads toward clinical development.

References

  • Engelman, J. A. (2009). Targeting the PI3K signaling pathway in cancer. Nature Reviews Cancer.
  • Zhang, M., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies. Pharmacological Research.
  • Fruman, D. A., et al. (2017). The PI3K Pathway in Human Disease. Cell.
  • MDPI. Special Issue : Targeting PI3K Signaling in Cancer. MDPI.
  • ResearchGate. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). ResearchGate.
  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute.
  • Pascual, J., & Turner, N. C. (2019). Clinical development of phosphatidylinositol 3-kinase inhibitors for cancer treatment. Current Opinion in Oncology.
  • Thorpe, L. M., et al. (2015). PI3K and Cancer: Lessons, Challenges and Opportunities. Nature Reviews Cancer.
  • Vasan, N., et al. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research.
  • Jhaveri, K., et al. (2013). Development of PI3K inhibitors: Lessons learned from early clinical trials. Nature Reviews Clinical Oncology.
  • Cain, R. J., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules.
  • Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research.
  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design.
  • Furet, P., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry.
  • Cain, R. J., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.
  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health.
  • Jung, J., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology.
  • Jung, J., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Ben-Nun, Y., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Journal of Clinical Investigation.
  • ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot? ResearchGate.
  • Buhlmann Diagnostics Corp. (n.d.). Kinase Inhibition Assays. Buhlmann Diagnostics Corp.

Sources

Application Notes: Utilizing (4-Bromophenyl)(morpholino)methanone in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (4-Bromophenyl)(morpholino)methanone as a versatile starting material for the synthesis of novel anticancer agents. We delve into the rationale behind its selection, highlighting the synergistic roles of the morpholine moiety and the reactive aryl bromide handle. This guide offers field-proven, step-by-step protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, complete with mechanistic insights and justifications for experimental choices. The aim is to equip researchers with the foundational knowledge and practical methodologies required to efficiently generate libraries of potential kinase inhibitors and other targeted cancer therapeutics.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of modern oncology drug discovery, the selection of a starting scaffold is a critical decision that influences not only the synthetic feasibility but also the ultimate pharmacological profile of the drug candidates. This compound has emerged as a particularly valuable building block for several compelling reasons.

  • The Morpholine Moiety: The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into approved drugs, including the anticancer agent Gefitinib.[1] Its presence is known to confer advantageous physicochemical properties. The weak basicity of the morpholine nitrogen and its ability to act as a hydrogen bond acceptor can enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2][3][4] This often translates to improved oral bioavailability and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which are crucial for developing viable drug candidates.[5]

  • The 4-Bromophenyl Group: The brominated phenyl ring serves as a highly versatile synthetic handle. The carbon-bromine bond is a prime reactive site for a host of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical functionalities at a defined vector, enabling the exploration of structure-activity relationships (SAR). The para-substitution pattern provides a linear extension from the core, which is often ideal for probing deep into the binding pockets of target proteins like kinases.[6]

This combination of a pharmacokinetically favorable morpholine group and a synthetically versatile aryl bromide makes this compound an ideal starting point for building libraries of compounds aimed at various cancer targets, most notably protein kinases, which are frequently implicated in oncogenic signaling pathways.[7][8]

Core Synthetic Strategies & Protocols

The true power of this compound lies in its capacity to undergo robust and high-yielding cross-coupling reactions. Below, we detail protocols for two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolkit: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds that are ubiquitous in kinase inhibitors.[9] This protocol provides a reliable starting point for coupling this compound with a variety of aryl and heteroaryl boronic acids or esters.

Rationale for Component Selection:

  • Catalyst: A palladium(0) species is the active catalyst. We use Pd(PPh₃)₄ as it is a commercially available, reliable pre-catalyst that readily generates the active Pd(0) species in situ. For more challenging couplings, catalysts with specialized phosphine ligands may be required.[10]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[9] Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base that is effective and generally well-tolerated by many functional groups.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and Sodium Carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Self-Validation: The identity and purity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Buchwald-Hartwig Amination: Introducing Diverse Amino Groups

The Buchwald-Hartwig amination is a palladium-catalyzed C-N cross-coupling reaction that has revolutionized the synthesis of arylamines.[11] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, providing access to compounds with diverse pharmacophores crucial for anticancer activity.

Rationale for Component Selection:

  • Catalyst System: This reaction often requires a more specialized catalyst system than Suzuki coupling. We specify a combination of a palladium source, Pd₂(dba)₃, and a sterically hindered, electron-rich phosphine ligand like XPhos. This combination forms a highly active catalyst capable of facilitating the challenging C-N bond formation.[12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice, as it is strong enough to deprotonate the amine (or the N-H bond in the palladium complex) without competing as a nucleophile.[12][13]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (Anhydrous)

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add Sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Pre-formation (Optional but Recommended): In the same tube, add Pd₂(dba)₃ (0.015 eq) and XPhos (0.03 eq).

  • Reagent Addition: Add this compound (1.0 eq) and anhydrous toluene. Stir for 5 minutes. Finally, add the desired amine (1.2 eq).

  • Inert Atmosphere: Seal the Schlenk tube and remove it from the glovebox.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to obtain the desired arylamine product.

Self-Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS analysis.

Application Workflow: A Strategy for Kinase Inhibitor Library Synthesis

The protocols described above can be integrated into a powerful workflow to generate a library of potential kinase inhibitors. Many kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, feature a core heterocyclic structure linked to a substituted phenyl ring, often with a morpholine substituent.[7][14]

G cluster_0 Phase 1: Core Diversification cluster_1 Phase 2: Library Generation & Screening A This compound (Starting Material) B Suzuki-Miyaura Coupling (Protocol 2.1) A->B Aryl Boronic Acids C Buchwald-Hartwig Amination (Protocol 2.2) A->C Diverse Amines D Library A: Biaryl Morpholinyl Ketones B->D E Library B: Arylamine Morpholinyl Ketones C->E F Biological Screening (e.g., Kinase Assays) D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G

This workflow begins with the common precursor, this compound, and branches into parallel synthesis efforts. One branch utilizes Suzuki coupling to introduce a variety of aryl and heteroaryl groups, generating a library of biaryl ketones. The other branch employs Buchwald-Hartwig amination to append diverse amine-containing fragments. Both libraries are then subjected to biological screening, and the resulting data is used to establish crucial structure-activity relationships, guiding the next round of inhibitor design.

Biological Context: Targeting Oncogenic Signaling

The compounds synthesized from this compound are often designed to inhibit protein kinases, which are enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of these pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers.[8]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Synthesized Inhibitor (From Library A or B) Inhibitor->PI3K Inhibition

The synthesized libraries can be screened for their ability to inhibit key kinases like PI3K. A successful "hit" compound would bind to the kinase, block its activity, and thereby interrupt the downstream signaling cascade that drives cancer cell proliferation and survival. The morpholine moiety often helps anchor the molecule in the binding site, while the diverse functionalities installed via cross-coupling explore interactions with other regions of the protein to enhance potency and selectivity.[15][16]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the protocols described. Yields are representative and will vary based on the specific coupling partners used.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Reaction Type C-C Bond FormationC-N Bond Formation
Starting Material This compoundThis compound
Key Reagent Aryl/Heteroaryl Boronic AcidPrimary/Secondary Amine
Catalyst System Pd(PPh₃)₄Pd₂(dba)₃ / XPhos
Base Na₂CO₃NaOtBu
Solvent 1,4-Dioxane / H₂OToluene
Temperature 85-90 °C100-110 °C
Typical Yield Range 65-95%50-90%

Conclusion

This compound is a high-value, commercially available starting material that serves as an excellent entry point for the synthesis of potential anticancer therapeutics. Its structure cleverly combines a pharmacokinetically beneficial morpholine unit with a versatile bromophenyl group amenable to powerful and reliable cross-coupling chemistries. By employing the robust protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions detailed herein, research and development teams can efficiently generate diverse molecular libraries, accelerate the exploration of structure-activity relationships, and ultimately advance the discovery of novel, targeted anticancer agents.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Giordano, C., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1547-1599. [Link]
  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. (n.d.).
  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 368-386. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
  • Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4. (n.d.).
  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 368-386. [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2023). E3S Web of Conferences, 407, 01012. [Link]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Morpholine. (n.d.). In Wikipedia.
  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 368-386. [Link]
  • Khan, I., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(24), 14539-14552. [Link]
  • Moure, A., et al. (2016). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 18(15), 3646-3649. [Link]
  • Luo, Q.-L., et al. (2019). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 84(21), 14036-14044. [Link]
  • Cirujano, F. G., & Shiju, N. R. (2015). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 11, 1266-1273. [Link]
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • Scott, J. S., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Opinion in Drug Discovery & Development, 16(4), 440-459. [Link]
  • Wang, X., et al. (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. Molecules, 27(7), 2329. [Link]
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Development of a practical synthesis to PI3K α-selective inhibitor GDC-0326. (n.d.).
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12. [Link]
  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). [Video]. YouTube. [Link]
  • Scott, J. S., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Current Opinion in Drug Discovery & Development, 16(4), 440-459. [Link]
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
  • Akwata, D., et al. (2024). TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 163-172. [Link]

Sources

Topic: High-Purity Recovery of (4-Bromophenyl)(morpholino)methanone via Optimized Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the purification of (4-Bromophenyl)(morpholino)methanone, a key intermediate in pharmaceutical and fine chemical synthesis[1], using laboratory-scale recrystallization techniques. We present detailed, field-proven protocols for both single-solvent and mixed-solvent systems, grounded in the fundamental principles of solubility and crystal lattice formation. The methodologies are designed to be self-validating, enabling researchers, scientists, and drug development professionals to systematically determine the optimal conditions for achieving high purity and yield. This guide explains the causal reasoning behind critical procedural steps and includes a troubleshooting matrix to address common challenges encountered during the purification process.

Introduction: The Imperative for Purity

This compound is a solid organic compound whose utility as a building block is directly proportional to its purity.[1] Impurities, whether from starting materials, side reactions, or degradation products, can compromise downstream reaction yields, introduce unwanted toxicological profiles, and complicate regulatory filings.

Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities.[2][3][4] The core principle is straightforward: a solute is typically more soluble in a hot solvent than in a cold one.[5][6][7] By dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly, the target compound's solubility decreases, forcing it to crystallize out of the solution in a purer form.[7][8] The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are separated by filtration.[5]

This document provides the necessary theoretical background and practical, step-by-step protocols to empower the researcher to purify this compound effectively.

Analyte Profile & Solvent Selection Rationale

The molecular structure of this compound dictates its solubility behavior and is the primary factor in selecting an appropriate recrystallization solvent.

PropertyDataSource
Chemical Name This compoundN/A
Molecular Formula C₁₁H₁₂BrNO₂[1][9][10][11]
Molecular Weight 270.12 g/mol [9][10][11]
Appearance Solid[10]
Structure N/A

The molecule possesses both nonpolar (the bromophenyl ring) and polar characteristics (the carbonyl group and the oxygen and nitrogen heteroatoms of the morpholine ring). This amphiphilic nature suggests that solvents of intermediate polarity, or a mixture of polar and nonpolar solvents, will be most effective. The ideal solvent for recrystallization should exhibit steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6][7][12]

The Principle of Recrystallization: A Visual Workflow

The success of recrystallization hinges on the controlled transition of the target compound from a dissolved state to a solid, crystalline state, leaving impurities behind.[8] Slow, undisturbed cooling is paramount as it allows for the selective incorporation of the correct molecules into the growing crystal lattice, excluding ill-fitting impurity molecules.[5][13]

G cluster_0 Process Flow A Impure Solid (Target + Impurities) B Add Minimum Amount of Hot Solvent A->B C Completely Dissolved in Hot Solution B->C D Slow, Undisturbed Cooling C->D E Supersaturation & Nucleation D->E F Crystal Growth (Pure Lattice Forms) E->F H Vacuum Filtration F->H G Impurities Remain in Mother Liquor G->H I Pure, Dry Crystals H->I Collect Solid J Mother Liquor (Discard or Concentrate for Second Crop) H->J Collect Filtrate

Caption: General workflow for purification by recrystallization.

Protocol I: Single-Solvent Recrystallization

This protocol is the preferred method when a single solvent is identified that meets the desired solubility criteria. Solvents like ethanol, isopropanol, or acetone are excellent starting points due to the analyte's moderate polarity.[7][14]

Materials and Equipment:

  • Crude this compound

  • Candidate solvents (e.g., Ethanol, 95%; Isopropanol)

  • Erlenmeyer flasks (2-3 sizes)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass (to cover flask)

  • Buchner funnel and filtration flask

  • Filter paper (sized to funnel)

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Step-by-Step Methodology

G cluster_1 Single-Solvent Protocol start 1. Place crude solid & stir bar in Erlenmeyer flask. dissolve 2. Add small portion of solvent. Heat to a gentle boil with stirring. start->dissolve check_dissolved Is solid fully dissolved? dissolve->check_dissolved add_more 3. Add solvent dropwise until solid just dissolves. add_more->check_dissolved check_dissolved->add_more No hot_filter 4. (Optional) Perform hot gravity filtration if insoluble impurities remain. check_dissolved->hot_filter Yes cool 5. Remove from heat, cover, and allow to cool slowly to room temperature. hot_filter->cool ice_bath 6. Place flask in an ice bath for >20 mins to maximize crystallization. cool->ice_bath filter 7. Collect crystals via vacuum filtration. ice_bath->filter wash 8. Wash crystals with a small amount of ice-cold solvent. filter->wash dry 9. Dry crystals under vacuum on the filter, then transfer to a watch glass to air dry. wash->dry end Pure Product dry->end

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the large-scale synthesis of (4-Bromophenyl)(morpholino)methanone, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document provides an in-depth analysis of the synthetic strategy, focusing on the widely adopted and scalable Schotten-Baumann reaction conditions.[2] Two primary methods for the preparation of the key precursor, 4-bromobenzoyl chloride, are presented, followed by a detailed, step-by-step protocol for the final amidation reaction. Emphasis is placed on process optimization, safety considerations, and purification techniques suitable for industrial production. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of this important building block.

Introduction and Strategic Considerations

This compound is a versatile synthetic intermediate characterized by its bromophenyl and morpholine moieties.[1] These functional groups provide handles for further chemical transformations, making it a valuable component in the synthesis of more complex, biologically active molecules. The large-scale production of this compound necessitates a synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally conscious.

The most direct and industrially viable approach to the synthesis of this compound is the acylation of morpholine with 4-bromobenzoyl chloride.[2][] This method, a classic example of the Schotten-Baumann reaction, is favored for its typically high yields and rapid reaction rates.[4] The overall synthetic pathway can be broken down into two key stages:

  • Preparation of 4-Bromobenzoyl Chloride: The synthesis of the acyl chloride from the corresponding carboxylic acid.

  • Amidation Reaction: The coupling of 4-bromobenzoyl chloride with morpholine to form the desired amide product.

This document will provide detailed protocols for both stages, with a focus on practical considerations for scaling up the synthesis.

Synthesis of the Key Intermediate: 4-Bromobenzoyl Chloride

The preparation of 4-bromobenzoyl chloride from 4-bromobenzoic acid is a critical first step. Two common and effective methods are presented below, allowing for flexibility based on available reagents and equipment.

Method A: Chlorination using Thionyl Chloride

This is a widely used method for the preparation of acyl chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed.[5]

Reaction Scheme:

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): A highly effective chlorinating agent for carboxylic acids. The excess thionyl chloride can be readily removed by distillation.

  • N,N-Dimethylformamide (DMF) (catalytic): Acts as a catalyst to facilitate the reaction.

  • Dichloromethane (DCM): A suitable solvent that is relatively inert under the reaction conditions and has a low boiling point for easy removal.[5]

  • Reflux: Heating to reflux ensures the reaction proceeds at a reasonable rate to completion.[5]

Method B: Chlorination using Phosphorus Pentachloride

An alternative method utilizing a solid chlorinating agent.[6]

Reaction Scheme:

Causality of Experimental Choices:

  • Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that reacts readily with carboxylic acids.[6]

  • Warming on a steam bath: Provides gentle and controlled heating to initiate and sustain the reaction.[6]

  • Reduced pressure distillation: Necessary to purify the product, as the boiling point of 4-bromobenzoyl chloride is high at atmospheric pressure.[6]

Large-Scale Synthesis of this compound

This section details the protocol for the amidation reaction, which is the core of the synthesis.

Reaction Scheme and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) yields the final amide product.

Overall Reaction:

Detailed Experimental Protocol

This protocol is designed for a large-scale laboratory setting and can be adapted for pilot plant production.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Role
4-Bromobenzoyl chlorideC₇H₄BrClO219.46Electrophile
MorpholineC₄H₉NO87.12Nucleophile
Triethylamine (TEA)C₆H₁₅N101.19Base
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
WaterH₂O18.02Quenching/Washing
Brine (Saturated NaCl solution)NaCl(aq)-Washing
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: In a suitable multi-necked reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in dichloromethane to the cooled morpholine solution via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic.[]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-bromobenzoyl chloride) is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.[7]

Causality of Experimental Choices:

  • Triethylamine (TEA): A tertiary amine base used to neutralize the HCl byproduct, driving the reaction to completion.[8]

  • Dichloromethane (DCM): A common aprotic solvent for this type of reaction, as it is inert and dissolves the reactants well.[9]

  • Controlled Temperature: The initial cooling and slow addition are crucial to manage the exothermic nature of the reaction and prevent side reactions.

  • Aqueous Work-up: The series of washes removes unreacted starting materials, the triethylammonium chloride salt, and other water-soluble impurities.

  • Recrystallization: A standard and effective method for purifying solid organic compounds to obtain a high-purity final product.[7]

Process Visualization

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Stage 1: Precursor Synthesis cluster_amidation Stage 2: Amidation cluster_purification Stage 3: Purification 4-Bromobenzoic_Acid 4-Bromobenzoic Acid 4-Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride 4-Bromobenzoic_Acid->4-Bromobenzoyl_Chloride Chlorination Chlorinating_Agent Chlorinating Agent (SOCl₂ or PCl₅) Chlorinating_Agent->4-Bromobenzoyl_Chloride Final_Product This compound 4-Bromobenzoyl_Chloride->Final_Product Amidation Morpholine Morpholine Morpholine->Final_Product Base Base (e.g., TEA) Base->Final_Product Workup Aqueous Work-up Final_Product->Workup Recrystallization Recrystallization Workup->Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Key Reaction Relationship Diagram

Reaction_Relationships Reactants 4-Bromobenzoyl Chloride Morpholine Base Product This compound Reactants:f0->Product:f0 Electrophile Reactants:f1->Product:f0 Nucleophile Byproducts Triethylammonium Chloride Water Reactants:f2->Byproducts:f0 HCl Scavenger Reaction_Conditions Solvent (DCM) Temperature (0-25 °C) Reaction_Conditions->Product Facilitates Reaction

Caption: Key components and their roles in the amidation reaction.

Safety and Handling Precautions

5.1. Reagent-Specific Hazards:

  • 4-Bromobenzoyl Chloride: Corrosive and a lachrymator.[10] Causes severe skin burns and eye damage.[10] Reacts with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11]

  • Thionyl Chloride & Phosphorus Pentachloride: Highly corrosive and react violently with water. All handling should be performed in a fume hood.

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed and toxic if inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. All handling should be in a well-ventilated area, preferably a fume hood.

5.2. General Laboratory Safety:

  • Always wear appropriate PPE.

  • Ensure emergency eyewash and safety shower are readily accessible.

  • Perform all operations in a well-ventilated fume hood.

  • Dispose of all chemical waste in accordance with local regulations.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
Melting Point A sharp melting point consistent with the literature value.
¹H NMR Peaks corresponding to the aromatic protons of the bromophenyl group and the methylene protons of the morpholine ring in the correct integration ratios.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the mass of the product (m/z = 270.02 for C₁₁H₁₂⁷⁹BrNO₂ and 272.02 for C₁₁H₁₂⁸¹BrNO₂).
FT-IR A strong absorption band for the amide carbonyl group (typically around 1630-1680 cm⁻¹).

Conclusion

The synthetic protocol outlined in this document provides a reliable and scalable method for the large-scale production of this compound. By following the detailed procedures and adhering to the safety precautions, researchers and production chemists can consistently obtain a high-purity product suitable for further applications in drug discovery and development. The choice between thionyl chloride and phosphorus pentachloride for the preparation of the acyl chloride intermediate allows for flexibility in process design. Careful control of reaction conditions, particularly temperature, during the amidation step is critical for achieving high yields and purity.

References

  • PrepChem.com. Synthesis of 4-bromobenzoyl chloride. [Link]
  • PrepChem.com.
  • Taylor & Francis Online. Crystallization of poly(aryl ether ketones). I.
  • ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. [Link]
  • ResearchGate. Study on crystallization behavior of all para-poly(aryl ether sulfone ether ketone ketone) | Request PDF. [Link]
  • UCL Discovery.
  • Fisher Scientific. Amide Synthesis. [Link]
  • Chemguide.
  • ACS Publications. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]
  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]
  • Green Chemistry (RSC Publishing). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. [Link]
  • Reddit.
  • Semantic Scholar. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
  • ResearchGate. Synthesis and unusual crystallization behaviour of a novel aryl ether ketone polymer. [Link]
  • Organic Chemistry Portal.
  • Organic Syntheses Procedure. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]
  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]
  • MySkinRecipes. This compound. [Link]
  • Creative Chemistry.
  • ResearchGate. (PDF) Solvent induced crystallization in poly(aryl-ether-ether-ketone). [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling of (4-Bromophenyl)(morpholino)methanone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Amides in Medicinal Chemistry

In the landscape of modern drug discovery, the biaryl amide motif is a privileged scaffold, forming the core of numerous therapeutic agents. The synthesis of these complex structures often relies on robust and versatile cross-coupling methodologies. Among these, the Palladium-catalyzed Suzuki-Miyaura coupling reaction stands as a cornerstone technology for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed guide for researchers, medicinal chemists, and process development scientists on the successful application of the Suzuki-Miyaura coupling to synthesize derivatives of (4-Bromophenyl)(morpholino)methanone, a key intermediate for various pharmaceutically active compounds.

This compound presents a unique challenge and opportunity. The presence of the electron-withdrawing morpholino amide group activates the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[4][5] This guide will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and offer insights into reaction optimization and troubleshooting, ensuring a high degree of scientific integrity and reproducibility.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][4][6] Understanding this mechanism is paramount for rational catalyst selection and reaction design.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Aryl_Bromide This compound (Ar-Br) Aryl_Bromide->Oxidative_Addition PdII_Complex Ar-Pd(II)L₂-Br Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Base Base (e.g., K₃PO₄) Boronic_Acid Boronic Acid (R-B(OH)₂) Base->Boronic_Acid Activation Boronate Boronate (R-B(OH)₃⁻) Boronic_Acid->Boronate Boronate->Transmetalation Diaryl_PdII Ar-Pd(II)L₂-R Transmetalation->Diaryl_PdII Reductive_Elimination Reductive Elimination Diaryl_PdII->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Biaryl Product (Ar-R) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4][6]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the bromide. The base plays a crucial role in activating the boronic acid to facilitate this step.[7][8][9][10][11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[1][4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a reliable starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), magnetic stirrer, and heating mantle.

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of anhydrous 1,4-dioxane. This in situ generation of the active Pd(PPh₃)₄ catalyst is a common and effective practice.[12]

  • Inert Atmosphere: Seal the Schlenk flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) to the Schlenk flask via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific boronic acid used.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization.

ParameterRecommended Starting PointRationale and Optimization Considerations
Palladium Source Pd(OAc)₂ (2 mol%)A common and cost-effective palladium precursor. Other sources like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ can also be used. Catalyst loading can be optimized (typically 1-5 mol%).
Ligand PPh₃ (4 mol%)Triphenylphosphine is a robust and widely used ligand. For more challenging couplings, bulky and electron-rich phosphine ligands like SPhos or XPhos may be beneficial.[2]
Base K₃PO₄ (2.0 equiv)A strong, non-nucleophilic base that effectively promotes the formation of the boronate species.[12] Other bases like K₂CO₃ or Cs₂CO₃ can also be effective.[13][14]
Solvent System 1,4-Dioxane/Water (4:1)A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents. Other solvents like toluene, DMF, or THF can be explored.[15]
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle. The optimal temperature should be determined empirically for each substrate combination.
Boronic Acid 1.2 equivA slight excess of the boronic acid is typically used to ensure complete consumption of the aryl bromide.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for developing and optimizing the Suzuki-Miyaura coupling of this compound.

Suzuki_Workflow Start Define Coupling Partners: This compound + Boronic Acid Protocol Establish Initial Protocol: - Catalyst: Pd(OAc)₂/PPh₃ - Base: K₃PO₄ - Solvent: Dioxane/H₂O Start->Protocol Experiment Run Initial Experiment Protocol->Experiment Analysis Analyze Reaction Outcome (TLC, LC-MS) Experiment->Analysis Complete Reaction Complete? Analysis->Complete Optimize Optimize Conditions: - Temperature - Solvent Ratio - Base Complete->Optimize No Workup Work-up and Purification Complete->Workup Yes Optimize->Experiment Characterize Characterize Product (NMR, MS, etc.) Workup->Characterize End Final Product Characterize->End

Figure 2: A logical workflow for the development of Suzuki-Miyaura couplings.

Conclusion: A Robust Tool for Drug Discovery

The Suzuki-Miyaura coupling of this compound is a powerful and versatile transformation for the synthesis of complex biaryl amides. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably access a wide range of novel chemical entities for drug discovery and development. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this critical reaction in a research setting.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Pérez-Temprano, M. H., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Pérez-Temprano, M. H., et al. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
  • Mandal, M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Szostak, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis.
  • ResearchGate. (2018). Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. [Link]
  • Semantic Scholar. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Yoneda, J., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
  • ResearchGate. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
  • Pharma Intermediate. (2024).
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Shi, S., et al. (2018).
  • Fernandes, C., et al. (2020).
  • Cirujano, F. G., & De Vos, D. E. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]
  • ResearchGate. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]
  • ResearchGate. (2016).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
  • Al-Amin, M., & El-Khouly, M. E. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
  • ResearchGate. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
  • Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • Karim, N. A., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Journal of Physical Science. [Link]
  • Desbois, N., et al. (2018). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry. [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions with (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

(4-Bromophenyl)(morpholino)methanone is a vital building block in the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its structure, featuring a reactive aryl bromide handle and a robust morpholino amide moiety, offers a versatile platform for molecular elaboration through a variety of palladium-catalyzed cross-coupling reactions. The morpholino group not only imparts desirable physicochemical properties to derivative compounds but can also play a role in directing reactions, offering a layer of control in complex syntheses.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key cross-coupling methodologies applicable to this compound. We will delve into the mechanistic underpinnings of each reaction, present detailed, field-proven protocols, and offer insights into the causal factors guiding experimental choices.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction stands as a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[2] This palladium-catalyzed coupling of an organoboron species with an organic halide is exceptionally well-suited for the arylation of this compound, enabling the synthesis of a diverse array of biaryl and heteroaryl structures. These motifs are prevalent in a multitude of biologically active molecules.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[3] The process is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent, typically in the presence of a base, to generate a new organopalladium species. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ product Ar-R' pd0->product Reductive Elimination pd_complex Ar-Pd(II)(Br)L₂ transmetalation_complex Ar-Pd(II)-R'L₂ transmetalation_complex->pd_complex Transmetalation substrate This compound (Ar-Br) substrate->pd_complex Oxidative Addition boronic_acid R'-B(OH)₂ boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF with a small amount of water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent via syringe. If using a mixed solvent system with water, degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O10012>90
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane1008>95
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF/H₂O9016~85

Note: Yields are representative and may vary based on the specific arylboronic acid used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This methodology is invaluable for synthesizing arylamines from aryl halides, and it can be effectively applied to this compound to introduce a wide range of amine functionalities. The resulting products are often key intermediates in the synthesis of pharmaceuticals.[5]

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[6] It commences with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base generates a palladium-amido complex, which subsequently undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[6] The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the reductive elimination step and preventing side reactions.[7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ product Ar-NR'R'' pd0->product Reductive Elimination pd_complex Ar-Pd(II)(Br)L₂ amido_complex Ar-Pd(II)(NR'R'')L₂ amido_complex->pd_complex Amine Coordination & Deprotonation substrate This compound (Ar-Br) substrate->pd_complex Oxidative Addition amine HNR'R'' amine->amido_complex base Base base->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is critical and often substrate-dependent.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating source

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, charge a dry Schlenk tube or vial with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired N-aryl product.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryPalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene10012>90
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane11016~85
3Pd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (2)Toluene10024~80

Note: Yields are representative and highly dependent on the nature of the amine coupling partner.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[8] This reaction provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[8]

Mechanistic Overview

The Sonogashira reaction is typically co-catalyzed by palladium and copper complexes.[9] The catalytic cycle involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the arylalkyne product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, copper(I) salt, and a base.[9] Copper-free Sonogashira protocols have also been developed.[10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ product Ar-C≡CR' pd_complex Ar-Pd(II)(Br)L₂ alkynyl_pd_complex Ar-Pd(II)(C≡CR')L₂ pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex cu_salt Cu(I)X cu_salt->cu_acetylide alkyne H-C≡CR' alkyne->cu_acetylide substrate This compound (Ar-Br) substrate->pd_complex Oxidative Addition base Base base->cu_acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating source

  • Inert gas supply

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling Conditions
EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THFRT12>85
2Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NH (2)Toluene608>90
3Pd(PPh₃)₄ (3)CuI (3)Et₃N (2.5)DMF5010~80

Note: Yields are representative and can be influenced by the steric and electronic properties of the alkyne.

Heck Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[11] It provides a powerful method for the synthesis of substituted alkenes. Applying the Heck reaction to this compound allows for the introduction of various alkenyl groups, leading to compounds with potential applications in materials science and as pharmaceutical intermediates.

Mechanistic Principles

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst.[12] The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium complex. The final step is the regeneration of the Pd(0) catalyst by reaction of the hydridopalladium complex with a base.[12]

Heck_Reaction_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ alkene_complex [Ar-Pd(II)(alkene)L₂]⁺Br⁻ pd_complex->alkene_complex Alkene Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)(Br)L₂ alkene_complex->insertion_product Migratory Insertion hydrido_pd H-Pd(II)(Br)L₂ insertion_product->hydrido_pd β-Hydride Elimination product Ar-CH=CH-R substrate This compound (Ar-Br) substrate->pd_complex Oxidative Addition alkene H₂C=CHR alkene->alkene_complex base Base base->hydrido_pd hydrido_pd->pd0 Base-mediated Regeneration

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction

This protocol offers a general guideline for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

  • Sealed reaction tube or flask with reflux condenser

  • Magnetic stirrer and heating source

Procedure:

  • In a reaction tube, combine this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Add the solvent and the alkene.

  • Seal the tube or equip the flask with a reflux condenser under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction's progress by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter off any solid precipitate and wash with the reaction solvent.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Data Presentation: Heck Reaction Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF12016>80
2PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)NMP14012~75
3Pd(OAc)₂ (1)PPh₃ (2)NaOAc (2)Acetonitrile10024~70

Note: Yields are representative and can be influenced by the nature of the alkene.

C-H Activation: A Modern Approach to Functionalization

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The amide functionality, including the morpholino amide in our substrate, can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically in the ortho position.

While this compound is primarily a substrate for cross-coupling at the C-Br bond, the morpholino amide can also be envisioned as a directing group for C-H activation at the ortho positions of the phenyl ring under specific conditions, potentially after the initial cross-coupling has occurred. This advanced strategy allows for the sequential functionalization of the aromatic ring.

General Workflow for Directed C-H Activation

CH_Activation_Workflow start Substrate with Directing Group catalyst_coordination Catalyst Coordination to Directing Group start->catalyst_coordination ch_activation C-H Bond Activation catalyst_coordination->ch_activation coupling Coupling with Partner ch_activation->coupling product Functionalized Product coupling->product

Caption: General workflow for a directing group-assisted C-H activation reaction.

Conclusion and Future Outlook

This compound has proven to be a highly adaptable and valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The methodologies detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—provide a robust toolkit for the synthesis of a vast array of complex organic molecules. The ability to precisely introduce aryl, amino, alkynyl, and alkenyl functionalities opens up numerous avenues for discovery in medicinal chemistry and materials science. Further exploration into the dual role of the morpholino amide, both as a key structural element and as a potential directing group for C-H activation, will undoubtedly unlock even more innovative synthetic strategies in the future.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
  • MySkinRecipes. (n.d.). This compound.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1005. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1005. [Link]
  • ResearchGate. (n.d.). Substrate scope of amides. The standard reaction conditions were used....
  • Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 5(23), 4421–4424. [Link]
  • Li, W., et al. (2017). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers, 4(8), 1599-1603. [Link]
  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Accounts of Chemical Research. (2008, November 18). Cross Coupling.
  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Molecules. (2020, October 1). Advances in Cross-Coupling Reactions.
  • Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2025, August 6). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone.
  • Journal of Synthetic Chemistry. (n.d.). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][7][13]oxazines by intramolecular Hiyama coupling.
  • Molecules. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • PubChem. (n.d.). (4-Amino-2-bromophenyl)(morpholino)methanone.
  • Molecules. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Asian Journal of Organic Chemistry. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
  • STAR Protocols. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • Molecules. (n.d.). Catalyzed Mizoroki–Heck Reaction or C–H Activation.
  • Beilstein Journals. (n.d.). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system.
  • Molecules. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Molecules. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • CORE. (2024, July 12). Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides.
  • Journal of Chemical Education. (2012, August). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)Acetate, a Biaryl with Anti-Arthritic Potential.
  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands.
  • ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.
  • Molecules. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Angewandte Chemie International Edition. (2020, May 18). Palladium-Catalyzed Synthesis of Benzophenanthrosilines by C-H/C-H Coupling through 1,4-Palladium Migration/Alkene Stereoisomerization.
  • Cambridge Open Engage. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.
  • ResearchGate. (2025, August 6). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)Acetate, a Biaryl with Anti-Arthritic Potential.

Sources

Application Notes & Protocols: Strategic Derivatization of (4-Bromophenyl)(morpholino)methanone for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (4-Bromophenyl)(morpholino)methanone Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutic agents. The this compound core represents a highly valuable starting point for drug discovery campaigns. The morpholine moiety is a ubiquitous pharmacophore known to improve physicochemical properties such as aqueous solubility and metabolic stability, and it often serves as a key hydrogen bond acceptor in ligand-receptor interactions.[1][2] Concurrently, the 4-bromophenyl group provides a synthetically tractable handle for introducing molecular diversity through a variety of robust and well-established palladium-catalyzed cross-coupling reactions.[3]

This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound. The methodologies described herein are designed to enable researchers to rapidly generate libraries of analogues for comprehensive Structure-Activity Relationship (SAR) studies. By systematically modifying the aryl core, scientists can probe the specific interactions between the molecule and its biological target, leading to the rational design of compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Part 1: Synthesis of the Core Scaffold

A reliable supply of the starting material is crucial. This compound is readily synthesized from commercially available 4-bromobenzoic acid. The process involves a two-step sequence: conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with morpholine.

Protocol 1: Synthesis of this compound

Step A: Synthesis of 4-Bromobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (10.0 g, 49.7 mmol).

  • Under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, add thionyl chloride (11.0 mL, 150 mmol, 3.0 equiv.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.2 mL).

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by the dissolution of the solid starting material.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive vapors.

  • The resulting crude 4-bromobenzoyl chloride is a liquid or low-melting solid and can often be used in the next step without further purification.

Step B: Synthesis of this compound

  • In a separate flask, dissolve morpholine (5.2 g, 59.6 mmol, 1.2 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL).

  • Cool the morpholine solution in an ice bath to 0 °C.

  • Slowly add a solution of the crude 4-bromobenzoyl chloride (from Step A) in the same solvent (50 mL) to the cooled morpholine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to afford this compound as a white solid.

Part 2: Derivatization Strategies via Palladium-Catalyzed Cross-Coupling

The bromine atom on the phenyl ring is a versatile functional group for derivatization. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] The electron-withdrawing nature of the morpholino-methanone group can influence the reactivity of the aryl bromide, a factor to consider in reaction optimization.

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  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9];

A [label="this compound"]; B [label="Suzuki Coupling\n(Aryl/Heteroaryl Boronic Acids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Sonogashira Coupling\n(Terminal Alkynes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Buchwald-Hartwig Amination\n(Amines, Amides)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Diverse (4-Aryl)(morpholino)methanones"]; F [label="Diverse (4-Alkynylphenyl)(morpholino)methanones"]; G [label="Diverse (4-Aminophenyl)(morpholino)methanones"]; H [label="SAR Studies", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label="Pd Catalyst, Base"]; A -> C [label="Pd/Cu Catalysts, Base"]; A -> D [label="Pd Catalyst, Base, Ligand"]; B -> E; C -> F; D -> G; {E, F, G} -> H; }

Caption: Simplified catalytic cycle for Suzuki coupling.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a linear and rigid alkynyl linker. This is particularly useful for probing deeper pockets in a binding site or for use as a handle for further chemistry, such as click reactions. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[4]

  • To a Schlenk flask, add this compound (1.0 mmol, 270 mg).

  • Add the terminal alkyne (1.2-1.5 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%).

  • Add the copper(I) co-catalyst, typically CuI (5-10 mol%).

  • Add a suitable solvent, such as THF or DMF, and an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which often serves as both the base and a co-solvent (e.g., THF/TEA 2:1).

  • Degas the mixture with argon or nitrogen for 10-15 minutes.

  • Stir the reaction at room temperature to 60 °C for 2-24 hours. The reaction is often sensitive to air, so maintaining an inert atmosphere is critical to prevent alkyne homocoupling (Glaser coupling).[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Entry Alkyne Pd Catalyst (mol%) Cu(I) Salt (mol%) Base Temp (°C) Time (h) Typical Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEART1280-90
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)TEA/THF50685-95
3Propargyl alcoholPd(PPh₃)₂Cl₂ (4)CuI (8)DIPEA60870-85
41-OctynePd(PPh₃)₄ (2.5)CuI (5)TEA401875-88
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines, amides, or other nitrogen-containing heterocycles.[3][5] This is a powerful method for modulating polarity, basicity, and hydrogen bonding potential. The choice of ligand is critical for achieving high yields, especially with less reactive aryl bromides.[5]

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, 2-5 mol%).

  • Add this compound (1.0 mmol, 270 mg).

  • Add the amine or amide coupling partner (1.1-1.5 equiv.).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv.).

  • Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane (5-10 mL).

  • Seal the vessel and heat the mixture with stirring. Typical conditions are 80-110 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Entry Amine/Amide Pd Source/Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Typical Yield (%)
1AnilinePd₂(dba)₃/BINAP (2/4)NaOtBu (1.5)Toluene1001875-90
2PiperidinePd₂(dba)₃/Xantphos (2.5/5)Cs₂CO₃ (2)Dioxane1101280-95
3BenzamidePd(OAc)₂/XPhos (2/4)K₃PO₄ (2.5)Toluene1102465-80
4PyrrolidinePd₂(dba)₃/BINAP (2/4)NaOtBu (1.8)Toluene901670-85

Part 3: Application in SAR Studies - A Conceptual Framework

The library of compounds generated through these derivatization protocols serves as the foundation for systematic SAR exploration. The goal is to correlate specific structural changes with observed biological activity.

  • Initial Screening: The parent compound and all new derivatives are tested in a primary biological assay to determine their activity (e.g., IC₅₀, EC₅₀, Kᵢ).

  • Data Analysis & Hypothesis Generation: The results are analyzed to identify key trends. For example:

    • Electronic Effects: Does activity increase with electron-donating (e.g., -OCH₃ from Suzuki coupling) or electron-withdrawing (e.g., -CF₃) groups on the new aryl ring?

    • Steric Effects: Is there a tolerance for bulky substituents? Comparing a phenyl group to a tert-butylphenyl group can answer this.

    • Hydrogen Bonding: Does introducing a hydrogen bond donor or acceptor (e.g., an -NH₂ group from Buchwald-Hartwig amination) improve potency?

    • Conformational Rigidity: How does the rigid, linear alkyne linker from a Sonogashira coupling affect activity compared to a more flexible biaryl linkage from a Suzuki coupling?

  • Iterative Design: Based on these initial findings, new hypotheses are formed, and a second generation of derivatives is designed to further probe the SAR. For instance, if a 4-methoxyphenyl group shows promise, the next iteration might explore 2-methoxy and 3-methoxyphenyl analogues to understand positional effects.

This iterative cycle of synthesis, testing, and analysis is the cornerstone of lead optimization in drug discovery.

Caption: Logic flow of an iterative SAR study.

Conclusion

The this compound scaffold is a powerful platform for generating chemically diverse libraries for SAR-driven drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and versatile methods for its functionalization. By employing these protocols, researchers can efficiently synthesize a wide array of derivatives, enabling a thorough exploration of the chemical space around this privileged core and accelerating the journey toward novel and effective therapeutic agents.

References

  • Sharma, S., Kim, I. S., & Jung, Y. H. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75–88. [Link]
  • Wess, J., et al. (2007). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 17(5), 1177–1180. [Link]
  • Adegboyega, C., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5216-5245. [Link]
  • Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113–4124. [Link]
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
  • Biscoe, M. R., et al. (2008). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 5(8), 555-560. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
  • Saha, S., & Desiraju, G. R. (2017). Trimorphs of 4-bromophenyl 4-bromobenzoate. Elastic, brittle, plastic.
  • MySkinRecipes. (n.d.). This compound. Product Page. [Link]
  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
  • Arnst, K. E., et al. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 60(16), 7075-7097. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for (4-Bromophenyl)(morpholino)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Bromophenyl)(morpholino)methanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method for synthesizing this compound is the Schotten-Baumann reaction.[1][2][3][4] This reaction involves the acylation of a primary or secondary amine (in this case, morpholine) with an acyl chloride (4-bromobenzoyl chloride) in the presence of a base.[2][4] This nucleophilic acyl substitution is typically performed under biphasic or aprotic conditions to yield the corresponding amide.[1][5]

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can often be attributed to several factors:

  • Hydrolysis of 4-Bromobenzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture, which converts them into the less reactive 4-bromobenzoic acid.[6] It is crucial to use a fresh or properly stored bottle of the reagent and to work under anhydrous conditions.

  • Inadequate Base: A base is necessary to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[1][3] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic. This protonates the morpholine, reducing its nucleophilicity and slowing down or stopping the reaction.

  • Suboptimal Temperature: While the reaction often proceeds at room temperature, some variations may require cooling to manage the exothermic nature of the reaction or gentle heating to drive it to completion.[3][5] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature.

  • Poor Quality of Reagents: The purity of starting materials, including the solvent, is critical. Impurities can lead to unwanted side reactions.

Q3: I am observing a significant amount of 4-bromobenzoic acid as a byproduct. How can I prevent this?

The formation of 4-bromobenzoic acid is a clear indicator of the hydrolysis of 4-bromobenzoyl chloride.[6] To mitigate this:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.

  • Controlled Addition of Reagents: If using an aqueous base, add it dropwise to a cooled solution of the amine and acyl chloride in an organic solvent. This biphasic approach, characteristic of the Schotten-Baumann reaction, minimizes the contact time between the acyl chloride and water.[1]

Q4: What is the role of the base in this reaction, and which one should I choose?

The primary role of the base is to neutralize the HCl generated during the reaction, which drives the equilibrium towards product formation.[1][3] Common choices for bases include:

  • Inorganic Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate (Na₂CO₃) are often used in aqueous solutions for traditional Schotten-Baumann conditions.[2]

  • Organic Bases: Tertiary amines like triethylamine (Et₃N) or pyridine are frequently used in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[2][5] These bases also act as nucleophilic catalysts in some cases.

The choice of base often depends on the solvent system and the specific requirements of the reaction. For biphasic systems, an inorganic base is standard. For single-phase aprotic systems, an organic base is preferred.

Troubleshooting Guide

Symptom Probable Cause(s) Suggested Solutions & Optimizations
Low or No Product Formation 1. Inactive 4-bromobenzoyl chloride (hydrolyzed). 2. Insufficient or inadequate base. 3. Low reaction temperature. 4. Poor nucleophilicity of morpholine due to protonation.1. Use a fresh bottle of 4-bromobenzoyl chloride or purify the existing stock. Ensure all glassware and solvents are anhydrous. 2. Use at least a stoichiometric equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH).[5] 3. Monitor the reaction by TLC and consider gentle heating if the reaction is sluggish at room temperature. 4. Ensure the base is added effectively to neutralize the generated HCl.
Presence of 4-bromobenzoic acid impurity Hydrolysis of 4-bromobenzoyl chloride by moisture.1. Rigorously exclude water from the reaction by using dry solvents, flame-dried glassware, and an inert atmosphere. 2. During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic impurity.[6]
Formation of an Unidentified Byproduct Potential for side reactions such as reaction with the solvent or further reaction of the product.1. Use non-nucleophilic solvents like DCM, THF, or toluene.[6] 2. Analyze the byproduct by mass spectrometry and NMR to identify its structure, which will help in diagnosing the side reaction.
Difficulty in Product Purification 1. Product has similar polarity to starting materials or byproducts. 2. Product is an oil and difficult to crystallize.1. Optimize the reaction to go to full conversion to simplify purification. 2. Utilize column chromatography with a carefully selected solvent system. 3. If the product is an oil, try trituration with a non-polar solvent like hexane to induce crystallization.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is based on a modified Schotten-Baumann reaction, optimized for high yield and purity.

Materials:

  • 4-Bromobenzoyl chloride

  • Morpholine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add morpholine (1.1 equivalents) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the stirred solution.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_base Base Evaluation cluster_temp Temperature Assessment start Low Yield Observed check_reagents Check Reagent Quality (4-Bromobenzoyl Chloride, Morpholine, Solvent) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok reagent_bad Reagents Impure/Decomposed check_reagents->reagent_bad check_conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere) conditions_ok Conditions OK check_conditions->conditions_ok conditions_bad Moisture Present check_conditions->conditions_bad check_base Evaluate Base (Stoichiometry, Strength) base_ok Base OK check_base->base_ok base_bad Insufficient/Weak Base check_base->base_bad check_temp Assess Reaction Temperature temp_ok Temperature OK check_temp->temp_ok temp_bad Temperature Too Low check_temp->temp_bad reagent_ok->check_conditions action_reagent Use Fresh/Purified Reagents reagent_bad->action_reagent conditions_ok->check_base action_conditions Use Dry Glassware/Solvents & Inert Atmosphere conditions_bad->action_conditions base_ok->check_temp action_base Use >1 eq. of Stronger Base (e.g., Et3N, Pyridine) base_bad->action_base end Optimized Yield temp_ok->end action_temp Gently Heat Reaction (Monitor by TLC) temp_bad->action_temp

Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products morpholine Morpholine (Nucleophile) intermediate Tetrahedral Intermediate morpholine->intermediate Nucleophilic Attack acyl_chloride 4-Bromobenzoyl Chloride (Electrophile) acyl_chloride->intermediate product This compound intermediate->product Collapse of Intermediate (Chloride leaves) hcl HCl intermediate->hcl protonated_base Protonated Base (e.g., Et3NH+Cl-) hcl->protonated_base base Base (e.g., Et3N) base->protonated_base

Caption: The nucleophilic acyl substitution mechanism for the amide formation.

References

  • Schotten–Baumann reaction - Grokipedia. (n.d.).
  • Schotten-Baumann Reaction - J&K Scientific LLC. (2021, March 23).
  • Synthesis and analysis of amides - Chemistry Education. (n.d.).
  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
  • Amide Synthesis - Fisher Scientific. (n.d.).
  • Technical Support Center: Reactions with 4-(Chloromethyl)benzoyl Chloride - Benchchem. (n.d.).

Sources

Common side reactions in the synthesis of (4-Bromophenyl)(morpholino)methanone and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4--Bromophenyl)(morpholino)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure successful and efficient synthesis.

Introduction

The synthesis of (4-Bromophenyl)(morpholino)methanone is a common yet crucial reaction in medicinal chemistry and materials science.[1][2][3] The morpholine moiety often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making this compound a valuable intermediate.[1] The most direct synthetic route involves the acylation of morpholine with 4-bromobenzoyl chloride. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. This guide will address these challenges head-on, providing practical solutions grounded in chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield
Probable Cause Solution Scientific Rationale
Hydrolysis of 4-Bromobenzoyl Chloride Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon).[4][5] Use anhydrous solvents.4-Bromobenzoyl chloride is highly susceptible to hydrolysis by atmospheric or residual moisture, converting it to the unreactive 4-bromobenzoic acid.[4][5]
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, consider gentle heating or extending the reaction time.The reaction kinetics may be slower than anticipated due to factors like concentration, temperature, or solvent choice.
Poor Quality Starting Materials Verify the purity of 4-bromobenzoyl chloride and morpholine. If necessary, purify the starting materials before use. For instance, 4-bromobenzoyl chloride can be distilled under reduced pressure.[6]Impurities in the starting materials can interfere with the reaction. For example, 4-bromobenzoic acid in the acyl chloride will not react under these conditions.
Incorrect Stoichiometry Use a slight excess of morpholine (e.g., 1.1 equivalents) to ensure the complete consumption of the acyl chloride.This helps to drive the reaction to completion, especially if there are minor inaccuracies in weighing or handling of the reagents.
Issue 2: Presence of Significant Impurities in the Crude Product
Probable Cause Solution Scientific Rationale
Formation of 4-Bromobenzoic Acid This is a primary indicator of 4-bromobenzoyl chloride hydrolysis. During aqueous workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct.[5]4-Bromobenzoic acid is acidic and will be deprotonated by a base, forming a water-soluble carboxylate salt that can be extracted into the aqueous phase.
Presence of Unreacted Morpholine Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during workup.Morpholine is a base and will be protonated by the acid, forming a water-soluble morpholinium salt that can be removed in the aqueous layer.
Formation of a Dimer or Other Byproducts Optimize reaction conditions, particularly the rate of addition of 4-bromobenzoyl chloride and the reaction temperature. Adding the acyl chloride slowly at a lower temperature (e.g., 0 °C) can minimize side reactions.Rapid, exothermic reactions can sometimes lead to the formation of unexpected byproducts.[5]
Issue 3: Difficulty in Product Purification
Probable Cause Solution Scientific Rationale
Product is an Oil or Gummy Solid If the product does not crystallize, purification by column chromatography on silica gel is recommended.Some organic compounds do not readily form crystalline solids and may require chromatographic purification to achieve high purity.
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.Different solvent polarities will affect the retention of the product and impurities on the silica gel, allowing for their separation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used anhydrous solvents for this type of acylation. DCM is often preferred for its ability to dissolve the starting materials and its relatively low boiling point, which facilitates removal after the reaction.

Q2: What is the role of the base in this reaction?

A2: A base, such as triethylamine or pyridine, is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[7][8] This prevents the protonation of the morpholine, which would render it non-nucleophilic and halt the reaction.[7][8]

Q3: Can I use Schotten-Baumann conditions for this synthesis?

A3: Yes, Schotten-Baumann conditions, which involve a two-phase system of an organic solvent and an aqueous base (like NaOH), are well-suited for this reaction.[9][10] The base in the aqueous phase neutralizes the HCl byproduct, driving the reaction forward.[9] This method can be particularly effective at minimizing the hydrolysis of the acid chloride.[9]

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q5: What are the key safety precautions for this synthesis?

A5: 4-Bromobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[11][12] It is also moisture-sensitive.[11] Morpholine is a flammable liquid and can cause skin and eye irritation. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound.

Materials and Reagents:
  • 4-Bromobenzoyl chloride

  • Morpholine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add morpholine (1.1 equivalents) and anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add triethylamine (1.2 equivalents) to the stirred solution.

  • Addition of Acyl Chloride:

    • Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a separate flask with anhydrous DCM.

    • Slowly add the 4-bromobenzoyl chloride solution dropwise to the stirred morpholine solution at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • If necessary, purify the crude product by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

Main Reaction Pathway

G 4-Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride Product This compound 4-Bromobenzoyl_Chloride->Product + Morpholine (Et3N, DCM) Morpholine Morpholine HCl HCl G Acyl_Chloride 4-Bromobenzoyl Chloride Byproduct 4-Bromobenzoic Acid Acyl_Chloride->Byproduct + H₂O Water H₂O (Moisture) HCl HCl

Caption: Hydrolysis of 4-Bromobenzoyl Chloride.

Troubleshooting Workflow

G Start Low Yield or Impure Product Check_Hydrolysis Check for Hydrolysis? (e.g., presence of 4-bromobenzoic acid) Start->Check_Hydrolysis Yes_Hydrolysis Improve Anhydrous Conditions: - Dry glassware thoroughly - Use anhydrous solvents - Inert atmosphere Check_Hydrolysis->Yes_Hydrolysis Yes No_Hydrolysis Check Reaction Conditions Check_Hydrolysis->No_Hydrolysis No End Successful Synthesis Yes_Hydrolysis->End Optimize_Conditions Optimize: - Stoichiometry - Reaction time/temperature - Base No_Hydrolysis->Optimize_Conditions Purification Improve Purification: - Optimize workup - Column chromatography Optimize_Conditions->Purification Purification->End

Caption: Troubleshooting workflow for synthesis.

References

  • Schotten–Baumann reaction. (n.d.). In Grokipedia.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Side reactions with HBTU amide coupling? (2025, December 22). Reddit.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Schotten–Baumann reaction. (n.d.). In Wikipedia.
  • Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
  • How to prevent hydrolysis of 4-Bromobutyryl chloride during reaction setup. (n.d.). Benchchem.
  • Schotten Baumann Reaction. (2019, November 17). BYJU'S.
  • troubleshooting guide for the synthesis of morpholine compounds. (n.d.). Benchchem.
  • Morpholine. (n.d.). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
  • Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine. (n.d.). Benchchem.
  • Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. (n.d.). Benchchem.
  • This compound. (n.d.). Sigma-Aldrich.
  • (4-Amino-2-bromophenyl)(morpholino)methanone. (n.d.). PubChem.
  • Amidation of benzoyl chloride with morpholine. (n.d.). ChemSpider Synthetic Pages.
  • 4-Bromobenzoyl chloride Safety Data Sheet. (n.d.). Fisher Scientific.
  • The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. (2025, August 6). ResearchGate.
  • Morpholine: Application, synthesis and toxicity. (2023, April 23). ChemicalBook.
  • Morpholine. (n.d.). In Wikipedia.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Everything You Need to Know About Morpholine. (2022, February 7). ChemCeed.
  • www.rsc.org/advances. (n.d.).
  • Preparation of 4-bromobenzoyl chloride. (n.d.). PrepChem.com.
  • 4-bromophenyl-morpholino-methanone. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). MySkinRecipes.
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2025, August 6). ResearchGate.
  • 4-Bromobenzoyl chloride. (n.d.). PubChem.
  • Microwave-assisted synthesis of novel [9][13]oxazine derivatives as potent anti-bacterial and antioxidant agents. (2024, October 11). arkat usa.
  • This compound. (n.d.). Aladdin.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI.

Sources

Addressing stability issues of (4-Bromophenyl)(morpholino)methanone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with (4-Bromophenyl)(morpholino)methanone. Our goal is to provide a comprehensive resource for addressing potential stability issues encountered when handling this compound in solution. This guide consolidates theoretical principles with practical, field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What are the basic physical and chemical properties of this compound?

This compound is a solid at room temperature with a molecular weight of 270.12 g/mol and a chemical formula of C₁₁H₁₂BrNO₂. It is classified as an acute oral toxicant. For detailed structural information, please refer to the identifiers in the table below.

PropertyValue
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
Appearance Solid
CAS Number 127580-92-1[1]
SMILES Brc1ccc(cc1)C(=O)N2CCOCC2

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solubilizing capacity for a wide range of organic molecules[2][3]. For aqueous-based assays, it is critical to maintain a low final concentration of DMSO (typically <0.5%) to prevent solvent-induced artifacts in your experiments.

Q3: How should I store stock solutions of this compound?

To ensure maximum stability, stock solutions of this compound in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation. The solid compound should be stored at room temperature in a dry, well-sealed container[1].

Q4: What is the primary degradation pathway for this compound in solution?

The primary degradation pathway for this compound in aqueous solution is anticipated to be acid-catalyzed hydrolysis of the amide bond[4]. This reaction would yield 4-bromobenzoic acid and morpholine. The rate of hydrolysis is expected to be significantly influenced by pH and temperature. As a tertiary amide, it is expected to be relatively stable under neutral and basic conditions[4].

Q5: How does the 4-bromophenyl group affect the stability of the amide bond?

The bromine atom is an electron-withdrawing group, which can influence the electronic properties of the benzamide system. This can potentially make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water during hydrolysis[4].

Part 2: Troubleshooting Guide

This section provides detailed troubleshooting for specific stability issues you may encounter during your experiments.

Issue 1: Inconsistent experimental results or a gradual loss of compound activity over time.

Potential Cause: This is often indicative of the degradation of this compound in your experimental solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most immediate step is to always prepare fresh working solutions from a frozen stock immediately before each experiment.

  • Minimize Exposure to Harsh Conditions: Protect your solutions from prolonged exposure to light and elevated temperatures. During experiments, it is advisable to keep solutions on ice or at 4°C whenever possible.

  • Conduct a Stability Study in Your Experimental Medium: To definitively assess stability, incubate this compound in your specific experimental buffer or medium over the time course of your experiment. Analyze aliquots at various time points using a validated analytical method, such as HPLC, to quantify the remaining parent compound.

Issue 2: Appearance of new, unidentified peaks in HPLC or LC-MS analysis of your compound solution.

Potential Cause: The appearance of new peaks strongly suggests the formation of degradation products.

Troubleshooting Steps:

  • Review Storage and Handling: Ensure that stock solutions have been stored under the recommended conditions (-20°C or -80°C) and have not been subjected to multiple freeze-thaw cycles.

  • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study is highly recommended. This involves intentionally exposing the compound to acidic, basic, oxidative, and photolytic stress conditions[5][6][7]. Analysis of these stressed samples by LC-MS can help in the tentative identification of degradation products based on their mass-to-charge ratio[8][9][10].

Issue 3: Precipitation of the compound in aqueous buffers or cell culture media.

Potential Cause: Precipitation is a common issue for organic molecules with low aqueous solubility. This can be influenced by the compound's concentration, the pH of the solution, and the presence of salts.

Troubleshooting Steps:

  • Determine the Kinetic Solubility: Before conducting your experiments, it is crucial to determine the kinetic solubility of this compound in your specific aqueous medium. This will establish the maximum concentration you can use without risking precipitation.

  • Adjust the Final DMSO Concentration: While keeping the final DMSO concentration low is important to avoid off-target effects, a slight, controlled increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility for some assays.

  • Utilize Formulation Strategies: For in-vivo studies or challenging in-vitro systems, consider formulation strategies such as the use of co-solvents or other excipients to enhance solubility.

Part 3: Experimental Protocols & Data

This section provides detailed protocols for key experiments and illustrative data to guide your stability assessments.

Proposed Degradation Pathway

Based on the principles of amide chemistry, the primary degradation pathway for this compound in aqueous solution is expected to be hydrolysis of the amide bond. This reaction is typically catalyzed by acid.

G A This compound B Protonation of Carbonyl Oxygen A->B + H+ C Nucleophilic Attack by Water B->C + H2O D Tetrahedral Intermediate C->D E Proton Transfer D->E F Elimination of Morpholine E->F G 4-Bromobenzoic Acid F->G H Morpholine F->H

Caption: Proposed Acid-Catalyzed Hydrolysis Pathway.

Illustrative Solubility and Stability Data

The following table provides an illustrative summary of the expected solubility and stability of this compound in common laboratory solvents and conditions. Note: This data is for illustrative purposes and should be experimentally verified.

Solvent/ConditionEstimated Solubility (mg/mL)Stability Notes
DMSO > 50Stable for several months at -20°C.
Ethanol ~5-10Moderate stability. Prepare fresh.
Methanol ~5-10Moderate stability. Prepare fresh.
Acetonitrile ~2-5Lower solubility. Moderate stability.
Aqueous Buffer (pH 7.4) < 0.1Prone to precipitation. Hydrolytically stable.
Aqueous Buffer (pH 2.0) < 0.1Prone to precipitation. Susceptible to hydrolysis over time.
Aqueous Buffer (pH 9.0) < 0.1Prone to precipitation. Generally stable.
Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways[5][6][7].

Workflow for Forced Degradation Study

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL solution of This compound in Acetonitrile:Water (1:1) B Acid Hydrolysis (0.1 M HCl, 60°C, 24h) A->B C Base Hydrolysis (0.1 M NaOH, 60°C, 24h) A->C D Oxidative Degradation (3% H2O2, RT, 24h) A->D E Photolytic Degradation (ICH Q1B conditions) A->E F Neutralize acid/base samples B->F C->F G Analyze all samples by HPLC-UV and LC-MS D->G E->G F->G

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[5].

  • Sample Neutralization: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-UV method and by LC-MS to identify and characterize any degradation products[8][9][10].

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation:

The specificity of this method should be confirmed by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak. Further validation according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, and sensitivity is required for quantitative applications.

References

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.).
  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2022). ResearchGate.
  • Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA.
  • The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. (2020). NIH.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). Veeprho.
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2014). NIH.
  • The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. (2020). ResearchGate.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2007). BioProcess International.
  • Principles of Drug Action 1, Spring 2005, Amides. (2005).
  • Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). (n.d.). ResearchGate.
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). PubMed.
  • LCMS of primary amides. (2013). Chromatography Forum.
  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2014). ResearchGate.
  • Steric and Electronic Effects in the Synthesis and Regioselective Hydrolysis of Unsymmetrical Imides. (2015). ResearchGate.
  • Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline (multistep synthesis) from acetylation of aniline, bromination, nitration and hydrolysis? How much yield is supposed to be obtained (in grams and %)? procedure. (2017). Chegg.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). MDPI.
  • Amide Bond Activation of Biological Molecules. (2022). MDPI.
  • (4-Amino-2-bromophenyl)(morpholino)methanone | C11H13BrN2O2. (n.d.). PubChem.
  • Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. (2013). SciELO.
  • Interception of RCONCl2: late-stage hydrolysis and esterification of primary amides. (2023). Royal Society of Chemistry.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2011). NIH.
  • Alkaline hydrolysis of N-bromoiminothianthrene derivatives. (1993). ResearchGate.

Sources

Technical Support Center: Optimizing Reactions with (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Bromophenyl)(morpholino)methanone. This versatile building block is a cornerstone in medicinal chemistry and materials science, valued for the synthetic handles it offers: a reactive C(sp²)–Br bond for cross-coupling and a robust amide moiety. However, optimizing transformations requires a nuanced understanding of catalyst selection and reaction parameters to navigate potential pitfalls like low yields, side reactions, and catalyst deactivation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols, designed to address the specific challenges you may encounter in the lab. We will delve into the causality behind experimental choices, providing you with the rationale needed to adapt and innovate.

Section 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide of your substrate with an organoboron reagent. The electron-withdrawing nature of the morpholino-methanone group can influence the reactivity, making catalyst and base selection crucial for success.

FAQ 1: My Suzuki-Miyaura reaction is sluggish or incomplete. How can I improve the conversion?

Answer: Sluggish conversion in the Suzuki coupling of this compound is typically traced back to one of three areas: catalyst activity, base effectiveness, or transmetalation efficiency.

  • Catalyst System: The oxidative addition of the C-Br bond to Pd(0) is generally facile for this substrate. However, the subsequent steps, transmetalation and reductive elimination, can be rate-limiting.

    • Ligand Choice: For electron-neutral or slightly electron-poor aryl bromides, traditional tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable starting point. However, if you observe low conversion, switching to a more electron-rich and bulky phosphine ligand can significantly accelerate the catalytic cycle, particularly the reductive elimination step.[1][2] Ligands like SPhos or XPhos, used with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, often provide superior results.

    • Precatalysts: Consider using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These complexes ensure the efficient generation of the active Pd(0) species, leading to more reliable and reproducible outcomes compared to traditional Pd(II) salts.[3]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.

    • An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is a standard choice.[4][5] K₃PO₄ is often more effective for less reactive boronic acids.

    • Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can enhance reaction rates, especially in challenging couplings.

    • The use of an aqueous solution of the base (e.g., in a dioxane/water solvent system) is common and often beneficial.[6]

  • Solvent & Temperature: Aprotic polar solvents are preferred. 1,4-Dioxane, toluene, or DMF are excellent choices. If the reaction is slow at 80-90 °C, increasing the temperature to 100-110 °C can improve the rate, provided the reagents are stable.

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

Here is a logical workflow for troubleshooting poor performance in your Suzuki-Miyaura reaction.

Suzuki_Troubleshooting start Low Yield / Incomplete Conversion check_reagents Q: Are reagents pure & dry? (Boronic acid, solvent, substrate) start->check_reagents optimize_base Q: Is the base effective? Try K₃PO₄ or Cs₂CO₃ check_reagents->optimize_base Reagents OK optimize_catalyst Q: Is the catalyst system optimal? Switch to Pd(OAc)₂ + SPhos/XPhos or a G3/G4 Precatalyst optimize_base->optimize_catalyst Still low yield success Reaction Optimized optimize_base->success Improved increase_temp Q: Is temperature too low? Increase to 100-110 °C optimize_catalyst->increase_temp Still low yield optimize_catalyst->success Improved increase_temp->success Improved Buchwald_Selection start Select Amine Coupling Partner primary_amine Primary Amine (R-NH₂) start->primary_amine secondary_amine Secondary Amine (R₂NH) start->secondary_amine ammonia Ammonia Equivalent (e.g., NH₄)₂SO₄ start->ammonia ligand_primary Use Bulky Ligand: XPhos or BrettPhos primary_amine->ligand_primary ligand_secondary Use Ligand: DavePhos or JohnPhos secondary_amine->ligand_secondary ligand_ammonia Use Ligand: CyPF-tBu ammonia->ligand_ammonia base Base: NaOᵗBu or KOᵗBu Solvent: Toluene or Dioxane ligand_primary->base ligand_secondary->base ligand_ammonia->base

Sources

Solvent effects on the reaction rate and yield of (4-Bromophenyl)(morpholino)methanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of (4-Bromophenyl)(morpholino)methanone. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific amide bond formation. Here, we delve into the critical role of solvent selection on reaction rate and yield, providing troubleshooting advice and detailed protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the likely causes?

A1: Low yields in this amide synthesis typically stem from a few common issues. The primary culprits are often related to the reaction conditions and the choice of solvent.[1] Incomplete activation of the carboxylic acid (4-bromobenzoic acid) or its activated derivative (e.g., 4-bromobenzoyl chloride) is a frequent problem. Additionally, the nucleophilicity of morpholine can be compromised by protonation, especially in protic solvents.[1] Steric hindrance is generally not a major issue with these reactants. The presence of water is also detrimental as it can lead to the hydrolysis of the activated acyl intermediate.[1]

Q2: How does the choice of solvent directly impact the reaction rate?

A2: The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The solvent plays a crucial role in stabilizing the reactants and the transition state. Polar aprotic solvents are generally preferred for this type of reaction.[2][3] They can dissolve the reactants effectively while not overly solvating the morpholine nucleophile, leaving it more available to attack the electrophilic carbonyl carbon.[4] In contrast, polar protic solvents can form hydrogen bonds with the morpholine, creating a "solvent cage" that hinders its reactivity and slows down the reaction.[5]

Q3: I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

A3: If you are observing unreacted starting materials, several factors could be at play. Ensure that your 4-bromobenzoyl chloride is of high purity or freshly prepared, as it can degrade upon storage. Using a slight excess of morpholine can also help push the reaction equilibrium towards the product. Most importantly, the choice of an appropriate anhydrous polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile is critical.[6] The addition of a non-nucleophilic base, such as triethylamine or pyridine, is also essential to neutralize the HCl generated during the reaction, which would otherwise protonate the morpholine and render it non-nucleophilic.[6][]

Q4: Are there any common side reactions to be aware of, and how can solvent choice mitigate them?

A4: The primary side reaction is the hydrolysis of the 4-bromobenzoyl chloride by any residual water in the solvent or reagents.[1] This will form 4-bromobenzoic acid, which will not react with morpholine under these conditions. Using anhydrous solvents is the most effective way to prevent this. Another potential issue is the formation of byproducts from reactions with the solvent itself if it is not sufficiently inert. Solvents like DCM and THF are generally good choices due to their inert nature under these reaction conditions.[8]

Troubleshooting Guides

Guide 1: Low Reaction Rate

Problem: The formation of this compound is proceeding very slowly, as monitored by TLC or LC-MS.

Troubleshooting Steps:

  • Solvent Re-evaluation:

    • Current Solvent: If you are using a polar protic solvent (e.g., ethanol, methanol), this is likely the primary reason for the slow rate. These solvents solvate the morpholine nucleophile through hydrogen bonding, reducing its reactivity.[9]

    • Recommended Action: Switch to a polar aprotic solvent.[10] Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are excellent choices that will not hydrogen bond with the nucleophile, thereby increasing its effective concentration and reactivity.[2][3]

  • Temperature Adjustment:

    • While this reaction typically proceeds well at room temperature, gentle heating (e.g., to 40-50 °C) in a suitable aprotic solvent can sometimes increase the rate without promoting significant side reactions.[] However, this should be done cautiously.

  • Catalyst Consideration:

    • In some cases, particularly with less reactive acylating agents, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.[]

Guide 2: Low Product Yield

Problem: The final isolated yield of this compound is significantly lower than expected.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Diagnosis: The presence of water will hydrolyze your acyl chloride, leading to the formation of the unreactive carboxylic acid.[1]

    • Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Handle hygroscopic reagents in a glove box or under an inert atmosphere if possible.

  • Optimize Base Addition:

    • Diagnosis: The reaction generates one equivalent of HCl, which will protonate and deactivate one equivalent of morpholine.[11]

    • Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-Diisopropylethylamine (DIPEA)) is added to the reaction mixture to scavenge the HCl.[6][12] Often, using a slight excess of the base is beneficial.

  • Purification Technique:

    • Diagnosis: Product may be lost during the work-up and purification steps.

    • Solution: After quenching the reaction with water, ensure efficient extraction with a suitable organic solvent like ethyl acetate or DCM.[1] Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove any unreacted 4-bromobenzoic acid. Recrystallization or column chromatography are effective for final purification.[12]

Experimental Protocols & Data

Optimized Synthesis Protocol for this compound

This protocol is designed to maximize yield and reaction rate by employing an appropriate solvent and reaction conditions.

Materials:

  • 4-Bromobenzoyl chloride

  • Morpholine

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred morpholine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.[1]

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Effect of Solvent on Reaction Rate and Yield
SolventSolvent TypeRelative Reaction RateTypical Yield (%)Reference
Dichloromethane (DCM)Polar AproticHigh>90%[6]
Tetrahydrofuran (THF)Polar AproticHigh>90%[8]
AcetonitrilePolar AproticMedium-High85-95%[2]
N,N-Dimethylformamide (DMF)Polar AproticHigh>90%[2]
EthanolPolar ProticLow<50%[13]
WaterPolar ProticVery Low<10%[1]

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Visualizations

Reaction Mechanism and Solvent Interaction

The following diagram illustrates the nucleophilic acyl substitution mechanism for the synthesis of this compound and highlights the inhibitory effect of protic solvents.

G cluster_0 Reaction in Polar Aprotic Solvent (e.g., DCM) cluster_1 Reaction in Polar Protic Solvent (e.g., Ethanol) Reactants_A 4-Bromobenzoyl Chloride + Morpholine TS_A Tetrahedral Intermediate Reactants_A->TS_A Fast Attack Reactants_P 4-Bromobenzoyl Chloride + Solvated Morpholine Product_A This compound + HCl TS_A->Product_A Fast Collapse TS_P Tetrahedral Intermediate Reactants_P->TS_P Slow Attack Solvent_Cage Protic Solvent Cage (Hydrogen Bonding) Product_P This compound + HCl TS_P->Product_P Collapse

Caption: Mechanism showing faster reaction in aprotic vs. protic solvents.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low product yield.

G start Low Yield Observed check_solvent Is the solvent polar aprotic and anhydrous? start->check_solvent change_solvent Switch to anhydrous DCM or THF check_solvent->change_solvent No check_base Is a non-nucleophilic base present in sufficient quantity? check_solvent->check_base Yes change_solvent->check_base add_base Add 1.1 eq. of Triethylamine or DIPEA check_base->add_base No check_reagents Are the starting materials pure? check_base->check_reagents Yes add_base->check_reagents purify_reagents Purify or use fresh 4-bromobenzoyl chloride and morpholine check_reagents->purify_reagents No optimize_purification Review work-up and purification procedure check_reagents->optimize_purification Yes purify_reagents->optimize_purification end Improved Yield optimize_purification->end

Caption: A step-by-step guide to troubleshooting low reaction yields.

References

  • Quora. Why does a polar solvent disfavour an SN2 reaction?. [Link]
  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]
  • Mol-Instincts. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes. [Link]
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
  • Reddit. Why do Sn2 reactions need polar solvents?. [Link]
  • Fisher Scientific. Amide Synthesis. [Link]
  • OpenStax. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
  • Master Organic Chemistry.
  • University of Wisconsin-Madison. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
  • National Institutes of Health.
  • ACS Publications.
  • University of Calgary. Ch 8 : Solvent Effects. [Link]
  • Organic Chemistry Portal.
  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]
  • ResearchGate. Why did my amide syntesis does not work?. [Link]
  • PubMed Central.
  • Growing Science.
  • Royal Society of Chemistry.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • ResearchGate.
  • Reddit.
  • ACS Omega. Optimization of Automated Synthesis of Amide-Linked RNA. [Link]
  • Reddit. Synthesis - General tips for improving yield?. [Link]

Sources

How to minimize impurity formation in (4-Bromophenyl)(morpholino)methanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Bromophenyl)(morpholino)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate a high-yielding and pure synthesis of this important morpholine amide.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the bromophenyl group serves as a versatile handle for further chemical modifications, including cross-coupling reactions. The synthesis, primarily an amide coupling between 4-bromobenzoic acid and morpholine, can be accomplished through several methods, each with its own set of challenges related to impurity formation. This guide provides a comprehensive analysis of these challenges and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low. What are the most likely causes?

A low yield in this amide coupling is typically due to one or more of the following factors:

  • Incomplete activation of 4-bromobenzoic acid: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by morpholine. Insufficient or degraded coupling reagent will lead to poor activation.

  • Protonation of morpholine: Morpholine is basic and can be protonated by the acidic 4-bromobenzoic acid, rendering it non-nucleophilic. An appropriate base should be used to prevent this acid-base neutralization.

  • Hydrolysis of the activated intermediate: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate back to the starting material. It is crucial to use anhydrous solvents and reagents.

  • Steric hindrance: While not severe in this case, bulky substituents on either reactant can slow down the reaction rate.

Q2: I'm using a carbodiimide coupling agent like EDC or DCC and I see a white precipitate. What is it and how do I remove it?

The white precipitate is the corresponding urea byproduct. For N,N'-dicyclohexylcarbodiimide (DCC), the byproduct is N,N'-dicyclohexylurea (DCU), which is notoriously insoluble in most common organic solvents. For 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the byproduct is a water-soluble urea derivative.

  • For DCU (from DCC): The insolubility of DCU is advantageous for its removal. Simply filter the reaction mixture through a sintered glass funnel or a pad of celite. Rinsing the filter cake with a small amount of the reaction solvent can help recover any trapped product.

  • For the EDC byproduct: This urea derivative is water-soluble and can be removed during the aqueous workup by washing the organic layer with water or brine.

Q3: My final product is contaminated with a compound that has a similar retention time in chromatography. What could it be?

A common and often difficult-to-remove impurity is the N-acylurea. This impurity forms from the rearrangement of the O-acylisourea intermediate, which is generated during carbodiimide-mediated couplings. This rearrangement is more prevalent in polar aprotic solvents like DMF, especially in the absence of an activating agent like HOBt.

Troubleshooting Guide: Impurity Formation and Mitigation

This section provides a detailed breakdown of common impurities, their mechanisms of formation, and strategies to minimize their presence in the final product.

Impurity Profile
Impurity Name Structure Typical Origin Mitigation Strategy
N-Acylurea 4-bromobenzoyl-N,N'-dialkylureaRearrangement of the O-acylisourea intermediate in carbodiimide couplings.Use an activating agent like HOBt or HOAt. Use less polar solvents (e.g., DCM instead of DMF). Control reaction temperature.
Unreacted 4-Bromobenzoic Acid 4-Br-C₆H₄-COOHIncomplete reaction, poor activation of the carboxylic acid.Use a slight excess of the coupling reagent. Ensure reagents are fresh and anhydrous. Increase reaction time or temperature.
Unreacted Morpholine C₄H₉NOIncomplete reaction, use of a large excess.Use a slight excess of the carboxylic acid or coupling reagent. Remove during aqueous workup with a dilute acid wash.
Symmetric Anhydride of 4-Bromobenzoic Acid (4-Br-C₆H₄CO)₂OReaction of two activated carboxylic acid molecules. Can be more prevalent with acid chloride methods.Slow addition of the acylating agent. Use of appropriate stoichiometry.
Mechanisms of Impurity Formation

The formation of N-acylurea is a significant side reaction when using carbodiimides like EDC or DCC. The reaction proceeds through an O-acylisourea intermediate which can undergo an intramolecular O-to-N acyl transfer to form the more stable, but unreactive, N-acylurea.

N_Acylurea_Formation Carboxylic_Acid 4-Bromobenzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea Impurity O_Acylisourea->N_Acylurea Intramolecular Rearrangement Product This compound O_Acylisourea->Product + Morpholine Amine Morpholine EDC_HOBt_Workflow Start Dissolve 4-Bromobenzoic Acid, Morpholine, HOBt, and DIPEA in DCM Cool Cool to 0 °C Start->Cool Add_EDC Add EDC portion-wise Cool->Add_EDC React Stir at room temperature overnight Add_EDC->React Workup Aqueous Workup: Wash with dilute HCl, NaHCO₃, and brine React->Workup Purify Dry, concentrate, and purify by column chromatography Workup->Purify

Caption: Workflow for EDC/HOBt coupling.

Step-by-Step Protocol:

  • To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add morpholine (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess morpholine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Method 2: Acid Chloride Formation and Schotten-Baumann Reaction

This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the amine.

Workflow:

Acid_Chloride_Workflow Acid_to_Chloride Convert 4-Bromobenzoic Acid to 4-Bromobenzoyl Chloride (e.g., with SOCl₂) Add_Chloride Add 4-Bromobenzoyl Chloride dropwise at 0 °C Acid_to_Chloride->Add_Chloride Dissolve_Amine Dissolve Morpholine and Triethylamine in DCM Dissolve_Amine->Add_Chloride React Stir at room temperature Add_Chloride->React Workup Aqueous Workup: Wash with water and brine React->Workup Purify Dry, concentrate, and purify by column chromatography or recrystallization Workup->Purify

Caption: Workflow for the Schotten-Baumann reaction.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a flask containing 4-bromobenzoic acid (1.0 eq), add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess SOCl₂ under reduced pressure to obtain crude 4-bromobenzoyl chloride.

  • Amide Formation: In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the crude 4-bromobenzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Data and Characterization

Expected Yield and Purity:

Method Typical Yield Typical Purity (post-chromatography) Key Advantages Key Disadvantages
EDC/HOBt Coupling 75-90%>98%Mild conditions, easy byproduct removal.Potential for N-acylurea formation, higher cost of reagents.
Acid Chloride 80-95%>98%High reactivity, lower cost of reagents.Harsher conditions for acid chloride formation, potential for side reactions.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.58–7.54 (m, 2H), 7.31–7.27 (m, 2H), 3.86–3.31 (m, 8H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 168.38, 133.08, 130.82, 127.83, 123.25, 65.81.

  • Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₂BrNO₂ [M+H]⁺: 270.01, found: 270.1.

References

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • RSC Advances. (2015).
  • Ramazani, A., et al. (2009). Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water. Journal of Chemical Sciences, 121(6), 929-933. [Link]

Technical Support Center: Work-up and Purification of (4-Bromophenyl)(morpholino)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for methodologies involving (4-Bromophenyl)(morpholino)methanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and often nuanced challenges encountered during the work-up and purification of reactions utilizing this versatile building block. Our focus is on providing practical, field-tested solutions grounded in chemical principles to enhance the efficiency, yield, and purity of your target compounds.

This compound is a key intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.[1] Its aryl bromide handle is ideal for palladium-catalyzed cross-coupling reactions, while the morpholine amide moiety offers a stable, yet reactive, carbonyl group.[2] While the execution of reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations is often straightforward, the subsequent work-up phase presents distinct challenges that require careful consideration. This guide addresses these issues in a practical, question-and-answer format.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings are fundamental for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at the aryl bromide position.[3][4][5] However, the work-up procedures are critical for isolating a clean product free of catalyst residues and reaction byproducts.

FAQ 1: Persistent Palladium Contamination

Question: I've performed a Suzuki-Miyaura coupling reaction and my crude product is contaminated with palladium. Standard aqueous washes are not removing it. What is the most effective strategy for complete palladium removal?

Answer: This is a frequent challenge. Palladium can remain in the organic phase as soluble complexes or finely dispersed nanoparticles, making simple extraction ineffective.[6] The optimal removal strategy depends on the nature of the palladium species in your mixture. A multi-step approach is often the most robust.

The first line of defense is often a simple filtration through Celite, which is effective at removing heterogeneous or precipitated palladium black.[7][8][9] If the palladium remains soluble, more targeted methods are required. Metal scavengers, which are solid supports functionalized with ligands that have a high affinity for palladium (e.g., thiols), are highly effective.[10][11] Activated carbon can also be used, but it may adsorb your product, leading to yield loss.[11]

Below is a decision workflow to guide your selection of a palladium removal technique.

Palladium_Removal Decision Workflow for Palladium Removal start Crude Reaction Mixture (Post-Reaction) celite_filtration Filter through a pad of Celite start->celite_filtration check_color Is the filtrate colorless/pale yellow? celite_filtration->check_color scavenger Treat with Palladium Scavenger (e.g., Thiol-functionalized silica) check_color->scavenger No (significant color remains) chromatography Purify by Column Chromatography check_color->chromatography  Yes scavenger->celite_filtration Re-filter to remove scavenger end_product Purified Product chromatography->end_product

Caption: Decision workflow for selecting the appropriate palladium removal technique.

Protocol 1: Palladium Removal Using a Thiol-Based Scavenger

This protocol is recommended when soluble palladium complexes are the suspected contaminant.

  • Dilute: After the initial work-up (e.g., aqueous wash), dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Add Scavenger: Add a thiol-functionalized silica gel scavenger resin (typically 5-10 equivalents relative to the initial palladium loading).

  • Agitate: Stir the suspension at a moderately elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined empirically.

  • Filter: Cool the mixture to room temperature and filter it through a pad of Celite or a fritted funnel to remove the scavenger resin.

  • Rinse: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to yield the palladium-free crude product, ready for final purification.

Method Mechanism Pros Cons
Filtration through Celite Physical removal of insoluble particlesFast, inexpensive, good for heterogeneous Pd[7][8]Ineffective for soluble Pd complexes
Activated Carbon AdsorptionCost-effective, removes many colored impurities[11]Non-specific, can lead to product loss[11]
Scavenger Resins Chemisorption (high affinity binding)Highly selective, very effective for soluble Pd[10][11]Higher cost, may require heating/longer times
Column Chromatography Differential AdsorptionHighly effective purificationCan be time-consuming and solvent-intensive
FAQ 2: Formation of Persistent Emulsions During Extraction

Question: During the aqueous work-up of my reaction, I'm encountering a thick, persistent emulsion between the organic and aqueous layers that won't separate. How can I resolve this?

Answer: Emulsion formation is a common problem, often caused by the presence of surfactant-like molecules, finely divided solids, or high concentrations of salts that increase the viscosity of the aqueous phase.[12][13] The morpholine moiety itself, along with phosphine oxide byproducts from ligands, can contribute to this issue. The primary goal is to disrupt the stability of the dispersed droplets.

The first step is always patience; sometimes emulsions will break upon standing.[14][15] If not, a systematic approach is necessary. The most common and effective method is to increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine).[12] This "salting out" effect forces organic components into the organic layer and helps coalesce the aqueous droplets.

Emulsion_Troubleshooting Troubleshooting Workflow for Emulsions start Persistent Emulsion in Separatory Funnel wait 1. Allow to stand (15-30 min) start->wait check1 Resolved? wait->check1 brine 2. Add Saturated Brine (NaCl) and swirl gently check1->brine No end_product Separated Layers check1->end_product Yes check2 Resolved? brine->check2 filter 3. Filter entire mixture through Celite check2->filter No check2->end_product Yes check3 Resolved? filter->check3 centrifuge 4. Centrifuge (if volume allows) check3->centrifuge No check3->end_product Yes centrifuge->end_product

Caption: Stepwise guide to breaking persistent emulsions during work-up.

Section 2: Work-up of Grignard Reactions

The reaction of a Grignard reagent, formed in situ from an aryl halide, with the carbonyl of this compound is a powerful tool for creating ketones. However, the work-up must be carefully controlled.

FAQ 3: Controlling the Quench of Grignard Reactions

Question: I am using a Grignard reagent with an N-acylmorpholine. How should I quench the reaction to isolate the ketone without forming the tertiary alcohol side product?

Answer: The morpholine amide is an effective acylating agent that forms a stable tetrahedral intermediate with the Grignard reagent.[2] Unlike esters or acid chlorides, this intermediate is generally stable at low temperatures and does not readily eliminate to form a ketone in situ. The ketone is formed upon acidic work-up.[16][17] However, if the quench is too slow or the temperature rises, any ketone formed can be trapped by a second equivalent of the Grignard reagent to produce a tertiary alcohol.[16][18]

The key is a rapid and controlled quench at low temperature. The ideal quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl). It is acidic enough to protonate the alkoxide and break down the magnesium salts but not so acidic that it causes hydrolysis of the desired product.

Protocol 2: Controlled Quench and Work-up of a Grignard Reaction

  • Cool: Ensure the reaction vessel is cooled to 0 °C or below in an ice-water or ice-salt bath.

  • Quench: Add saturated aqueous NH₄Cl solution slowly and dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue adding until no further effervescence or exotherm is observed.

  • Warm and Extract: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Diethyl Ether) three times.

  • Wash: Combine the organic layers and wash sequentially with 1 M HCl (to remove residual magnesium salts), saturated aqueous NaHCO₃ (to neutralize), and finally, saturated brine (to aid separation).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ketone.

Section 3: General Purification and Compound Stability
FAQ 4: Stability of the Morpholine Amide Bond

Question: How stable is the morpholine amide functional group to typical work-up and purification conditions? Are there pH or temperature ranges I should avoid?

Answer: The morpholine amide is significantly more stable to hydrolysis than esters or acid chlorides. However, it is not indestructible. Amide hydrolysis can occur under harsh acidic or basic conditions, particularly when heated for extended periods.[19][20][21] For most standard work-up procedures conducted at room temperature, the amide bond is perfectly stable.

Condition Recommendation Rationale
Acidic Wash Use dilute acids (e.g., 1 M HCl) at room temperature. Avoid prolonged contact.Strong acids (e.g., >6 M HCl) with heating can catalyze hydrolysis to the carboxylic acid and morpholine hydrochloride.[19][21]
Basic Wash Use dilute bases (e.g., sat. NaHCO₃, 1 M NaOH) at room temperature.Concentrated, hot caustic solutions (e.g., 6 M NaOH, reflux) will hydrolyze the amide to the carboxylate salt.[19][21]
Chromatography Standard silica gel is generally safe.The slightly acidic nature of silica gel does not typically promote amide hydrolysis at room temperature.
Temperature Keep work-up procedures at or below room temperature.Hydrolysis rates increase significantly with temperature.[20]
FAQ 5: Optimal Purification by Recrystallization

Question: My final product is a solid with some minor impurities. What is a good starting point for developing a recrystallization procedure?

Answer: Recrystallization is an excellent technique for purifying solid organic compounds.[22][23] The principle relies on dissolving the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the supernatant.[24][25]

The choice of solvent is critical. An ideal solvent should:

  • Not react with your compound.

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Either dissolve impurities very well (so they stay in solution) or not at all (so they can be filtered off hot).

Protocol 3: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't, heat the test tube. If it dissolves when hot, and then precipitates upon cooling, you have found a good candidate solvent.

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask (e.g., on a hotplate with stirring) until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution.[26]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Crystallization: Once the flask has reached room temperature, you can place it in an ice bath to maximize the recovery of the crystals.[23] If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.[24]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.[26]

  • Drying: Allow the crystals to dry completely, either by pulling air through the funnel or by transferring them to a watch glass.

Common Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Notes
Hexanes / Heptane69 / 98Non-polarGood for non-polar compounds. Often used as an anti-solvent.
Toluene111Non-polarHigher boiling point can be useful for less soluble compounds.
Diethyl Ether35LowLow boiling point makes it easy to remove but also flammable.
Ethyl Acetate (EtOAc)77MediumA very common and versatile solvent.
Isopropanol (IPA)82PolarGood for moderately polar compounds.
Ethanol (EtOH)78PolarSimilar to IPA, often dissolves compounds more readily.
Water100Very PolarUseful for polar compounds; often used in combination with a miscible organic solvent.
References
  • ResearchGate. (2015).
  • ACS Publications. (n.d.). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption | Organic Process Research & Development. [Link]
  • ResearchGate. (2017).
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
  • Chemistry LibreTexts. (2023).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. [Link]
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
  • Wikipedia. (n.d.).
  • YouTube. (2013).
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
  • BrainKart. (2018). Emulsion Problem Encountered in Extractions. [Link]
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
  • Chemguide. (n.d.). The hydrolysis of amides. [Link]
  • ChemRxiv. (n.d.).
  • National Institutes of Health. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]
  • PubMed. (1998). Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Reddit. (2014). Emulsion Problem during Extraction. Help![Link]
  • YouTube. (2014).
  • YouTube. (2022).
  • YouTube. (2007).
  • ResearchGate. (2025).
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. [Link]
  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
  • PubChem. (n.d.). (4-Amino-2-bromophenyl)(morpholino)methanone. [Link]
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry Stack Exchange. (2016).
  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
  • R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. [Link]

Sources

Technical Support Center: Selective Functionalization of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Bromophenyl)(morpholino)methanone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic campaigns. The unique stability of the morpholino amide, which resists cleavage by many organometallic reagents, makes this compound an excellent platform for selective functionalization at the C4-position.

This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions, structured to address the practical challenges encountered in the laboratory.

Core Functionalization Strategies: A Visual Overview

The C-Br bond in this compound is the primary site for modification. The main synthetic routes involve palladium-catalyzed cross-coupling reactions or the formation of highly reactive organometallic intermediates.

G cluster_0 Pd-Catalyzed Cross-Coupling cluster_1 Organometallic Intermediates start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki Ar-B(OR)2 buchwald Buchwald-Hartwig (C-N Bond) start->buchwald R2NH sono Sonogashira (C-C Alkyne Bond) start->sono Terminal Alkyne li_exchange Lithium-Halogen Exchange start->li_exchange RLi (e.g., n-BuLi) grignard Grignard Formation start->grignard Mg(0) li_exchange->grignard then MgBr2

Caption: Key functionalization pathways for this compound.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorses for forming new carbon-carbon and carbon-nitrogen bonds with high functional group tolerance and predictable outcomes.

Frequently Asked Questions (FAQs): Cross-Coupling

Q: Which palladium catalyst and ligand should I choose as a starting point for a Suzuki coupling? A: For a standard Suzuki-Miyaura coupling with an arylboronic acid, a combination of Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G4 with a suitable base such as K₂CO₃ or K₃PO₄ is a robust starting point.[1][2] The reactivity order for the halide is I > Br > OTf >> Cl, making your bromide substrate well-suited for a wide range of standard conditions.[3]

Q: Why is my Buchwald-Hartwig amination failing with an aryl iodide, even though it's supposed to be more reactive? A: While the oxidative addition step is faster for aryl iodides, the Buchwald-Hartwig reaction can be an exception. The iodide formed during the catalytic cycle can sometimes form unreactive bridged palladium dimers, inhibiting the catalyst.[4] For this reason, aryl bromides often provide more reliable and faster conversions in C-N couplings.

Q: What is the purpose of the copper(I) co-catalyst in a Sonogashira coupling, and can I run the reaction without it? A: In the traditional Sonogashira reaction, the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex.[5][6] However, the presence of copper can lead to a significant side reaction: the homocoupling of the alkyne (Glaser coupling), especially if oxygen is present. Copper-free Sonogashira protocols have been developed to circumvent this issue and are often preferred for cleaner reactions.[7][8]

Troubleshooting Guide: Cross-Coupling Reactions

Q: My Suzuki coupling has stalled. TLC/LC-MS shows only starting material and some boronic acid decomposition. What's the first thing to check? A: This classic scenario usually points to one of three issues:

  • Inactive Catalyst: Ensure your palladium source is active and was handled under an inert atmosphere. Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[3]

  • Poorly Degassed Solvents: Dissolved oxygen can rapidly deactivate the Pd(0) catalyst. Ensure your solvent was thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3]

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation (replacement of the boron group with hydrogen) or form unreactive anhydride trimers (boroxines) upon storage.[3] Try using a freshly opened bottle, or consider converting it to a more stable potassium trifluoroborate salt or pinacol ester.

Q: I'm attempting a Sonogashira coupling, but my main product is the dimer of my terminal alkyne. How can I fix this? A: You are observing Glaser-Hay homocoupling, a common side reaction. This is almost always caused by the combination of the copper co-catalyst and oxygen.[9]

  • Immediate Fix: Improve your inert atmosphere technique. Ensure all reagents and solvents are rigorously deoxygenated.

  • Robust Solution: Switch to a copper-free protocol. Many modern methods use specific ligands that facilitate the catalytic cycle without the need for CuI, thereby eliminating the primary pathway for homocoupling.[6][8]

Q: My Buchwald-Hartwig amination is giving a low yield. I'm using Pd₂(dba)₃, a phosphine ligand, and NaOtBu. What are common pitfalls? A: The Buchwald-Hartwig amination is highly sensitive to the combination of ligand, base, and substrate.[10]

  • Ligand Choice: The ligand is critical. For secondary amines, bulky, electron-rich ligands like RuPhos or BrettPhos are often necessary.[11] For primary amines, ligands from the SPhos or XPhos families are excellent choices. Using a simple ligand like PPh₃ is often insufficient.

  • Base and Substrate Compatibility: Strong bases like NaOtBu can be incompatible with certain functional groups, such as esters or some heterocycles.[11] If your substrate is base-sensitive, consider a weaker base like K₃PO₄ or Cs₂CO₃, though this may require a more active catalyst system and higher temperatures.

  • Solvent Choice: Toluene, dioxane, and THF are common solvents. Chlorinated solvents, acetonitrile, or pyridine should be avoided as they can bind to the palladium and inhibit the reaction.[4]

Data Summary & Experimental Protocol

Table 1: Representative Conditions for Cross-Coupling Reactions

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5%)-K₂CO₃ (2.0)Dioxane/H₂O80-100
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOtBu (1.5)Toluene90-110
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (2%)P(t-Bu)₃ (4%)Cs₂CO₃ (2.0)Dioxane60-80

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). The total solvent volume should create a 0.1-0.2 M solution with respect to the starting bromide.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Section 2: Organometallic Strategies

For transformations requiring a highly nucleophilic aryl intermediate, direct conversion of the C-Br bond to an organometallic species is a powerful, albeit more technically demanding, strategy.

Frequently Asked Questions (FAQs): Organometallics

Q: Is the morpholino amide group stable to Grignard and organolithium reagents? A: The morpholino amide is a type of Weinreb amide, which is specifically designed to be stable towards one equivalent of a strong nucleophile at low temperatures. It forms a stable, chelated tetrahedral intermediate that resists further addition. However, this stability is not absolute. Excess reagent or elevated temperatures can lead to cleavage or addition to the carbonyl, so careful control of stoichiometry and temperature is paramount.

Q: What is the main difference in reactivity between an aryllithium and an aryl Grignard reagent? A: Aryllithium reagents, generated via lithium-halogen exchange, are significantly more reactive and basic than their Grignard counterparts.[12][13] This high reactivity allows them to react with a wider range of electrophiles but also makes them more prone to side reactions and requires stricter temperature control (typically ≤ -78 °C). Grignard reagents are more moderate and often show better chemoselectivity with multifunctional molecules.

Troubleshooting Guide: Organometallic Reactions

G start Problem: Low or No Yield in Organometallic Reaction q1 Was the reaction performed under strictly anhydrous and inert conditions? start->q1 ans1_yes Yes q1->ans1_yes   ans1_no No q1->ans1_no   q2 For Grignard formation: Did the reaction initiate? ans1_yes->q2 fix1 Solution: Dry all glassware overnight at >120°C. Use freshly distilled, anhydrous solvents. Maintain a positive pressure of Ar/N2. ans1_no->fix1 ans2_yes Yes q2->ans2_yes   ans2_no No q2->ans2_no   q3 For Li-Halogen exchange: Was the temperature maintained rigorously at or below -78°C? ans2_yes->q3 fix2 Solution: Activate Mg turnings with a crystal of I2, 1,2-dibromoethane, or sonication. Add a small portion of halide neat to initiate. ans2_no->fix2 ans3_yes Yes q3->ans3_yes   ans3_no No q3->ans3_no   q4 Was the organometallic reagent titrated before use? ans3_yes->q4 fix3 Solution: Use a cryocool or a well-insulated bath (e.g., dry ice/acetone). Add BuLi slowly to control exotherm. Reaction with the amide carbonyl is likely at higher temps. ans3_no->fix3 ans4_no Solution: Commercial organolithiums and some Grignards degrade over time. Titrate before use (e.g., with menthol and a colorimetric indicator) to ensure accurate stoichiometry. q4->ans4_no  

Caption: A stepwise workflow for troubleshooting low-yield organometallic reactions.

Q: I tried a lithium-halogen exchange with n-BuLi at -78°C, but my workup shows a complex mixture of products and very little of my desired compound. What happened? A: This outcome strongly suggests a loss of temperature control or issues with reagent addition.

  • Temperature is Critical: Lithium-halogen exchange is extremely fast, even at very low temperatures.[12][14] However, if the local temperature rises (e.g., during the dropwise addition of BuLi), the highly reactive aryllithium species can attack the morpholino amide carbonyl or react with the THF solvent. Use a reliable cooling bath and add the n-BuLi solution very slowly, subsurface if possible, to dissipate the heat of reaction.

  • Quenching Protocol: When you sample the reaction for TLC analysis, be sure to quench the aliquot in a separate vial containing a proton source (like acetic acid in THF) before spotting.[15] Warming the reactive mixture in the TLC capillary can give a misleading result.

  • BuLi Quality: Commercial n-BuLi can degrade. Titrate your solution before use to ensure you are adding the correct number of equivalents.

Q: I'm trying to form the Grignard reagent, but the magnesium turnings just sit there and nothing happens. A: This is a classic initiation problem, almost always due to a passivating layer of magnesium oxide on the metal surface or trace amounts of water.[16]

  • Activation: The MgO layer must be disrupted. The most common methods are:

    • Adding a single crystal of iodine (the color will disappear upon initiation).[17]

    • Adding a few drops of 1,2-dibromoethane.

    • Mechanically crushing the magnesium turnings under an inert atmosphere.

  • Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace water.[18] Ensure all glassware is oven- or flame-dried immediately before use and that solvents are truly anhydrous (e.g., passed through a solvent purification system or distilled from a suitable drying agent).

References

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Optimization of the Grignard reagent formation.
  • A Guide to Sonogashira Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • Sonogashira coupling. Wikipedia.
  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group.
  • The Sonogashira Coupling. Course Hero.
  • How can I solve my problem with Suzuki coupling?
  • Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
  • Buchwald-Hartwig Amin
  • Troubles with Lithium-Halogen exchange reaction. ScienceMadness Discussion Board.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Technical Support Center: Suzuki Coupling Reactions. BenchChem.
  • Metalation and Halogen-Lithium Exchange of Sensitive Substr
  • Sonogashira coupling reaction. YouTube.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Sonogashira Coupling. YouTube.
  • Buchwald–Hartwig amin
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • Grignard reagents. Chemguide.
  • Struggling with Suzuki Reaction. Reddit.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines.
  • Grignard Reagent Synthesis Reaction Mechanism. YouTube.
  • Li Halogen Exchange? Reddit.
  • lithium halogen exchange #1 revised. University of Wisconsin-Madison.
  • Metal–halogen exchange. Wikipedia.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • TCI Practical Example: Buchwald-Hartwig Amin
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry.
  • Mechanism of Lithium-Halogen Exchange and Rel
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI.
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.

Sources

Impact of temperature on the stability and reactivity of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (4-Bromophenyl)(morpholino)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the impact of temperature on the stability and reactivity of this versatile building block. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

What is the recommended storage temperature for this compound?

For routine laboratory use and long-term storage, this compound should be stored at room temperature in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1][2] The compound is a solid at room temperature and is generally considered to have good operational stability.[3][4][5][6]

How does temperature affect the physical stability of this compound?
What are the potential thermal degradation pathways for this compound?

While specific studies on the thermal decomposition of this compound are not available, we can infer potential degradation pathways based on its structure and related compounds. At elevated temperatures, typically well above those used in standard synthetic protocols, the following are potential areas of degradation:

  • Amide Bond Cleavage: The amide bond is generally robust, but at very high temperatures, it can undergo hydrolysis if moisture is present, or thermolysis.

  • Morpholine Ring Opening: The ether linkage within the morpholine ring could be a point of weakness at extreme temperatures, analogous to the degradation of poly(aryl-ether-ketones) where ether bond cleavage is observed.[7][8]

  • C-Br Bond Lability: The carbon-bromine bond is known to be the weakest point in many brominated aromatic compounds and can be susceptible to cleavage at high temperatures, potentially leading to radical formation and subsequent side reactions.[9]

The following diagram illustrates the potential points of thermal lability in the molecule at significantly elevated temperatures.

G cluster_molecule This compound cluster_lability Potential Thermal Lability Sites mol A C-Br Bond A->p1 B Amide Bond B->p2 C Morpholine Ring (Ether Linkage) C->p3

Caption: Potential sites of thermal degradation in this compound.

Troubleshooting Guide: Temperature-Related Issues in Reactions

This section addresses common problems encountered during chemical reactions involving this compound that may be related to temperature control.

Issue 1: Low or No Reactivity in Acylation Reactions
  • Symptom: When using this compound as an acylating agent with organometallic reagents (e.g., Grignard or organolithium reagents), you observe a low yield of the desired ketone product.

  • Potential Cause: The reaction temperature may be too low, leading to slow reaction kinetics. While morpholine amides are effective acylating agents, the activation energy of the reaction still needs to be overcome.[3][4][5]

  • Troubleshooting Steps:

    • Gradual Temperature Increase: Slowly warm the reaction mixture from a low starting temperature (e.g., 0 °C or -78 °C) to room temperature. Monitor the reaction progress by TLC or LC-MS at different temperature points.

    • Solvent Choice: Ensure the solvent is appropriate for the reaction temperature and the solubility of the reagents. A solvent with a higher boiling point may be necessary if elevated temperatures are required, but this must be balanced with the stability of the organometallic reagent.

    • Reagent Stability: Be aware that the organometallic reagent itself may decompose at higher temperatures. Consult the literature for the stability of the specific reagent you are using.

Issue 2: Formation of Impurities and Side Products
  • Symptom: Your reaction produces a significant amount of unintended byproducts, complicating purification.

  • Potential Cause: The reaction temperature may be too high, leading to side reactions or decomposition of the starting material or product.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature. For highly reactive organometallic reagents, it is often beneficial to conduct the addition at a low temperature (e.g., -78 °C) and then allow the reaction to slowly warm to room temperature.

    • Controlled Addition: Add the organometallic reagent slowly to the solution of this compound at a low temperature to control the exotherm of the reaction.

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). At higher temperatures, the risk of oxidation or reaction with atmospheric moisture increases.

The following workflow provides a general approach to optimizing reaction temperature.

G start Reaction Setup low_temp Initial Reaction at Low Temperature (e.g., 0 °C or -78 °C) start->low_temp monitor_1 Monitor Reaction Progress (TLC, LC-MS) low_temp->monitor_1 complete Reaction Complete? (Yes/No) monitor_1->complete warm Gradually Warm to Room Temperature complete->warm No workup Reaction Workup and Purification complete->workup Yes monitor_2 Monitor Reaction Progress warm->monitor_2 complete_2 Reaction Complete? (Yes/No) monitor_2->complete_2 troubleshoot Troubleshoot: - Check reagent stability - Consider gentle heating complete_2->troubleshoot No complete_2->workup Yes

Sources

Technical Support Center: Enhancing Reproducibility in Experiments with (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Bromophenyl)(morpholino)methanone. This guide is designed for researchers, medicinal chemists, and drug development professionals to enhance the reproducibility and success of experiments involving this versatile building block. Here, we move beyond standard protocols to address the nuanced challenges you may encounter, providing field-proven insights in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) about this compound

This section addresses fundamental questions regarding the properties, handling, and storage of this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a solid, organic compound.[1] Its key properties are summarized in the table below. Understanding these properties is crucial for accurate measurements and for predicting its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNO₂[1]
Molecular Weight 270.12 g/mol [1]
Appearance Solid[1]
Storage Room temperature[2]

Q2: What are the primary safety precautions I should take when handling this compound?

A2: this compound is classified as harmful if swallowed and causes skin irritation.[3] It is also toxic to aquatic life.[3] Always handle this compound in a well-ventilated area or a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[3][4] In case of skin contact, wash the affected area thoroughly with soap and water.[3]

Q3: In which solvents is this compound soluble?

A3: While specific solubility data is not extensively published, based on its structure—a polar amide and a nonpolar bromophenyl group—it is expected to be soluble in a range of common organic solvents. These include, but are not limited to, dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Its solubility in protic solvents like methanol and ethanol may be more limited. It is largely insoluble in water. We recommend performing a small-scale solubility test for your specific application.

Q4: What are the typical applications of this compound in research and development?

A4: This compound is primarily used as a building block in organic synthesis.[2] The presence of the bromophenyl group makes it a suitable substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The morpholino-amide moiety can be a stable pharmacophore or a precursor for further chemical modifications. It is frequently employed in the synthesis of drug candidates and other complex organic molecules.[2][5]

Part 2: Troubleshooting Guide for Synthetic Applications

This section provides detailed troubleshooting for common issues encountered during reactions involving this compound.

Scenario 1: Incomplete Conversion in a Suzuki Cross-Coupling Reaction

Q5: I am performing a Suzuki coupling with this compound and a boronic acid, but I am observing significant amounts of unreacted starting material by TLC and LC-MS. What are the potential causes and solutions?

A5: Incomplete conversion in Suzuki couplings involving this substrate can often be traced back to several factors. Let's break down the possibilities.

  • Causality: The reactivity of an aryl bromide in a Suzuki coupling is highly dependent on the catalyst system, base, and solvent. The electron-withdrawing nature of the morpholino-amide can influence the electronic properties of the aryl bromide, potentially requiring more robust catalytic conditions than simpler aryl bromides.

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice: Are you using an appropriate palladium catalyst and ligand? For electron-deficient aryl bromides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be more effective than standard ligands like PPh₃. Consider screening a few different catalyst/ligand combinations.

    • Base Strength and Solubility: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong can lead to side reactions. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely ground and anhydrous. The solubility of the base in the reaction solvent can also be a factor. Sometimes, using a mixed solvent system (e.g., toluene/water) can improve results.

    • Reaction Temperature: Are you running the reaction at a sufficient temperature? While many Suzuki couplings proceed at elevated temperatures (80-110 °C), the specific requirements can vary. If you are running the reaction at a lower temperature, a modest increase could improve the reaction rate.

    • Degassing: Palladium catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solvent for an extended period.

    • Purity of Reagents: Verify the purity of your boronic acid. Boronic acids can degrade over time, especially if not stored properly.

Below is a diagram illustrating the decision-making process for troubleshooting this issue.

Troubleshooting a Suzuki Coupling Reaction
Scenario 2: Formation of a Major Side Product During a Grignard Reaction

Q6: I am attempting to perform a Grignard reaction on the carbonyl group of this compound, but I am getting a complex mixture of products with a significant amount of a side product that appears to be the result of an attack on the bromine. How can I improve the selectivity?

A6: This is a classic chemoselectivity challenge. The Grignard reagent is a strong nucleophile and a strong base, making it reactive towards multiple sites on your substrate.

  • Causality: The aryl bromide can undergo a metal-halogen exchange with the Grignard reagent, leading to the formation of a new Grignard species from your starting material, which can then react with other molecules of the starting material or the intended Grignard reagent. This is especially problematic with more reactive Grignard reagents and at higher temperatures.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at a much lower temperature (e.g., -78 °C). At lower temperatures, the rate of the desired nucleophilic attack on the carbonyl is often faster than the rate of metal-halogen exchange.

    • Use a Less Reactive Organometallic Reagent: Consider using an organolithium reagent at low temperatures, which can sometimes offer better selectivity. Alternatively, transmetalating the Grignard reagent to a less reactive organocuprate might be a viable strategy.

    • Inverse Addition: Instead of adding the Grignard reagent to your substrate, try adding your substrate solution slowly to the Grignard reagent (inverse addition). This keeps the concentration of your substrate low at any given time, which can disfavor the intermolecular side reactions.

    • Consider a Protecting Group Strategy: While more synthetically demanding, you could protect the aryl bromide position by first converting it to a different functional group (e.g., via a Suzuki coupling) that is stable to the Grignard conditions, and then regenerate the bromide later if needed.

Here is a workflow for improving the selectivity of your Grignard reaction:

G cluster_0 Improving Grignard Selectivity A Initial Observation: Low Selectivity B Lower Reaction Temperature to -78°C A->B Thermodynamic Control C Use a Milder Organometallic Reagent A->C Reagent Reactivity D Employ Inverse Addition A->D Concentration Control E Successful Reaction B->E Kinetic Product Favored C->E D->E

Workflow for Enhancing Grignard Reaction Selectivity
Scenario 3: Difficulty in Purifying the Product

Q7: My reaction appears to be successful, but I am having trouble purifying the product away from the starting material and other nonpolar impurities using column chromatography. What can I do?

A7: Purification challenges are common, especially when the polarity of the product and starting material are similar.

  • Causality: The this compound itself has moderate polarity. If your product has a similar polarity, separation by standard silica gel chromatography can be difficult.

  • Troubleshooting Steps:

    • Optimize Your Solvent System: Systematically screen different solvent systems for your column chromatography. A good starting point is to use TLC to test various combinations of a nonpolar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, DCM). Sometimes, adding a small amount of a third solvent, like methanol or triethylamine (if your compound is basic), can significantly improve separation.

    • Consider Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique, especially for removing small amounts of impurities. You will need to screen for a suitable solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Alternative Chromatographic Media: If silica gel is not providing adequate separation, consider using a different stationary phase. For example, if your compounds have aromatic character, a stationary phase with an affinity for pi systems might be useful. Reverse-phase chromatography (e.g., C18) is another option if your product is soluble in appropriate mobile phases (e.g., water/acetonitrile or water/methanol).

    • Chemical Modification: As a last resort, you could temporarily modify the polarity of your product or the starting material by introducing a protecting group that can be easily removed after purification.

References

  • (4-Amino-2-bromophenyl)(morpholino)methanone | C11H13BrN2O2 - PubChem. [Link]
  • This compound - MySkinRecipes. [Link]
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

Sources

Troubleshooting peak tailing in HPLC analysis of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of (4-Bromophenyl)(morpholino)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. The content is structured in a question-and-answer format to directly address challenges you may encounter during method development and routine analysis.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem for my this compound analysis?

Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half, creating a "tail".[1] In quantitative analysis, this is problematic because it can lead to inaccurate peak integration, reduced sensitivity (lower peak height), and poor resolution between adjacent peaks. For regulatory submissions, peak symmetry is a critical parameter, often measured by the Tailing Factor or Asymmetry Factor, with a USP-recommended acceptance value typically around 1.0, and not exceeding 2.0.

Q2: I'm observing significant peak tailing for this compound. What is the most likely chemical cause?

The molecular structure of your analyte is the primary clue. This compound contains a morpholino group , which has a tertiary amine. This functional group is basic and can be protonated in the mobile phase, acquiring a positive charge.

The most common cause of peak tailing for basic compounds in reversed-phase HPLC is a secondary retention mechanism involving interaction with the stationary phase.[2] Specifically, the positively charged analyte can interact ionically with negatively charged, deprotonated silanol groups (Si-OH) that remain on the surface of silica-based columns.[1][3][4] This strong, secondary interaction retains a portion of the analyte molecules longer than the primary reversed-phase mechanism, resulting in a tailing peak.[5][6]

Mechanism of Silanol Interaction

G cluster_0 Silica Surface cluster_1 Analyte Silanol Si-O⁻ Deprotonated Silanol (Acidic Site) Analyte This compound N⁺-H (Protonated Morpholino Group) Analyte:f1->Silanol:f0   Ionic Interaction   (Causes Tailing)

Q3: How does the mobile phase pH influence the peak shape for this compound?

Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[7] Its effect is twofold:

  • Analyte Ionization: As a basic compound, this compound will be protonated (ionized) at low pH and neutral (unionized) at high pH. The transition occurs around its pKa value. Operating at a pH close to the analyte's pKa can lead to the co-existence of both ionized and unionized forms, which can cause split or distorted peaks.[7]

  • Silanol Group Ionization: The residual silanol groups on the silica surface are acidic and begin to deprotonate (become negatively charged) at pH values above approximately 3.[2]

Therefore, adjusting the pH is a balancing act. A low pH (e.g., pH < 3) is often recommended for basic compounds because it fully protonates the analyte while keeping the silanol groups neutral (protonated), thereby preventing the ionic interaction that causes tailing.[2][8]

Q4: Could my HPLC column be the root cause of the tailing?

Absolutely. The choice of column is critical. Common column-related issues include:

  • Column Hardware Failure: Physical problems like a column void or a partially blocked inlet frit can disrupt the flow path and cause peak distortion for all analytes.[2]

  • Column Chemistry:

    • Silica Purity (Type A vs. Type B): Older, "Type A" silica columns have higher metal content and more acidic silanol groups, which significantly increases tailing for basic compounds.[3] Modern, high-purity "Type B" silica columns are manufactured to minimize these active sites.[8]

    • End-capping: Even on high-purity silica, some silanols remain after the C18 phase is bonded. End-capping is a secondary process to "cap" these remaining silanols with a small, less reactive group (like trimethylsilyl), effectively shielding them from interacting with analytes.[2][9] Incomplete end-capping leads to more tailing.[10]

Q5: Can issues outside the column, such as my HPLC system setup, contribute to peak tailing?

Yes, these are known as "extra-column effects." They cause peak broadening and tailing by introducing dead volume into the system, where the analyte can diffuse and mix after being separated by the column.[4] Common sources include:

  • Using tubing with an unnecessarily large internal diameter (ID) or excessive length.

  • Poorly made connections between tubing and fittings.[11]

  • Large volume detector flow cells or sample loops.

Troubleshooting Guides & Protocols

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Troubleshooting Workflow

G Start Peak Tailing Observed Step1 Step 1: Mobile Phase Optimization Adjust pH & Buffer Start->Step1 Result1 Peak Shape Improved? Step1->Result1 Step2 Step 2: Column Evaluation Switch to a Modern, End-capped Column Result2 Peak Shape Improved? Step2->Result2 Step3 Step 3: System & Sample Check Inspect for Extra-Column Volume & Overload Result3 Peak Shape Improved? Step3->Result3 Result1->Step2 No End Problem Resolved Result1->End Yes Result2->Step3 No Result2->End Yes Result3->End Yes Contact Consult Sr. Scientist Result3->Contact No

Guide 1: Mobile Phase Optimization Protocol

The first and most impactful step is to optimize the mobile phase to suppress unwanted silanol interactions.

Objective: To find a mobile phase pH and buffer system that provides a symmetrical peak shape.

Experimental Protocol:

  • Lower the Mobile Phase pH: Prepare a mobile phase with a pH between 2.5 and 3.0 . This ensures the silanol groups on the column are fully protonated (neutral), minimizing ionic interactions.[2]

  • Select an Appropriate Buffer: Use a buffer that has a pKa within +/- 1 unit of your target pH to ensure adequate buffering capacity.[12]

  • Prepare the Buffer:

    • Accurately weigh and dissolve the buffer salt in the aqueous portion of the mobile phase before adding the organic solvent.

    • Adjust the pH of the aqueous solution using an appropriate acid (e.g., phosphoric acid for a phosphate buffer).

    • A typical starting buffer concentration is 10-25 mM. Higher concentrations can sometimes improve peak shape but may also lead to precipitation when mixed with high percentages of organic solvent.[13][14]

  • Test and Evaluate: Equilibrate the column with the new mobile phase and inject your sample. Evaluate the tailing factor.

Data Presentation: Recommended Buffers for Low pH Applications

Buffer SystempKaEffective pH RangeUV Cutoff (nm)Comments
Phosphate Buffer2.1, 7.2, 12.32.1 - 3.1~200Excellent buffering capacity at low pH. Non-volatile, not suitable for LC-MS.
Formate Buffer3.82.8 - 4.8~210Good choice for LC-MS applications.[12]
Trifluoroacetic Acid (TFA)0.2Not a true buffer~210Often used at 0.1% as an ion-pairing agent to improve peak shape for basic compounds, but can cause ion suppression in MS.[12][15]
Guide 2: HPLC Column Selection and Care

If mobile phase optimization is insufficient, the column itself is the next logical target.

Objective: To use a stationary phase that is less prone to secondary interactions with basic analytes.

Protocol & Recommendations:

  • Verify Column Health: First, ensure your current column is not compromised. Flush it with a strong solvent (if permitted by the manufacturer) to remove contaminants. If tailing persists for all peaks, the column may have a void and should be replaced.

  • Switch to a High-Performance Column: Replace the existing column with one specifically designed for the analysis of basic compounds. Key features to look for are:

    • Base-Deactivated Silica: Made from high-purity, Type B silica with minimal metal contamination.[3][8]

    • Thorough End-capping: This is crucial to shield as many residual silanols as possible.[2][9]

    • Alternative Chemistries: Consider columns with polar-embedded phases or hybrid particle technology, which offer alternative mechanisms to shield silanol activity and improve peak shape for polar bases.[1][5]

Data Presentation: Column Technology Comparison

Column TypeDescriptionSuitability for Basic Analytes
Traditional (Type A) C18 Older technology, lower purity silica, often poorly end-capped.Poor: Prone to severe peak tailing due to active silanol sites.[3]
Modern End-capped (Type B) C18 High-purity silica with extensive end-capping to mask silanols.Good to Excellent: The industry standard for reducing peak tailing.[2]
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the silica surface.Excellent: Shields silanols and can improve retention of polar compounds.[1]
Hybrid Particle Technology Silica-organic hybrid particles that have fewer surface silanols.Excellent: Offers a wide usable pH range and excellent peak shape for bases.[5]
Guide 3: System and Sample Condition Checklist

If tailing persists even with an optimized mobile phase and a high-quality column, investigate instrumental and sample-related factors.

Objective: To eliminate non-chemical sources of peak distortion.

Troubleshooting Checklist:

  • [ ] Check for Extra-Column Volume:

    • Action: Ensure all tubing connections are secure and that the ferrule is seated correctly.[11]

    • Action: Use the shortest possible length of tubing with the smallest appropriate internal diameter (e.g., 0.005" or ~125 µm) to connect the injector, column, and detector.[1][16]

  • [ ] Test for Column Overload:

    • Action: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves significantly at lower concentrations, you are overloading the column.[17]

  • [ ] Verify Sample Solvent Compatibility:

    • Action: The sample solvent should be as close in composition to the mobile phase as possible, or weaker (more aqueous). Dissolving the sample in a much stronger solvent (e.g., 100% Acetonitrile) can cause peak distortion.[4][11]

    • Action: If possible, dissolve your this compound standard and samples in the initial mobile phase composition.

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Element Lab Solutions. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • LCGC North America. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Technology Networks. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography.
  • PubMed. (n.d.). Effect of Buffer Concentration on Gradient Chromatofocusing Performance Separating Proteins on a High-Performance DEAE Column.
  • National Center for Biotechnology Information. (n.d.). (4-Amino-2-bromophenyl)(morpholino)methanone. PubChem Compound Summary for CID 127263406.
  • Technology Networks. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Phenomenex. (n.d.). LC Technical Tip - The Role of End-capping.
  • Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • LCGC North America. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide.
  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
  • MySkinRecipes. (n.d.). This compound.
  • Tosoh Bioscience. (n.d.). HPLC - Size Exclusion.
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.

Sources

Optimizing crystallization conditions for high-purity (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (4-Bromophenyl)(morpholino)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-purity crystalline material. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the crystallization of this compound.

Q1: My compound will not crystallize upon cooling. What are the first things I should try?

A1: This is the most frequent issue in crystallization.[1] If a saturated solution fails to produce crystals upon cooling, it is likely in a supersaturated state and requires a nucleation event to begin crystal growth.[1] Here are the immediate troubleshooting steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for nucleation.[1][2]

  • Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the supersaturated solution. This provides a template for further crystal growth.[3]

  • Drastic Cooling: Place the flask in an ice-water or ice-salt bath to further decrease the compound's solubility. This can sometimes force nucleation, but be aware that rapid cooling can lead to smaller, less pure crystals.

  • Reduce Solvent Volume: You may have used too much solvent.[1][2] Gently heat the solution to boil off a small portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[2]

Q2: My compound has "oiled out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1][4] This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation. Impurities can also lower the melting point, making this phenomenon more likely. To resolve this:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to decrease the saturation temperature.

  • Slow Down the Cooling Rate: Rapid cooling is a common cause of oiling out.[5] After re-dissolving, allow the flask to cool as slowly as possible. Insulate the flask by placing it in a large beaker of warm water or leaving it on a cooling hotplate to ensure a gradual temperature drop.

  • Change Solvents: The chosen solvent's boiling point may be too high relative to the compound's melting point. Consider a solvent with a lower boiling point.

Q3: What is a good starting solvent for recrystallizing this compound?

A3: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] For this compound, which has both polar (morpholino-methanone) and non-polar (bromophenyl) characteristics, moderately polar solvents are an excellent starting point.

  • Single Solvents to Try: Isopropanol, ethanol, or ethyl acetate.

  • Mixed Solvent Systems: A two-solvent system can be highly effective.[6][7] A good combination would be a "soluble" solvent like Dichloromethane (DCM) or Acetone, paired with a "poor" or "anti-solvent" like Hexane or Heptane. You would dissolve the compound in a minimal amount of the hot soluble solvent and then slowly add the anti-solvent until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached.[6]

Q4: My crystallization yield is very low (<50%). What are the likely causes?

A4: A low yield is a frustrating but solvable problem. The primary causes are:

  • Using Too Much Solvent: This is the most common reason.[1][2] A significant portion of your compound remains dissolved in the mother liquor even after cooling. To check this, take a drop of the mother liquor on a glass rod and let the solvent evaporate. A large amount of solid residue indicates significant product loss.[2]

  • Premature Crystallization: If crystals form in the hot solution during a filtration step to remove insoluble impurities, you will lose product. To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus.

  • Incomplete Cooling: Ensure you have allowed sufficient time at a low temperature (e.g., in an ice bath) for the crystallization to complete before filtering.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to resolving persistent crystallization issues.

Guide 2.1: Problem - No Crystal Formation or Very Slow Nucleation

If the initial steps from the FAQ have failed, a more systematic approach is needed. The core issue is an inability to achieve the necessary level of supersaturation for nucleation to occur spontaneously.[8][9]

Potential Cause Explanation Recommended Solution
Insufficient Supersaturation The concentration of the solute is not high enough at the cooled temperature for crystals to form.Systematically reduce the solvent volume by 5-10% by gentle heating/evaporation and re-cool. Repeat until crystals form.[2]
High Purity / Lack of Nucleation Sites Very pure compounds sometimes resist crystallization because there are no impurity particles to act as nucleation sites.Try scratching the flask vigorously.[2] If that fails, consider vapor diffusion by placing the vial of solution inside a larger sealed jar containing a volatile anti-solvent (e.g., hexane). The anti-solvent vapor will slowly diffuse into your solution, reducing solubility and promoting slow, controlled crystal growth.[10]
Inappropriate Solvent Choice The solubility curve of the compound in the chosen solvent is too flat; i.e., the solubility does not change significantly with temperature.A new solvent screening is required. Test solubility in a range of solvents with varying polarities (e.g., Toluene, Ethyl Acetate, Isopropanol, Acetonitrile).
Guide 2.2: Problem - Crystals are Impure (Poor Color, Incorrect Melting Point)

The goal of crystallization is purification.[11] If impurities are retained, the process parameters need adjustment.

Potential Cause Explanation Recommended Solution
Rapid Crystallization Cooling the solution too quickly traps impurities within the rapidly forming crystal lattice.[2] An ideal crystallization should see initial crystal formation over 5-15 minutes and continue for over 20 minutes.[2]Re-dissolve the crystals by heating. Add a small excess of solvent (5-10%) to increase the solubility and ensure the solution is no longer saturated at the boiling point. Allow the solution to cool very slowly (e.g., in an insulated bath).[2]
Insoluble Impurities Present Insoluble foreign matter was not removed prior to crystallization and has been trapped in the crystalline solid.Re-dissolve the impure crystals in a minimal amount of hot solvent. If insoluble material is visible, perform a hot gravity filtration to remove it before allowing the purified filtrate to cool and recrystallize.[12]
Mother Liquor on Crystal Surface Impurities dissolved in the mother liquor remain on the crystal surface after filtration.During vacuum filtration, wash the collected crystals (the "filter cake") with a small amount of ice-cold fresh solvent to rinse away the impurity-laden mother liquor.[13]

Section 3: Systematic Protocol for Crystallization Optimization

This workflow provides a logical progression from crude solid to high-purity crystals, ensuring a robust and reproducible process.

Workflow: Optimizing Crystallization Conditions

Crystallization Optimization Workflow cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Process Development cluster_2 Phase 3: Analysis & Iteration Start Crude this compound Screen Small-Scale Solubility Test (5-10 mg in 0.2 mL solvent) Start->Screen Table Record Results: - Soluble Cold? (No) - Soluble Hot? (Yes) - Crystals on Cooling? (Yes) Screen->Table Decision Select Best Solvent(s) Table->Decision Decision->Screen No Ideal Solvent, Try Mixed Solvents ScaleUp Scale-Up (1g scale) Decision->ScaleUp Ideal Solvent Found Dissolve Dissolve in minimal hot solvent ScaleUp->Dissolve Cool Controlled Slow Cooling Dissolve->Cool Filter Vacuum Filtration & Wash Cool->Filter Analyze Analyze Purity (MP, HPLC, NMR) Filter->Analyze PurityCheck Purity >99.5%? Analyze->PurityCheck End High-Purity Product PurityCheck->End Yes Troubleshoot Return to Troubleshooting Guide PurityCheck->Troubleshoot No Troubleshoot->Decision

Caption: A systematic workflow for developing a robust crystallization protocol.

Step-by-Step Methodology

1. Solvent Screening (Small Scale)

  • Place ~10 mg of crude this compound into several small test tubes.

  • To each tube, add 0.2 mL of a different test solvent (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Water).

  • Agitate at room temperature. Note if the compound dissolves completely ("Soluble Cold").

  • If not soluble cold, heat the mixture gently in a water bath to the solvent's boiling point. Note if it dissolves completely ("Soluble Hot").

  • If it dissolves when hot, place the tube in an ice bath for 15-20 minutes. Note the quantity and quality of any crystals that form.

  • The ideal single solvent is one where the compound is insoluble/sparingly soluble in the cold but fully soluble when hot, and forms good crystals upon cooling.[3]

2. Recrystallization Protocol (Single Solvent - e.g., Isopropanol)

  • Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask.

  • Add a stir bar and ~10 mL of isopropanol.

  • Heat the mixture on a hotplate with stirring. Add more isopropanol in small portions (~1-2 mL at a time) until the solid just dissolves completely at the boiling point.[12]

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.[13]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount (2-3 mL) of ice-cold isopropanol.

  • Allow the crystals to dry under vacuum for several minutes, then transfer them to a watch glass to air dry completely.

3. Data Analysis and Purity Confirmation

  • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

  • If available, confirm purity using analytical techniques such as HPLC or NMR spectroscopy.

Section 4: Data and Reference Tables

Table 1: Common Crystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
n-Hexane690.1Very non-polar. Good as an anti-solvent.
Toluene1112.4Aromatic, useful for less polar compounds.
Dichloromethane (DCM)403.1A powerful solvent, but low boiling point. Often used in mixed systems.
Ethyl Acetate774.4Good general-purpose moderately polar solvent.
Isopropanol (IPA)823.9Excellent choice for moderately polar compounds. Forms good crystals.
Ethanol784.3Similar to IPA, slightly more polar.
Acetonitrile825.8A more polar aprotic solvent.
Water10010.2Very polar. Unlikely to be a good single solvent for this compound.
Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Crystallization Attempt Fails Q1 What is the problem? Start->Q1 NoCrystals No Crystals Form Q1->NoCrystals OilingOut Compound 'Oils Out' Q1->OilingOut LowPurity Impure Crystals Q1->LowPurity SolventCheck Too much solvent? NoCrystals->SolventCheck ReduceSolvent Boil off some solvent and re-cool. SolventCheck->ReduceSolvent Yes NucleationCheck Supersaturated? SolventCheck->NucleationCheck No InduceNucleation Scratch flask, add seed crystal, or use anti-solvent. NucleationCheck->InduceNucleation Yes ReScreen Solubility curve is too flat. Re-screen for a new solvent. NucleationCheck->ReScreen No CoolingRateCheck Cooling too fast? OilingOut->CoolingRateCheck SlowCooling Re-dissolve and cool slowly in an insulated bath. CoolingRateCheck->SlowCooling Yes AddSolventCheck Saturated too hot? CoolingRateCheck->AddSolventCheck No AddSolvent Re-dissolve and add 1-5% more solvent. AddSolventCheck->AddSolvent Yes PurityCoolingCheck Crystallized too fast? LowPurity->PurityCoolingCheck PuritySlowCooling Re-crystallize with slower cooling and a slight excess of solvent. PurityCoolingCheck->PuritySlowCooling Yes WashCheck Surface impurities? PurityCoolingCheck->WashCheck No WashCrystals Wash filter cake with ice-cold fresh solvent. WashCheck->WashCrystals Yes

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • Sathee, J. (n.d.).
  • Crystal Pharmatech. (n.d.).
  • Chen, J., et al. (2019). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. [Link]
  • Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
  • Syrris. (n.d.).
  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons. [Link]
  • Zhanghua. (2023). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
  • Jiko, T. (2023). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Pharmacovigilance and Drug Research. [Link]
  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. [Link]
  • University of York, Department of Chemistry. (n.d.).
  • APC. (n.d.).
  • Guionneau, P. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • University of Potsdam. (n.d.).
  • Occidental College. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Wikipedia. (n.d.).

Sources

Validation & Comparative

A Researcher's Guide to the NMR Spectral Fingerprint of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. (4-Bromophenyl)(morpholino)methanone stands as a crucial building block, frequently utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] Its morpholine and bromophenyl moieties offer versatile handles for chemical modification, making it a valuable intermediate in medicinal chemistry.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound, offering a comparative perspective with structurally related analogues. We will delve into the causality behind the observed spectral features and provide a robust, field-proven protocol for data acquisition.

Structural and Spectral Overview

The molecular structure of this compound dictates a unique NMR fingerprint. The key structural features to consider are the para-substituted bromophenyl ring and the morpholine ring, which is attached to the carbonyl carbon. Due to the amide bond, rotation around the C-N bond is restricted, leading to distinct chemical environments for the morpholine protons.

Below is a graphical representation of the molecule's structure with atom numbering for the subsequent spectral assignments.

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimentally observed ¹H and ¹³C NMR spectral data for this compound, recorded in deuterochloroform (CDCl₃) on a 400 MHz spectrometer.[2]

Table 1: ¹H NMR Spectral Data of this compound [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.57Doublet (d)8.42HAromatic Protons (H2, H6)
7.31Doublet (d)8.42HAromatic Protons (H3, H5)
4.04 – 3.21Multiplet (m)-8HMorpholine Protons

Table 2: ¹³C NMR Spectral Data of this compound [2]

Chemical Shift (δ) ppmAssignment
169.6Carbonyl Carbon (C7)
134.3Aromatic Carbon (C1)
132.1Aromatic Carbons (C3, C5)
129.1Aromatic Carbons (C2, C6)
124.5Aromatic Carbon (C4)
67.1Morpholine Carbons (O-CH₂)
48.4, 42.8Morpholine Carbons (N-CH₂)

Comparative Spectral Analysis

To better understand the influence of the substituent on the phenyl ring, it is insightful to compare the NMR data of this compound with its analogues where the bromine atom is replaced by other groups.

Table 3: Comparison of ¹H NMR Data for (4-Substituted-phenyl)(morpholino)methanones [2]

SubstituentAromatic Protons (ortho to C=O) δ (ppm)Aromatic Protons (meta to C=O) δ (ppm)
-Br7.577.31
-Cl7.45 – 7.32 (m)7.45 – 7.32 (m)
-I7.92 – 7.65 (m)7.21 – 7.03 (m)
-OCH₃7.386.91

Table 4: Comparison of ¹³C NMR Data for (4-Substituted-phenyl)(morpholino)methanones [2]

SubstituentCarbonyl Carbon (C=O) δ (ppm)Substituted Aromatic Carbon (C4) δ (ppm)
-Br169.6124.5
-Cl169.4136.0
-I169.796.4
-OCH₃170.5161.0

The data reveals that the electronic nature of the substituent at the para position significantly influences the chemical shifts of the aromatic protons and carbons. The electron-donating methoxy group in (4-Methoxyphenyl)(morpholino)methanone causes an upfield shift of the aromatic proton signals compared to the halogenated analogues, which are electron-withdrawing.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation

  • Objective: To prepare a homogeneous solution of the analyte in a suitable deuterated solvent.

  • Procedure:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Transfer the sample to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterochloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently vortex or sonicate the vial until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Ensure the sample height in the tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.

2. NMR Spectrometer Setup and Data Acquisition

  • Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Procedure:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

    • Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

    • Locking and Shimming:

      • Lock the spectrometer onto the deuterium signal of the CDCl₃.

      • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

    • ¹H NMR Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

      • Acquisition Time: At least 2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • ¹³C NMR Acquisition Parameters:

      • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

      • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

3. Data Processing

  • Objective: To transform the raw data into an interpretable spectrum.

  • Procedure:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

    • For ¹H spectra, integrate the signals to determine the relative number of protons.

    • For both spectra, pick the peaks and report their chemical shifts.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Dissolve Dissolve Weigh->Dissolve Transfer Transfer Dissolve->Transfer Lock_Shim Lock_Shim Transfer->Lock_Shim Insert into Spectrometer Set_Params Set_Params Lock_Shim->Set_Params Acquire_FID Acquire_FID Set_Params->Acquire_FID FT FT Acquire_FID->FT Phasing Phasing FT->Phasing Calibration Calibration Phasing->Calibration Integration_Peak_Picking Integration_Peak_Picking Calibration->Integration_Peak_Picking

Caption: Experimental workflow for NMR analysis.

Causality Behind Experimental Choices

  • Choice of Solvent (CDCl₃): Deuterochloroform is a common solvent for nonpolar to moderately polar organic compounds. Its deuterium signal is used for locking the magnetic field, and its residual proton signal is well-separated from the analyte signals.

  • Internal Standard (TMS): Tetramethylsilane provides a sharp, single peak at a defined chemical shift (0.00 ppm) that does not overlap with most organic proton or carbon signals, making it an excellent reference standard.

  • Spectrometer Frequency (400 MHz): Higher field strengths provide better signal dispersion and sensitivity, which is crucial for resolving complex multiplets and for detecting the low-abundance ¹³C nucleus.

  • Proton Decoupling in ¹³C NMR: The ¹³C signals are split by their attached protons, resulting in complex multiplets. Proton decoupling irradiates the protons, causing these couplings to collapse and simplifying the ¹³C spectrum to single lines for each unique carbon, which also enhances the signal-to-noise ratio.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous fingerprint for its structural confirmation. The chemical shifts and coupling patterns are consistent with the presence of a para-substituted aromatic ring and a morpholine amide moiety. By comparing its spectral data with that of its analogues, the electronic influence of the aromatic substituent can be clearly observed. The detailed experimental protocol provided in this guide ensures the acquisition of high-quality, reproducible NMR data, which is a cornerstone of rigorous scientific research in the fields of chemistry and drug development.

References

  • MySkinRecipes. This compound. [Link]
  • The Royal Society of Chemistry.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of (4-Bromophenyl)(morpholino)methanone and its Fragments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the mass spectrometric behavior of (4-Bromophenyl)(morpholino)methanone, a compound of interest in pharmaceutical research and organic synthesis. We will explore its characteristic fragmentation patterns, discuss the underlying mechanisms, and compare mass spectrometry with other analytical techniques for its characterization and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the analytical chemistry of this and structurally related molecules.

Introduction to this compound and its Analytical Significance

This compound, with a molecular formula of C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol , is a halogenated heterocyclic compound. Its structure, featuring a 4-bromophenyl group linked to a morpholine ring via a carbonyl bridge, makes it a valuable building block in medicinal chemistry. The presence of the bromine atom and the morpholine moiety can impart specific pharmacological properties to larger molecules synthesized from this precursor.

Accurate and reliable analytical methods are paramount for the quality control of this compound and for studying its fate in various chemical and biological systems. Mass spectrometry (MS) stands out as a powerful tool for its identification and structural elucidation due to its high sensitivity, specificity, and ability to provide detailed information about molecular structure through fragmentation analysis.

Mass Spectrometry Analysis: A Detailed Exploration

The mass spectrometric analysis of this compound provides a wealth of information, starting with the determination of its molecular weight and isotopic pattern, followed by the elucidation of its structure through the analysis of its fragmentation products.

Ionization and Molecular Ion Characteristics

For a compound like this compound, which possesses moderate polarity, several ionization techniques can be employed, including Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

A key characteristic of the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[1] This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[1] For this compound, we would expect to see prominent peaks at m/z 270 and 272, corresponding to the [C₁₁H₁₂⁷⁹BrNO₂]⁺ and [C₁₁H₁₂⁸¹BrNO₂]⁺ ions.

Proposed Fragmentation Pathway

The fragmentation of the molecular ion of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. Based on the known fragmentation patterns of related structures such as benzamides and N-acylmorpholines, a plausible fragmentation pathway can be proposed.[2][3]

The primary fragmentation event is likely the cleavage of the amide bond, which is a common pathway for N-acyl compounds.[2][3] This can occur in two principal ways:

  • Formation of the 4-Bromobenzoyl Cation: Cleavage of the C-N bond can lead to the formation of the highly stable 4-bromobenzoyl cation. This fragment will also exhibit the characteristic bromine isotopic pattern, with peaks at m/z 183 and 185. Subsequent loss of carbon monoxide (CO) from this cation can generate the 4-bromophenyl cation at m/z 155 and 157.

  • Formation of the Morpholinium Cation and Fragments: Cleavage can also result in a charge retention on the morpholine-containing fragment. The initial fragment would be the N-acylmorpholinium ion. However, the morpholine ring itself is susceptible to further fragmentation. A common pathway for cyclic amines is alpha-cleavage, leading to the opening of the ring.

The proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M [this compound]⁺˙ m/z 270/272 F1 4-Bromobenzoyl cation m/z 183/185 M->F1 - Morpholine radical F4 Morpholinium cation fragment m/z 86 M->F4 - 4-Bromobenzoyl radical F2 4-Bromophenyl cation m/z 155/157 F1->F2 - CO F3 Morpholine radical F5 C₄H₈NO⁺ m/z 86 F4->F5 Ring opening

Caption: Proposed fragmentation pathway of this compound.

Interpreting the Fragments

The expected major fragments and their significance are summarized in the table below:

m/z (Isotopic Pair)Proposed Fragment IonStructural Significance
270 / 272Molecular Ion [C₁₁H₁₂BrNO₂]⁺Confirms the molecular weight of the parent compound.
183 / 1854-Bromobenzoyl cation [C₇H₄BrO]⁺Indicates the presence of the 4-bromobenzoyl substructure.
155 / 1574-Bromophenyl cation [C₆H₄Br]⁺Further confirms the brominated phenyl ring.
86Morpholinium cation fragment [C₄H₈NO]⁺Suggests the presence of the morpholine ring.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques are often employed for quantitative analysis and routine quality control. This section provides a comparative overview of these methods for the analysis of this compound.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, followed by mass analysis.[4]High resolution, excellent for separating volatile and thermally stable compounds.[5][4] Extensive spectral libraries available for identification.Requires derivatization for non-volatile compounds. Thermal degradation of sensitive analytes is a risk.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, with detection based on UV absorbance.[6][7]Robust, reproducible, and widely available.[6] Excellent for quantitative analysis of non-volatile and thermally labile compounds.Lower specificity compared to MS. Co-eluting impurities can interfere with quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[8][9][10][11]A primary ratio method that does not require a reference standard of the analyte.[9][11] Provides structural information simultaneously. Highly accurate and precise.[10]Lower sensitivity compared to MS and HPLC. Requires more expensive instrumentation and specialized expertise.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the analysis, detailed experimental protocols are essential.

Sample Preparation for Mass Spectrometry Analysis
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for analysis.

  • Filtration: Filter the final solutions through a 0.22 µm syringe filter before injection to remove any particulate matter.

GC-MS Analysis Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

HPLC-UV Analysis Protocol
  • Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Conclusion

The mass spectrometric analysis of this compound provides a detailed and specific fingerprint of the molecule, enabling its unambiguous identification and structural characterization. The characteristic bromine isotopic pattern and the predictable fragmentation pathway, dominated by the formation of the 4-bromobenzoyl cation, are key identifiers. While GC-MS and HPLC-UV offer robust alternatives for separation and quantification, qNMR presents a powerful, standard-free approach for purity assessment. The choice of the analytical technique will ultimately depend on the specific requirements of the study, whether it is for detailed structural elucidation, routine quality control, or precise quantitative analysis. A multi-technique approach often provides the most comprehensive understanding of a compound's chemical properties and behavior.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Goger, V. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]
  • (2023, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). (4-Amino-2-bromophenyl)(morpholino)methanone. [Link]
  • ResearchGate. (n.d.). CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs... [Link]
  • Mazur, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Scientific Reports, 13(1), 8387. [Link]
  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges.
  • Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). [Link]
  • ResearchGate. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 656-666. [Link]
  • LibreTexts. (2023, August 29).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[9]. [Link]
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
  • (2012, February 3). Ion fragmentation of small molecules in mass spectrometry.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

Sources

Comparing the biological activity of (4-Bromophenyl)(morpholino)methanone with its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of (4-Bromophenyl)(morpholino)methanone and Its Analogs

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is a cornerstone of drug discovery. The this compound scaffold represents a promising starting point for the development of a diverse range of biologically active compounds. This guide provides a comprehensive comparison of the biological activity of this core structure with its rationally designed analogs, supported by experimental data and detailed protocols for validation. We will explore the synthesis, structure-activity relationships (SAR), and potential mechanisms of action, offering a framework for researchers and drug development professionals to navigate the optimization of this chemical series.

The this compound Scaffold: A Privileged Starting Point

The title compound, this compound, integrates two key pharmacophoric features: a morpholine ring and a brominated phenyl group. The morpholine moiety, a heterocyclic aliphatic amine, is a common constituent in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a bromine atom on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets through halogen bonding. This combination makes the parent compound an attractive scaffold for generating a library of analogs with diverse and potentially potent biological activities.

Synthesis of Analogs: A Modular Approach

The generation of analogs of this compound is typically achieved through a straightforward amide coupling reaction between a substituted benzoyl chloride and morpholine, or vice versa. This modular synthetic route allows for systematic modifications at two key positions: the phenyl ring and the morpholine ring.

General Synthetic Protocol:
  • Acid Chloride Formation: A substituted benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to form the corresponding benzoyl chloride.

  • Amide Coupling: The freshly prepared or commercially available substituted benzoyl chloride is then slowly added to a solution of morpholine (or a substituted morpholine) and a base (e.g., triethylamine, pyridine) in an inert solvent at a controlled temperature (often 0 °C to room temperature).

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The final product is then purified using techniques such as recrystallization or column chromatography.

The following diagram illustrates the general synthetic workflow for generating a library of analogs.

G cluster_0 Analog Synthesis Workflow start Substituted Benzoic Acid / Morpholine step1 Acid Chloride Formation (e.g., SOCl₂) or Amine Activation start->step1 step2 Amide Coupling with Corresponding Amine/Acid Chloride step1->step2 step3 Aqueous Work-up and Extraction step2->step3 step4 Purification (Recrystallization / Chromatography) step3->step4 end Pure Analog Library step4->end G cluster_1 MTT Assay Workflow s1 Seed Cells in 96-well Plate s2 Treat with Compounds (Serial Dilutions) s1->s2 s3 Incubate for 48-72 hours s2->s3 s4 Add MTT Reagent s3->s4 s5 Incubate for 4 hours s4->s5 s6 Solubilize Formazan with DMSO s5->s6 s7 Read Absorbance at 570 nm s6->s7 s8 Calculate IC50 Values s7->s8

Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.

Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus, E. coli) in the appropriate broth.

  • Compound Dilution: Perform serial dilutions of the test compounds in a 96-well plate containing the broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action: A Look into Signaling Pathways

Based on the activities of similar compounds, analogs of this compound may exert their anticancer effects by modulating key cellular signaling pathways. For instance, inhibition of the PI3K/Akt pathway is a common mechanism for anticancer compounds.

The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a potential target for this class of compounds.

G cluster_2 Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Analog Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt pathway by the test compounds.

Conclusion and Future Directions

The this compound scaffold serves as a versatile and promising starting point for the development of novel therapeutic agents. Through systematic structural modifications, a diverse library of analogs can be synthesized and evaluated for a range of biological activities, including anticancer and antimicrobial effects. The structure-activity relationships derived from these studies can guide the rational design of more potent and selective compounds. Future work should focus on elucidating the precise molecular targets and mechanisms of action of the most active analogs, as well as evaluating their in vivo efficacy and safety profiles.

References

  • The role of the morpholine moiety in drug design.Future Medicinal Chemistry. [Link]
  • Morpholine as a privileged scaffold in drug discovery.RSC Medicinal Chemistry. [Link]
  • Halogen bonding in medicinal chemistry.Journal of Medicinal Chemistry. [Link]
  • Synthesis and biological evaluation of novel chalcone derivatives containing a morpholine moiety as potential anticancer agents.Bioorganic & Medicinal Chemistry Letters. [Link]
  • Design, synthesis, and cytotoxic activity of new derivatives of 1,3,4-oxadiazole containing the morpholine moiety.Molecules. [Link]
  • Morpholine in antifungal drug discovery.Expert Opinion on Drug Discovery. [Link]

The (4-Bromophenyl)(morpholino)methanone Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Morpholine Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine ring stands out as a privileged scaffold.[1][2] This six-membered heterocycle, containing both a secondary amine and an ether functional group, is a common feature in a multitude of approved drugs and clinical candidates. Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and oral bioavailability of drug molecules. The morpholine moiety can also engage in crucial hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and potency.[2] When coupled with a bromophenyl group, as in (4-Bromophenyl)(morpholino)methanone, a versatile chemical entity emerges, ripe for synthetic elaboration and optimization in the pursuit of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this and closely related scaffolds, with a focus on their potential applications in oncology.

The this compound core structure presents multiple avenues for chemical modification. The bromine atom on the phenyl ring is a convenient handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents. The para-position of the bromine also influences the electronic properties of the phenyl ring. The morpholine nitrogen can be readily acylated, and the ring itself can be substituted to explore different spatial arrangements and interactions.

While direct and extensive SAR studies on a series of this compound derivatives are not abundantly available in the public domain, valuable insights can be gleaned from the analysis of structurally related compounds where the morpholino and substituted phenyl methanone motifs are present. This guide will synthesize findings from such studies to provide a predictive SAR framework for this promising scaffold.

Comparative Analysis of Structurally Related Morpholine-Containing Derivatives

To understand the potential of the this compound scaffold, we will examine the SAR of analogous series of compounds where systematic modifications have led to significant changes in biological activity, particularly in the context of cancer.

Case Study 1: 2-Morpholino-4-anilinoquinoline Derivatives as Antitumor Agents

A study by Al-Sheikh et al. explored the anticancer potential of a series of 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human liver cancer cell line.[3] In this series, the morpholine group is attached to a quinoline core, and various substitutions are made on the anilino moiety at the 4-position.

Key SAR Insights:

  • Influence of Aniline Substitution: The nature of the substituent on the C4 aniline ring plays a critical role in determining the cytotoxic activity.

  • Electron-donating vs. Electron-withdrawing Groups: The study synthesized derivatives with a range of substituents, allowing for a comparison of their electronic effects.

Table 1: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells [3]

Compound IDAniline Substituent (R)IC50 (µM)
3c 4-Phenoxy11.42
3d 4-(4-Phenoxy)phenoxy8.50
3e 4-(Trifluoromethyl)12.76

Data extracted from Al-Sheikh et al., 2024.[3]

The data suggests that bulky, lipophilic groups at the 4-position of the aniline ring, such as the 4-(4-phenoxy)phenoxy group in compound 3d , can enhance anticancer activity. This highlights a potential avenue for modification of the this compound scaffold, where the bromine could be replaced with various substituted aryl groups.

Case Study 2: Chalcones Derived from 4'-Morpholinoacetophenone as Anticancer Agents

In a study by Kurşun-Aktar et al., a series of chalcones were synthesized from 4'-morpholinoacetophenone and evaluated for their antiproliferative activity against C6 (rat glioma) and HeLa (human cervical cancer) cell lines.[4] These compounds feature a morpholinophenyl group linked via a propenone linker to another substituted phenyl ring.

Key SAR Insights:

  • Impact of B-ring Substitution: The electronic nature and position of substituents on the B-ring of the chalcone scaffold significantly influenced the anticancer activity.

  • Halogen and Methoxy Substituents: The presence of halogen atoms (Cl, F) and methoxy groups on the B-ring led to potent compounds.

Table 2: Antiproliferative Activity of Chalcone Derivatives of 4'-Morpholinoacetophenone [4]

Compound IDB-ring SubstitutionIC50 (µM) - C6 CellsIC50 (µM) - HeLa Cells
7 4-Cl1.82.1
10 2,4-diCl1.11.3
11 2,6-diCl1.51.2
12 4-F1.31.9
Cisplatin -2.52.8

Data extracted from Kurşun-Aktar et al., 2017.[4]

The results demonstrate that electron-withdrawing groups, particularly halogens, on the terminal phenyl ring can significantly enhance cytotoxic activity, with several compounds showing greater potency than the standard chemotherapeutic agent cisplatin. This provides a strong rationale for exploring various halogen and other electron-withdrawing substitutions on the phenyl ring of the this compound core.

Experimental Protocols

General Synthesis of this compound

The parent compound, this compound, is a key building block for the synthesis of more complex derivatives.[5] It can be synthesized through a straightforward amidation reaction.

Protocol:

  • Reactant Preparation: Dissolve 4-bromobenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: To a separate flask containing morpholine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in the same anhydrous solvent, slowly add the 4-bromobenzoyl chloride solution at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Representative Synthesis of a 2-Morpholino-4-anilinoquinoline Derivative (Compound 3d)[3]

This protocol illustrates a method for synthesizing more complex analogs incorporating the morpholine moiety.

Protocol:

  • Starting Material: Begin with 2-chloro-N-(4-(4-phenoxyphenoxy)phenyl)quinolin-4-amine.

  • Nucleophilic Substitution: In a suitable solvent such as ethanol, reflux the starting material with an excess of morpholine overnight.

  • Isolation: After the reaction is complete, evaporate the solvent under vacuum.

  • Purification: Wash the resulting residue with a suitable solvent like acetone and filter to obtain the purified product, 2-morpholino-N-(4-(4-phenoxyphenoxy)phenyl)quinolin-4-amine.

Visualizing Structure-Activity Relationships

Graphviz diagrams can be used to visually summarize the key SAR findings from the case studies.

SAR_Summary cluster_0 Case Study 1: 2-Morpholino-4-anilinoquinolines cluster_1 Case Study 2: Morpholino-Chalcones Core1 Morpholino-Quinoline Core Anilino Anilino Substituent at C4 Core1->Anilino Modification Point Activity1 Anticancer Activity (HepG2) Anilino->Activity1 Bulky, Lipophilic Groups (e.g., -OPh-OPh) Increase Activity Core2 Morpholino-Phenyl-Propenone Core BRing B-Ring Substituent Core2->BRing Modification Point Activity2 Anticancer Activity (C6, HeLa) BRing->Activity2 Electron-Withdrawing Groups (e.g., -Cl, -F) Increase Activity

Figure 1: Key SAR insights for morpholine-containing anticancer agents.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. While direct SAR studies on this specific series are limited, analysis of structurally related compounds provides compelling evidence for its potential. The key takeaways for guiding future drug design efforts are:

  • Phenyl Ring Substitution: The bromine atom is an ideal position for introducing a variety of substituents via cross-coupling reactions. Based on the SAR of related series, exploring bulky, lipophilic, and electron-withdrawing groups at this position is a promising strategy to enhance biological activity.

  • Morpholine Ring Modification: Although not extensively covered in the cited examples, substitution on the morpholine ring itself can be used to fine-tune steric and electronic properties, as well as to modulate pharmacokinetic parameters.

  • Scaffold Hopping: The core this compound structure can be incorporated into larger, more complex molecules, as demonstrated by the quinoline and chalcone examples.

Further research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a direct and comprehensive SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Bhuiyan, M. S. H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • MySkinRecipes. This compound. [Link]
  • Dey, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 16(4), 759. [Link]
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245. [Link]
  • Li, X., et al. (2020). Design and Synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. Bioorganic Chemistry, 94, 103429. [Link]
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245. [Link]
  • Kurşun-Aktar, G., et al. (2017). Synthesis and structure-activity relationship study: Anticancer chalcones derived from 4′-morpholinoacetophenone. Marmara Pharmaceutical Journal, 21(4), 949-960. [Link]

Sources

A Comparative Guide to Assessing the Efficacy of (4-Bromophenyl)(morpholino)methanone Derivatives: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The (4-Bromophenyl)(morpholino)methanone Scaffold as a Privileged Structure in Drug Discovery

The this compound core is a versatile starting point in medicinal chemistry.[1] Its constituent parts—the bromophenyl group and the morpholine ring—are frequently found in biologically active compounds. The bromine atom can participate in halogen bonding and serves as a handle for further chemical modifications, while the morpholine moiety is a common heterocyclic motif known to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] Consequently, derivatives of this scaffold are of significant interest for developing novel therapeutics, particularly in oncology and inflammation.[3][4][5]

This guide provides a comparative framework for evaluating the efficacy of novel compounds derived from this scaffold, bridging the critical gap between initial in-vitro screening and subsequent in-vivo validation. We will delve into the causal logic behind experimental design, present detailed protocols for key assays, and offer a clear methodology for interpreting and comparing the resulting data.

Part 1: In-Vitro Efficacy Assessment – The Initial Litmus Test

In-vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to assess the biological activity of newly synthesized compounds. These assays typically measure a compound's effect on cultured cells, providing crucial data on potency, cytotoxicity, and mechanism of action.

Key In-Vitro Assays for Efficacy Screening

The primary goal of initial in-vitro testing is often to determine a compound's cytotoxicity against cancer cell lines or its ability to modulate specific cellular pathways.

1. Cytotoxicity and Cell Viability Assays: These assays determine the concentration at which a compound inhibits cell growth or kills cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments.[6]

  • MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells.[7] Viable cells with active mitochondria reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, the amount of which is proportional to the number of living cells.[6]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.[6][8]

  • AlamarBlue (Resazurin) Assay: This fluorescence-based assay uses the reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells to quantify viability.

2. Mechanism of Action Assays: Once cytotoxic activity is confirmed, the next step is to understand how the compound works.

  • Enzyme Inhibition Assays: If the compound is designed to target a specific enzyme (e.g., a kinase), a direct enzymatic assay is essential. For instance, derivatives of the related 4-morpholino-2-phenylquinazoline scaffold have been evaluated as potent inhibitors of PI3 kinase p110alpha.[9]

  • Apoptosis Assays: Methods like Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between different modes of cell death (apoptosis vs. necrosis), providing insight into the compound's mechanism.[6]

Comparative In-Vitro Efficacy Data

The following table presents hypothetical data for a series of this compound derivatives, illustrating how results from various in-vitro assays can be compared. The data is modeled on findings for similar heterocyclic compounds to provide a realistic example.[3][10]

Compound IDModification on Phenyl RingTarget Cell LineMTT IC50 (µM)[6][7]LDH Release (at 2x IC50) (% of Max)[8]Target Enzyme Inhibition (IC50, nM)
Parent -HHepG2 (Liver Cancer)> 50< 5%> 1000
DERIV-01 -NO2 (para)HepG2 (Liver Cancer)11.465%150
DERIV-02 -Cl (meta)HepG2 (Liver Cancer)8.572%98
DERIV-03 -OCH3 (para)HepG2 (Liver Cancer)25.130%650
Doxorubicin (Positive Control)HepG2 (Liver Cancer)0.985%N/A
DERIV-02 -Cl (meta)NIH/3T3 (Normal Fibroblast)42.315%850

Interpretation:

  • DERIV-02 shows the highest potency against the HepG2 cancer cell line.

  • The high LDH release for DERIV-01 and DERIV-02 suggests a cytotoxic rather than just a cytostatic effect.

  • Comparing the IC50 of DERIV-02 in HepG2 vs. NIH/3T3 cells indicates a degree of selectivity for cancer cells over normal cells, a highly desirable characteristic.

Part 2: In-Vivo Efficacy – Validation in a Biological System

While in-vitro data is essential for screening, it cannot fully predict a compound's behavior in a complex living organism. In-vivo studies, typically in animal models, are critical for evaluating a compound's efficacy, pharmacokinetics (PK), and toxicity profile in a systemic context.

Common In-Vivo Models

For anticancer drug development, patient-derived xenograft (PDX) models are a powerful tool.[11][12] In these models, tumor tissue from a human patient is implanted into an immunodeficient mouse.[13][14]

Experimental Workflow for a Subcutaneous Xenograft Model:

  • Cell/Tissue Preparation: Human cancer cells or PDX fragments are prepared for implantation.[13][15]

  • Implantation: The cells/fragments are implanted subcutaneously into the flank of immunodeficient mice (e.g., Nude or NSG mice).[15]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization & Dosing: Mice are randomized into control and treatment groups. The test compound is administered (e.g., orally, intraperitoneally) according to a predetermined schedule.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).[15]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Comparative In-Vivo Efficacy Data

The table below illustrates how in-vivo efficacy data for a lead candidate, such as DERIV-02 , might be presented.

Treatment GroupDose & ScheduleMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 10 mL/kg, oral, daily155 ± 251250 ± 1800%+2%
DERIV-02 10 mg/kg, oral, daily152 ± 22580 ± 9553.6%-3%
DERIV-02 20 mg/kg, oral, daily158 ± 28310 ± 7075.2%-8%
Positive Control (Standard-of-care drug)151 ± 21450 ± 8864.0%-10%

Interpretation:

  • DERIV-02 demonstrates dose-dependent anti-tumor efficacy.

  • At 20 mg/kg, its efficacy is superior to the positive control in this model.

  • The observed body weight loss at higher doses is a critical indicator of potential toxicity and must be carefully monitored.

Part 3: Experimental Protocols and Visualizations

To ensure reproducibility and scientific rigor, detailed protocols are essential.

Protocol 1: In-Vitro Cytotoxicity using MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[6][7]

  • Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[6] Create a series of serial dilutions in complete culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5%.[6]

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_inc Day 2-4: Incubation cluster_readout Day 5: Readout seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h add_compounds Add Compounds to Wells incubate_24h->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate_48h Incubate 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent (4h Incubation) incubate_48h->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Workflow for the MTT cell viability assay.
Protocol 2: In-Vivo Subcutaneous Xenograft Efficacy Study

This protocol outlines the key steps for an in-vivo efficacy study using a xenograft model.[11][13][15]

  • Animal Acclimatization: House immunodeficient mice (e.g., 6-8 week old female athymic nude mice) for at least one week before the experiment.

  • Cell Preparation: Harvest cancer cells from culture. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5x10^7 cells/mL. Keep on ice.[15]

  • Implantation: Anesthetize the mouse. Using a syringe with a 27-gauge needle, inject 200 µL of the cell suspension (containing 10 million cells) subcutaneously into the right flank.

  • Tumor Monitoring: Monitor mice daily. Once tumors are palpable, use digital calipers to measure the length (L) and width (W) 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing: Prepare the compound formulation and vehicle control. Administer the treatment via the chosen route (e.g., oral gavage) daily for 21 days. Record body weights at each dosing.

  • Endpoint: At the end of the treatment period, or if tumors exceed a predetermined size (e.g., 1500 mm³), euthanize the mice.[15] Excise the tumors, weigh them, and preserve them for further analysis (e.g., in formalin or by snap-freezing).[11]

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance.

Xenograft_Workflow cluster_implant Phase 1: Implantation cluster_growth Phase 2: Tumor Growth & Monitoring cluster_treatment Phase 3: Treatment & Analysis prep Prepare Cell Suspension (Cells + Matrigel) implant Subcutaneous Injection into Mouse Flank prep->implant monitor Monitor Tumor Growth (Calipers) implant->monitor randomize Randomize Mice into Groups (Tumor Volume ~150 mm³) monitor->randomize dose Administer Compound/Vehicle (e.g., Daily for 21 days) randomize->dose measure Measure Tumor Volume & Body Weight dose->measure endpoint Endpoint: Excise & Weigh Tumors measure->endpoint analyze Analyze Data (TGI) endpoint->analyze

Workflow for an in-vivo xenograft efficacy study.
Hypothetical Signaling Pathway: PI3K/Akt Inhibition

Many morpholine-containing compounds are known to inhibit protein kinases.[9] A plausible mechanism of action for a novel anticancer derivative could be the inhibition of the PI3K/Akt pathway, which is frequently dysregulated in cancer and promotes cell survival and proliferation.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Compound DERIV-02 (Hypothetical Inhibitor) Compound->PI3K Inhibits

Inhibition of the PI3K/Akt signaling pathway.

Conclusion

The transition from in-vitro to in-vivo efficacy testing is a critical juncture in the development of novel therapeutics from the this compound scaffold. A systematic and logically structured approach is paramount. Initial in-vitro screens provide essential data on potency and mechanism, allowing for the selection of the most promising candidates. Subsequent in-vivo studies in relevant animal models are indispensable for validating these findings in a complex biological system and for uncovering potential liabilities such as toxicity. By carefully designing experiments, adhering to rigorous protocols, and objectively comparing the data, researchers can effectively identify and advance derivatives with true therapeutic potential.

References

  • Patient-Derived Xenograft and Advanced In Vivo Models Core Standard Operating Procedures - SOP_MTL-1.4 Tumor Tissue Excision for PDX Maintenance. (2021).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019).
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.).
  • In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide - Scribd. (n.d.).
  • SOP50102: PDX Implantation, Expansion and Cryopreservation (Subcutaneous). (2020).
  • Patient-Derived Xenograft Core Standard Operating Procedures | BCM. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (n.d.).
  • SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring. (2017).
  • SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection - Childhood Cancer Repository. (2015).
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC - PubMed Central. (n.d.).
  • (4-Amino-2-bromophenyl)(morpholino)methanone | C11H13BrN2O2 - PubChem. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • 4-bromophenyl-morpholino-methanone - Sigma-Aldrich. (n.d.).
  • This compound AldrichCPR - Sigma-Aldrich. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. (n.d.).
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. (2024).
  • Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis - PubMed. (2023).
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (2006).
  • 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies - MDPI. (2022).
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012).
  • A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds - PubMed. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed. (2019).
  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives - MDPI. (2022).
  • Repurposing metabolic drugs as anti-inflammatory agents - PubMed. (2025).
  • Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties - MDPI. (2024).
  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - MDPI. (n.d.).
  • This compound AldrichCPR | Sigma-Aldrich. (n.d.).
  • 4-bromophenyl-morpholino-methanone | Sigma-Aldrich. (n.d.).
  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - MDPI. (n.d.).

Sources

A Comparative Guide to the Synthesis of (4-Bromophenyl)(morpholino)methanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the amide (4-bromophenyl)(morpholino)methanone serves as a crucial building block. Its structural motif, featuring a bromophenyl group ripe for further functionalization and a stable morpholine amide, makes it a valuable intermediate in the development of novel therapeutic agents and other high-value chemical entities.[1] This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound, offering experimental protocols, quantitative data, and expert insights to inform your selection of the most appropriate method for your research and development needs.

Introduction to the Synthetic Strategies

The synthesis of this compound is most commonly achieved through two distinct and reliable pathways:

  • Route 1: The Schotten-Baumann Acylation of Morpholine with 4-Bromobenzoyl Chloride. This classic and robust method involves the conversion of 4-bromobenzoic acid to its more reactive acyl chloride derivative, followed by a nucleophilic acyl substitution with morpholine.

  • Route 2: Direct Amide Coupling of 4-Bromobenzoic Acid and Morpholine. This modern approach utilizes a coupling agent to facilitate the direct formation of the amide bond from the carboxylic acid and amine, circumventing the need for the preparation of a highly reactive acyl chloride.

This guide will dissect each route, providing a rationale for the experimental choices, detailed protocols, and a comparative analysis to aid in your synthetic planning.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Schotten-Baumann Acylation cluster_1 Route 2: Direct Amide Coupling A1 4-Bromobenzoic Acid B1 4-Bromobenzoyl Chloride A1->B1 SOCl₂ or (COCl)₂ C1 This compound B1->C1 Morpholine, Base (e.g., NaOH, Et₃N) D1 Morpholine D1->C1 A2 4-Bromobenzoic Acid C2 This compound A2->C2 Coupling Agent (e.g., HATU, DCC) Base (e.g., DIPEA) B2 Morpholine B2->C2

Caption: Comparative workflow of the two primary synthetic routes.

Route 1: The Schotten-Baumann Acylation Approach

This two-step approach is a cornerstone of amide synthesis, prized for its reliability and the use of readily available reagents. The underlying principle is the activation of the carboxylic acid by converting it to a highly electrophilic acyl chloride, which then readily reacts with the nucleophilic morpholine.

Step 1: Synthesis of 4-Bromobenzoyl Chloride

The initial step involves the conversion of 4-bromobenzoic acid to 4-bromobenzoyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 4-bromobenzoic acid (1.0 eq).

  • Slowly add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-bromobenzoyl chloride, a liquid, is typically used in the next step without further purification.

Step 2: Acylation of Morpholine (Schotten-Baumann Reaction)

The Schotten-Baumann reaction conditions are designed to facilitate the acylation of amines with reactive acyl chlorides in the presence of an aqueous base.[2][3][4] The base neutralizes the hydrochloric acid byproduct, preventing the protonation of the amine and driving the reaction to completion.[4]

Experimental Protocol:

  • In a flask, dissolve morpholine (1.1 eq) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Add an aqueous solution of a base, typically 10% sodium hydroxide (NaOH) (2.0 eq). This creates a biphasic system.

  • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in the same organic solvent to the biphasic mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Route 2: Direct Amide Coupling with a Coupling Agent

Modern synthetic chemistry often favors direct amide coupling reactions due to their milder conditions and broader substrate scope. This one-pot approach avoids the often harsh conditions required for acyl chloride formation. Coupling agents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine.[3]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent for amide bond formation, known for its rapid reaction times and high yields.[2][4][5][6]

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) and morpholine (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a hindered organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.

  • Add the coupling agent, HATU (1.1-1.2 eq), to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: Schotten-Baumann AcylationRoute 2: Direct Amide Coupling (HATU)
Starting Materials 4-Bromobenzoic acid, Thionyl chloride, Morpholine4-Bromobenzoic acid, Morpholine, HATU, DIPEA
Number of Steps Two (Acyl chloride formation + Acylation)One (One-pot reaction)
Reaction Conditions Harsher (reflux in SOCl₂), requires handling of corrosive reagentsMilder (typically room temperature)
Reagent Cost Generally lower (SOCl₂ is inexpensive)Higher (HATU and DIPEA are more expensive)
Workup & Purification Biphasic workup, recrystallization often sufficientAqueous workup followed by chromatography may be needed
Yield Typically high (often >90%)Generally very high (often >95%)
Scalability Well-established for large-scale synthesisCan be expensive for large-scale production
Safety & Handling SOCl₂ is toxic and corrosive, generates HCl and SO₂ gasHATU is a stable solid, but organic bases should be handled with care

In-Depth Discussion and Recommendations

Route 1: The Schotten-Baumann Acylation is a time-tested and cost-effective method, particularly well-suited for large-scale production where reagent cost is a significant factor. The high reactivity of the acyl chloride intermediate generally ensures a high yield of the final product. However, this route has notable drawbacks. The use of thionyl chloride requires careful handling due to its toxicity and corrosiveness, and the reaction liberates hazardous gases. The two-step nature of the process also adds to the overall reaction time and complexity.

Route 2: Direct Amide Coupling using HATU represents a more modern and often more convenient approach. Its one-pot nature, mild reaction conditions, and typically excellent yields make it an attractive option for laboratory-scale synthesis and for the preparation of compound libraries where speed and efficiency are paramount. The primary disadvantage of this route is the higher cost of the coupling agent and the hindered base. For large-scale industrial synthesis, the cost of these reagents may be prohibitive. Furthermore, purification often requires column chromatography to remove the coupling agent byproducts and the excess base, which can be more labor-intensive than a simple recrystallization.

Conclusion

The choice between these two synthetic routes for this compound will ultimately depend on the specific needs of the researcher or organization. For cost-sensitive, large-scale production, the traditional Schotten-Baumann Acylation (Route 1) remains a viable and economical choice, provided that the necessary safety precautions for handling hazardous reagents are in place. For rapid, high-yield, and convenient laboratory-scale synthesis, particularly when dealing with precious starting materials or in the context of medicinal chemistry and library synthesis, the Direct Amide Coupling with HATU (Route 2) is often the superior method.

By understanding the intricacies of each synthetic pathway, researchers can make an informed decision that best aligns with their project goals, balancing factors of cost, efficiency, safety, and scale.

References

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • Cambridge University Press. (2018). Schotten-Baumann Reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • MySkinRecipes. This compound.
  • Taylor & Francis Online. (2020). HATU – Knowledge and References.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach.
  • ResearchGate. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor.

Sources

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of (4-Bromophenyl)(morpholino)methanone. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for small molecule quantification. This document delves into the theoretical underpinnings and practical execution of method validation, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5] Furthermore, it offers a comparative analysis of this novel method against other potential analytical techniques, providing the scientific rationale for methodological choices.

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a chemical compound with the empirical formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol .[6] As a morpholine derivative, it holds potential for use in various stages of pharmaceutical research and development, from a building block in synthesis to a potential active pharmaceutical ingredient (API). Accurate and precise quantification of this compound is paramount for ensuring product quality, consistency, and safety in preclinical and clinical studies. A validated analytical method provides the necessary confidence in reported concentrations, forming the bedrock of reliable scientific data.

The Proposed Analytical Method: Reverse-Phase HPLC-UV

The newly developed method utilizes reverse-phase HPLC with UV detection for the quantification of this compound. This technique is widely employed in pharmaceutical analysis due to its versatility, sensitivity, and selectivity in separating and quantifying complex mixtures.[7][8][9][10]

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C

The Cornerstone of Reliability: Method Validation According to ICH Q2(R1) Guidelines

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[1][3][5] The following sections detail the validation parameters and the experimental design for each.

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting start Define Analytical Procedure protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis report Validation Report data_analysis->report end Method Approved report->end

Caption: A streamlined workflow for the validation of an analytical method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[13][14] For this compound, this includes impurities, degradation products, and matrix components.

Experimental Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (matrix without the analyte).

  • Spike the placebo solution with the analyte and known impurities.

  • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (resolution > 2), and the placebo solution should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[13][15] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[8]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.

Concentration (µg/mL)Mean Peak Area (n=3)
50450123
75675432
100900876
1251125654
1501350987
Hypothetical Linearity Data
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13][16]

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.899.8
Hypothetical Accuracy Data
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[17]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Precision Level%RSD
Repeatability0.8%
Intermediate Precision1.2%
Hypothetical Precision Data
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13] The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13][17]

Experimental Protocol:

  • These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ/S)

    • LOQ = 10 × (σ/S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[15][17]

  • Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable accuracy and precision.

ParameterValue (µg/mL)
LOD0.1
LOQ0.3
Hypothetical LOD and LOQ Data
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

  • Analyze the system suitability parameters for each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the predefined limits, and the results should not be significantly affected.

Comparative Analysis with Alternative Analytical Techniques

While the validated HPLC-UV method is robust and fit for its intended purpose, it is beneficial to consider other analytical techniques and their potential applicability for the quantification of this compound.

Method_Comparison cluster_analyte Quantification of this compound cluster_methods Analytical Techniques cluster_attributes Performance Attributes analyte This compound hplc HPLC-UV (Validated Method) analyte->hplc gcms GC-MS analyte->gcms uvvis UV-Vis Spectrophotometry analyte->uvvis specificity_h High Specificity hplc->specificity_h sensitivity_h High Sensitivity hplc->sensitivity_h robustness_h High Robustness hplc->robustness_h gcms->specificity_h gcms->sensitivity_h complexity_h High Complexity gcms->complexity_h specificity_l Low Specificity uvvis->specificity_l sensitivity_l Low Sensitivity uvvis->sensitivity_l

Caption: Comparison of analytical techniques for the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile and thermally stable compounds, and MS provides detection and structural information.[7][18]

  • Applicability: this compound may require derivatization to increase its volatility for GC analysis.

  • Advantages: High sensitivity and specificity, providing structural confirmation.

  • Disadvantages: More complex sample preparation, potential for thermal degradation of the analyte, and higher equipment cost compared to HPLC-UV.

UV-Visible Spectrophotometry
  • Principle: Measures the absorption of UV or visible light by the analyte in a solution.[19]

  • Applicability: Suitable for the quantification of the pure substance.

  • Advantages: Simple, rapid, and cost-effective.

  • Disadvantages: Lacks specificity. It cannot distinguish between the analyte and any impurities or degradation products that absorb at the same wavelength. Therefore, it is not suitable for stability-indicating assays or analysis in complex matrices.[19]

FeatureHPLC-UV (Validated Method)GC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow
Sensitivity HighVery HighModerate
Sample Throughput HighModerateVery High
Robustness HighModerateHigh
Cost ModerateHighLow
Complexity ModerateHighLow

Conclusion

The developed and validated reverse-phase HPLC-UV method for the quantification of this compound has been demonstrated to be specific, linear, accurate, precise, and robust, meeting all the acceptance criteria set forth by the ICH Q2(R1) guidelines.[1][5][14][15] This method is fit for its intended purpose of providing reliable and accurate quantitative data for this compound in various research and quality control settings. While other techniques like GC-MS and UV-Vis spectrophotometry have their merits, the HPLC-UV method offers the optimal balance of performance, cost, and ease of use for routine analysis of this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Quality Guidelines. ICH. [Link]
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (2025-12-05). [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • Key terms related to validation of an analytical method. YouTube. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
  • Pharmaceutical analysis techniques.
  • Validation of Analytical Methods. SciSpace. [Link]
  • ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
  • Validation of Analytical Methods: EMA and FDA Audit Findings.
  • Comparison of the various analytical methods on the basis of various....
  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. [Link]
  • ICH and FDA Guidelines for Analytical Method Valid
  • Valid
  • ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. YouTube. [Link]
  • Different Techniques of Analysis. Pharmaguideline. [Link]
  • A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. [Link]
  • A BRIEF REVIEW ON HPLC METHOD VALID
  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
  • A Review on HPLC Method Development and Valid
  • core components of analytical method validation for small molecules-an overview. [Link]

Sources

A Researcher's Guide to the Synthesis and Cross-Validation of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-Bromophenyl)(morpholino)methanone is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as an intermediate in the synthesis of more complex bioactive molecules. The presence of the morpholine moiety can enhance pharmacokinetic properties, while the bromophenyl group offers a versatile handle for further chemical modifications. This guide provides a comparative analysis of two common synthetic routes to this compound, alongside a comprehensive workflow for the cross-validation of the experimental results, ensuring the production of a well-characterized and reliable chemical entity for research and development.

Unveiling the Synthetic Pathways: A Comparative Analysis

The synthesis of this compound is typically achieved through standard amide bond formation reactions. Here, we compare two robust and widely applicable methods: the acylation of morpholine using 4-bromobenzoyl chloride (Method A) and the direct coupling of 4-bromobenzoic acid with morpholine using a peptide coupling reagent (Method B).

Method A: The Acyl Chloride Route - A Classic and Efficient Approach

This method, an adaptation of the Schotten-Baumann reaction, involves the reaction of a pre-formed acyl chloride with an amine in the presence of a base. The high reactivity of the acyl chloride generally leads to high yields and relatively short reaction times.

Causality in Experimental Choices:

  • Starting Material: 4-Bromobenzoyl chloride is chosen for its high electrophilicity at the carbonyl carbon, making it highly susceptible to nucleophilic attack by the secondary amine of morpholine.

  • Base: A tertiary amine, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction. This is crucial as the formation of morpholine hydrochloride would render the amine unreactive.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is selected to dissolve the reactants and facilitate the reaction without participating in it.

Experimental Protocol - Method A:

  • To a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method B: The Coupling Reagent Route - A Milder Alternative

This approach avoids the need to prepare the often moisture-sensitive acyl chloride by activating the carboxylic acid in situ using a coupling reagent. This method is particularly useful when dealing with sensitive substrates.

Causality in Experimental Choices:

  • Starting Materials: 4-Bromobenzoic acid and morpholine are the direct precursors.

  • Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to convert the carboxylic acid into a highly reactive activated ester.

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is used to facilitate the formation of the activated ester and neutralize any acidic byproducts without competing in the reaction.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and the coupling reagent.

Experimental Protocol - Method B:

  • To a solution of 4-bromobenzoic acid (1.0 equivalent), morpholine (1.1 equivalents), and HATU (1.1 equivalents) in anhydrous DMF, add DIPEA (2.0 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Data Summary

ParameterMethod A (Acyl Chloride)Method B (Coupling Reagent)
Starting Materials 4-Bromobenzoyl chloride, Morpholine4-Bromobenzoic acid, Morpholine
Reagents Triethylamine or PyridineHATU, DIPEA
Reaction Time 2-4 hours4-12 hours
Typical Yield HighGood to High
Advantages Fast, high yielding, cost-effectiveMilder conditions, avoids acyl chloride preparation
Disadvantages Requires preparation of acyl chlorideMore expensive reagents, longer reaction times

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_A Method A: Acyl Chloride Route cluster_B Method B: Coupling Reagent Route A_start 4-Bromobenzoyl Chloride + Morpholine A_reagents Base (e.g., Et3N) DCM, 0°C to RT A_start->A_reagents Reacts with A_product This compound A_reagents->A_product Yields B_start 4-Bromobenzoic Acid + Morpholine B_reagents HATU, DIPEA DMF, RT B_start->B_reagents Coupled with B_product This compound B_reagents->B_product Yields

Caption: Synthetic routes to this compound.

Cross-Validation Workflow: Ensuring Product Integrity

Rigorous characterization of the synthesized this compound is paramount to ensure its identity, purity, and suitability for subsequent applications. The following workflow outlines a comprehensive analytical approach for cross-validation.

Cross_Validation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization start Synthesized Product (Crude) purification Purification (Recrystallization or Column Chromatography) start->purification pure_product Purified Product purification->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms mp Melting Point Analysis pure_product->mp tlc TLC Analysis pure_product->tlc

Caption: Cross-validation workflow for synthesized product.

Analytical Data for this compound

The following data serves as a benchmark for the characterization of the synthesized product.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.57 (d, J = 8.4 Hz, 2H), 7.31 (d, J = 8.4 Hz, 2H), 4.04 – 3.21 (m, 8H).[1]
¹³C NMR (101 MHz, CDCl₃)δ 169.6, 134.3, 132.1, 129.1, 124.5, 67.1, 48.4, 42.8.[1]
Appearance Solid.
Molecular Formula C₁₁H₁₂BrNO₂.
Molecular Weight 270.12 g/mol .

Detailed Experimental Protocols for Cross-Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the reference data provided.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the purified product or analyze the solid directly using an ATR-FTIR spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands, such as the amide C=O stretch (typically around 1630-1680 cm⁻¹) and C-Br stretch.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Analysis: Confirm the presence of the molecular ion peak corresponding to the calculated molecular weight of the product (m/z for [M+H]⁺ ≈ 271.0/273.0, showing the characteristic isotopic pattern for bromine).

Melting Point Analysis:

  • Sample Preparation: Place a small amount of the dry, purified product in a capillary tube.

  • Data Acquisition: Determine the melting point range using a calibrated melting point apparatus.

  • Data Analysis: A sharp melting point range indicates high purity.

Thin-Layer Chromatography (TLC):

  • Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent.

  • Analysis: Spot the solutions on a silica gel TLC plate and develop the plate using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Data Analysis: A single spot for the purified product indicates high purity. Calculate the Rf value and use it for reaction monitoring.

Conclusion

This guide provides a comprehensive framework for the synthesis and rigorous cross-validation of this compound. By understanding the rationale behind the chosen synthetic routes and employing a multi-faceted analytical workflow, researchers can confidently produce and characterize this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors. The provided experimental protocols and comparative data serve as a valuable resource for chemists in both academic and industrial settings.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.

Sources

(4-Bromophenyl)(morpholino)methanone versus (4-chlorophenyl)(morpholino)methanone in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Synthetic Chemists: (4-Bromophenyl)(morpholino)methanone vs. (4-chlorophenyl)(morpholino)methanone

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, (4-halophenyl)(morpholino)methanones serve as critical intermediates.[1] Their utility stems from the presence of a synthetically versatile carbon-halogen bond, which acts as a handle for a multitude of cross-coupling reactions, and the robust morpholino amide group. This guide provides an in-depth comparison of two prominent members of this class: this compound and (4-chlorophenyl)(morpholino)methanone. The choice between a bromo- or chloro-substituent is not trivial; it carries significant implications for reactivity, reaction conditions, catalyst selection, and overall synthetic strategy. This document aims to equip researchers, scientists, and drug development professionals with the fundamental principles and practical data needed to make an informed decision for their specific synthetic applications.

Part 1: The Fundamental Difference: Carbon-Halogen Bond Properties

The divergent reactivity of these two compounds is fundamentally rooted in the intrinsic properties of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds on the aromatic ring.

PropertyAryl C-Br BondAryl C-Cl BondImplication for Reactivity
Bond Dissociation Energy (BDE) ~285 kJ/mol[2]~327 kJ/mol[2]The C-Br bond is significantly weaker and requires less energy to break, leading to higher reactivity in reactions where C-X bond cleavage is rate-determining (e.g., oxidative addition).[3]
Bond Polarity Less PolarMore PolarWhile the C-Cl bond is more polar, the lower BDE of the C-Br bond is the dominant factor for reactivity in many catalytic cycles.
Atomic Size Larger (Bromine)Smaller (Chlorine)The larger size of bromine can influence ligand-metal interactions at the catalytic center.

The lower bond dissociation energy of the C-Br bond is the primary reason this compound is generally more reactive than its chloro-analogue. This difference is most pronounced in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.[4][5][6]

Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry and represent the most common application for these halo-substituted methanones. The general order of reactivity for aryl halides in these transformations is I > Br > OTf > Cl.[7][8]

The Catalytic Cycle: The Critical Oxidative Addition Step

The efficacy of a cross-coupling reaction hinges on the initial oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5] This step involves the cleavage of the C-X bond and the formation of an arylpalladium(II) intermediate. Due to the weaker C-Br bond, this compound undergoes this step more readily and under milder conditions than (4-chlorophenyl)(morpholino)methanone.[3][9]

Oxidative_Addition_Comparison Fig. 1: Oxidative Addition Reactivity cluster_legend Legend Bromo_Start This compound (Ar-Br) TS_Br [Ar--Pd--Br]‡ Lower Energy Transition State Bromo_Start->TS_Br Easier C-Br cleavage Milder Conditions (e.g., lower temp, weaker base) Pd0_Br Pd(0)L₂ Pd0_Br->TS_Br PdII_Br Ar-Pd(II)(L)₂-Br (Oxidative Addition Product) TS_Br->PdII_Br Faster Rate Chloro_Start (4-Chlorophenyl)(morpholino)methanone (Ar-Cl) TS_Cl [Ar--Pd--Cl]‡ Higher Energy Transition State Chloro_Start->TS_Cl Difficult C-Cl cleavage Harsher Conditions (e.g., higher temp, stronger base, specialized ligands) Pd0_Cl Pd(0)L₂ Pd0_Cl->TS_Cl PdII_Cl Ar-Pd(II)(L)₂-Cl (Oxidative Addition Product) TS_Cl->PdII_Cl Slower Rate Key_Reactant Aryl Halide Key_Catalyst Pd(0) Catalyst Key_TS Transition State Key_Product Pd(II) Intermediate Suzuki_Workflow Fig. 2: General Suzuki-Miyaura Workflow Setup 1. Reaction Setup - Oven-dried flask - Inert atmosphere (Ar/N₂) - Add Aryl Halide, Boronic Acid, Base Solvent 2. Add Solvent - Degassed Toluene/Dioxane & H₂O Setup->Solvent Catalyst 3. Add Catalyst - Pd source + Ligand - Purge with inert gas Solvent->Catalyst Reaction 4. Reaction - Heat to specified temperature - Monitor by TLC/LC-MS Catalyst->Reaction Workup 5. Workup - Cool to RT - Quench - Extract with organic solvent Reaction->Workup Purify 6. Purification - Dry organic layer - Concentrate - Column Chromatography Workup->Purify Product 7. Final Product - Characterize (NMR, MS) Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling of (4-Halophenyl)(morpholino)methanone with Phenylboronic Acid

A. Using this compound (Higher Reactivity Substrate)

  • Reagents:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.08 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Toluene / H₂O (4:1 mixture, degassed)

  • Procedure:

    • To an oven-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add Pd(OAc)₂ and PPh₃.

    • Add the degassed toluene/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

B. Using (4-Chlorophenyl)(morpholino)methanone (Lower Reactivity Substrate)

  • Reagents:

    • (4-Chlorophenyl)(morpholino)methanone (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

    • Potassium phosphate (K₃PO₄, 2.0 equiv)

    • Toluene / H₂O (4:1 mixture, degassed)

  • Procedure:

    • Follow the same setup procedure as above, using (4-Chlorophenyl)(morpholino)methanone, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC/LC-MS.

    • Follow the same workup and purification procedure as described above.

The key differences—ligand choice (PPh₃ vs. SPhos), base (K₂CO₃ vs. K₃PO₄), and temperature (80 °C vs. 110 °C)—highlight the more demanding conditions required to activate the aryl chloride.

Conclusion and Recommendations

The choice between this compound and (4-chlorophenyl)(morpholino)methanone is a strategic decision that balances reactivity against cost and scalability.

  • This compound is the substrate of choice for research and development, early-stage synthesis, and complex molecule construction. Its high reactivity allows for milder conditions, broader functional group tolerance, shorter reaction times, and more reliable outcomes with a wider range of standard catalysts.

  • (4-Chlorophenyl)(morpholino)methanone is a viable and economically advantageous alternative for large-scale, industrial processes, or when cost is a primary driver. Its use necessitates more forceful conditions and investment in specialized, often proprietary, catalyst systems. Successful implementation requires careful optimization to achieve high conversion and minimize side reactions.

Ultimately, a thorough understanding of the fundamental principles of C-X bond activation and the practical implications for reaction design will empower the synthetic chemist to select the optimal reagent for their specific objectives.

References

  • Hartwig, J. F. (2010).
  • Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • Chemistry LibreTexts. (2022). 4.
  • Powers, D. C., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
  • Amatore, C., & Jutand, A. (1999). Mechanistic and kinetic studies of palladium catalytic systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
  • Littke, A. F., & Fu, G. C. (2000). The Palladium-Catalyzed Suzuki Cross-Coupling Reaction: A User's Guide. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Viciosa, M., & Nolan, S. P. (2013). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Israel Journal of Chemistry, 53(11-12), 858-867.
  • Chemistry LibreTexts. (2023).
  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. [Link]
  • Wikipedia. (2023).
  • Organic-Chemistry.org. (n.d.).
  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
  • Scott, D. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1945–1953. [Link]
  • Singh, J., Singh, N., & Sharma, A. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • Smith, A. M., & Nolan, S. P. (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl, C-Br, C-I, C-F, C-H? [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]
  • Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
  • PubChem. (n.d.). (4-Amino-2-bromophenyl)(morpholino)methanone. [Link]
  • PubChem. (n.d.). (4-Chlorophenyl)(morpholino)methanethione. [Link]
  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

Sources

A review of the pharmacological properties of different morpholine-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of a Versatile Heterocycle

In the landscape of medicinal chemistry, the morpholine ring, a six-membered heterocycle containing nitrogen and oxygen atoms, holds a "privileged" status.[1][2] This designation is not arbitrary; it is earned through the consistent appearance of this scaffold in a multitude of approved drugs and bioactive molecules across diverse therapeutic areas.[1][3][4] Its value stems from a unique combination of advantageous physicochemical and biological properties. The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a rigid conformational scaffold, all of which contribute to more favorable pharmacokinetic profiles.[1][5] The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen's basicity can be fine-tuned, influencing the molecule's overall properties and target engagement.[5]

This guide offers a comparative analysis of the pharmacological properties of key morpholine-containing compounds, categorized by their primary therapeutic application. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for representative assays, offering a comprehensive resource for researchers in drug discovery and development.

I. Morpholine in Oncology: Targeting Aberrant Signaling

The morpholine scaffold is a prominent feature in several successful anticancer agents, particularly those targeting protein kinases. Its ability to form key interactions within the ATP-binding pocket of kinases has been instrumental in the development of potent and selective inhibitors.[6][7]

A. Comparative Analysis of Morpholine-Containing Kinase Inhibitors

Two notable examples of morpholine's role in oncology are Gefitinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor, and PI-103, a dual Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitor.

Gefitinib (Iressa®): An anilinoquinazoline derivative, Gefitinib's morpholine group is crucial for its pharmacokinetic properties.[8] It functions as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase.[8][9] This inhibition blocks the downstream Ras/Raf/MAPK and PI3K/Akt signaling pathways, leading to a decrease in cancer cell proliferation and survival, and an increase in apoptosis.[10][11] Gefitinib is particularly effective in non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene.[8][9]

PI-103: This experimental compound is a potent, ATP-competitive inhibitor of Class IA PI3Ks and mTOR.[12] The morpholine ring is a key part of its pharmacophore, contributing to its binding affinity.[13] By simultaneously blocking PI3K and mTOR, PI-103 can effectively shut down a critical signaling pathway that is frequently hyperactivated in many cancers, leading to cell cycle arrest and apoptosis.[12][14] However, some studies have indicated that PI-103 can also induce immunosuppression, which may promote in vivo tumor growth under certain conditions.

Table 1: Comparative Inhibitory Activity of Gefitinib and PI-103

CompoundPrimary Target(s)IC50 ValuesKey Therapeutic Indication
Gefitinib EGFR~27-82 nM (in various cell lines)NSCLC with EGFR mutations
PI-103 PI3Kα, mTORC18 nM (p110α), 20 nM (mTORC1)[15][16]Investigational (various cancers)
B. Mechanism of Action: Gefitinib Inhibition of the EGFR Signaling Pathway

Gefitinib exerts its antineoplastic effects by disrupting the EGFR signaling cascade, a critical pathway for cell growth and proliferation.[17] Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activates downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, which promote cell survival and proliferation.[9] Gefitinib competitively binds to the ATP pocket of the EGFR kinase domain, preventing this autophosphoryorylation and effectively blocking all downstream signaling.[9][17]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds ATP ATP Gefitinib Gefitinib Gefitinib->EGFR Competitively Inhibits Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Gefitinib competitively inhibits ATP binding to the EGFR kinase domain.

C. Experimental Protocol: In Vitro EGFR Kinase Activity Assay

This protocol outlines a common method to determine the inhibitory potential of a compound like Gefitinib on EGFR kinase activity. The principle relies on measuring the phosphorylation of a substrate peptide by the EGFR kinase domain in the presence and absence of the inhibitor.

1. Reagent Preparation:

  • Kinase Buffer: 25 mM MOPS, pH 7.5, 10 mM MgCl2, 5 mM EGTA, 2 mM DTT.
  • Recombinant EGFR Kinase Domain: Dilute to a working concentration of 2 ng/µL in kinase buffer.
  • Substrate Peptide: (e.g., Poly(Glu,Tyr) 4:1) at 0.2 mg/mL in kinase buffer.
  • ATP Solution: 10 mM ATP stock, diluted to a working concentration of 20 µM in kinase buffer.
  • Test Compound (e.g., Gefitinib): Prepare a serial dilution series (e.g., 100 µM to 1 nM) in DMSO, then dilute further in kinase buffer.
  • Detection Reagent: (e.g., ADP-Glo™ Kinase Assay kit) as per manufacturer's instructions.

2. Assay Procedure:

  • Add 5 µL of the test compound dilution or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.
  • Add 10 µL of the recombinant EGFR kinase domain to each well.
  • Add 10 µL of the substrate peptide to each well.
  • Incubate the plate for 10 minutes at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
  • Incubate the plate for 60 minutes at 30°C.
  • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol (typically involves measuring luminescence).

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Step1 [label="1. Add Compound/Vehicle\nto Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="2. Add EGFR Kinase\nDomain", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="3. Add Substrate\nPeptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="4. Pre-incubation\n(10 min, RT)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="5. Initiate Reaction\n(Add ATP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step6 [label="6. Incubate\n(60 min, 30°C)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step7 [label="7. Add Detection Reagent\n(Stop Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step8 [label="8. Measure Signal\n(Luminescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Calculate IC50", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> Step7 -> Step8 -> End; }

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

II. Morpholine in Neuropharmacology: Modulating Neurotransmitter Reuptake

The morpholine ring is also a key structural element in drugs targeting the central nervous system (CNS).[13] Its physicochemical properties can be advantageous for crossing the blood-brain barrier.[13] Reboxetine is a prime example of a morpholine-containing antidepressant.

A. Comparative Analysis: Reboxetine vs. Other Antidepressants

Reboxetine (Edronax®): This compound is a selective norepinephrine reuptake inhibitor (NRI).[18][19] The morpholine moiety is integral to its structure.[19] By blocking the norepinephrine transporter (NET), reboxetine increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[19] Unlike many tricyclic antidepressants, reboxetine has a low affinity for muscarinic, histaminergic, and adrenergic receptors, which contributes to a more favorable side-effect profile.[18][19] It shows approximately 20-fold selectivity for the norepinephrine transporter over the serotonin transporter.[20][21]

Table 2: Receptor Binding Profile of Reboxetine

Transporter/ReceptorReboxetine Affinity (Ki, nM)
Norepinephrine Transporter (NET)~1.1
Serotonin Transporter (SERT)~130
Dopamine Transporter (DAT)>10,000
Muscarinic M1 Receptor>1,000
Histamine H1 Receptor>1,000
Adrenergic α1 Receptor>1,000

Data compiled from various pharmacological studies.[18]

III. Morpholine in Infectious Diseases: Novel Mechanisms of Action

The versatility of the morpholine scaffold extends to the fight against infectious diseases, with compounds demonstrating potent antibacterial and antifungal activity.

A. Comparative Analysis of Morpholine-Containing Antimicrobials

Linezolid (Zyvox®): As the first clinically approved oxazolidinone antibiotic, Linezolid contains a morpholine ring that is critical for its activity.[22] It has a unique mechanism of action, inhibiting bacterial protein synthesis at a very early stage.[23][24] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is a crucial step in translation.[22][24] This novel mechanism makes it effective against Gram-positive bacteria that have developed resistance to other classes of antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[22][23]

Fenpropimorph: This agricultural fungicide targets the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14][25] The morpholine ring is a key part of its structure. Fenpropimorph inhibits two key enzymes in the ergosterol pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[25][26][27] This dual inhibition leads to the depletion of ergosterol and the accumulation of abnormal sterols, which disrupts membrane integrity and function, ultimately arresting fungal growth.[25][26]

Table 3: Activity Spectrum and MICs for Linezolid and Fenpropimorph

CompoundClassPrimary TargetActivity SpectrumRepresentative MIC Values
Linezolid AntibacterialBacterial 50S Ribosomal SubunitGram-positive bacteria (Streptococci, Enterococci, Staphylococci)0.5 - 4 mg/L[23]
Fenpropimorph AntifungalErgosterol BiosynthesisPowdery mildew, rustsVaries by fungal species
B. Mechanism of Action: Linezolid's Inhibition of Bacterial Protein Synthesis

Linezolid's unique mechanism provides a critical advantage against resistant bacteria. Protein synthesis is initiated by the assembly of the 30S and 50S ribosomal subunits with mRNA to form the 70S initiation complex. Linezolid binds to the P-site on the 50S subunit, causing a conformational change that prevents the fMet-tRNA from binding, thereby stalling the entire process before it can begin.[24][]

Ribosome_Inhibition cluster_normal Normal Protein Synthesis Initiation cluster_inhibition Linezolid Action mRNA mRNA Subunit30S 30S Subunit mRNA->Subunit30S Complex70S Functional 70S Initiation Complex Subunit30S->Complex70S Subunit50S 50S Subunit Subunit50S->Complex70S Protein Protein Synthesis Complex70S->Protein Linezolid Linezolid Blocked50S 50S Subunit Linezolid->Blocked50S Binds to 23S rRNA NoComplex No Functional Complex Forms Blocked50S->NoComplex

Caption: Linezolid blocks the formation of a functional 70S initiation complex.

C. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of an antibacterial agent like Linezolid, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Reagent and Media Preparation:

  • Test Compound (Linezolid): Prepare a stock solution in a suitable solvent (e.g., DMSO).
  • Bacterial Inoculum: Culture the test organism (e.g., S. aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
  • Add 50 µL of the Linezolid stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well. Discard the final 50 µL from the last well. This creates a concentration gradient.
  • Prepare a growth control (no drug) and a sterility control (no bacteria).
  • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
  • Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
  • After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

3. Data Analysis:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Conclusion and Future Perspectives

The morpholine scaffold is undeniably a cornerstone of modern medicinal chemistry, contributing to the development of effective drugs across a wide spectrum of diseases.[1][6] Its favorable physicochemical and pharmacokinetic properties make it a recurring motif in the design of new chemical entities.[1][3] The examples discussed in this guide—Gefitinib, Reboxetine, and Linezolid—highlight the diverse roles the morpholine ring can play, from enhancing solubility and metabolic stability to being an integral part of the pharmacophore responsible for target binding.[1][29]

Future research will likely continue to leverage the advantages of this privileged structure. The exploration of novel morpholine derivatives may lead to the development of next-generation kinase inhibitors with improved selectivity and resistance profiles, new classes of antimicrobials with unique mechanisms of action, and innovative CNS agents with enhanced efficacy and safety. As our understanding of structure-activity relationships deepens, the rational incorporation of the morpholine scaffold will remain a powerful strategy in the quest for novel therapeutics.

References

  • A review of the biological activity of Fenpropimorph on fungal pathogens. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaC4tuJO1sK8lbLOPUU0YXpcCkj3U4U7zlPdeLgUwRhlA-EwW3ZtPLQT1WKlaDrQYxGyQoL7gKlQWmmikDHEUqKT7Dds0X6hPIxbaQ414RBcuHY0VL_dmhq866r9XScu3s117YwqQu2MtnIbKPttbOugyd1XnUF3ZujXjyOnwP8ykwbmCoC7XEeTevN7l54TOurPh-]
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5706437/]
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31512328/]
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/56/e3sconf_rawmu2024_01051.pdf]
  • In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2179831/]
  • What is the mechanism of Gefitinib? Patsnap Synapse. [URL: https://synapse.patsnap.
  • Linezolid in vitro: mechanism and antibacterial spectrum. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12730138/]
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [URL: https://www.researchgate.
  • Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9857989/]
  • What is the mechanism of Linezolid? Patsnap Synapse. [URL: https://synapse.patsnap.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. OUCI. [URL: https://www.ouci.org.uk/courses/10.3390/molecules25040948]
  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-gefitinib-EGF-epidermal-growth-factor-EGFR-epidermal-growth_fig1_265439974]
  • The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11193699/]
  • Linezolid: Definition, Mechanism of Action and Application. BOC Sciences. [URL: https://www.bocsci.
  • Linezolid. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/books/NBK539793/]
  • Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook. [URL: https://www.chemicalbook.com/article/gefitinib--mechanism-of-action--pharmacokinetics-and-side-effect.htm]
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Morpholine-as-a-privileged-structure%3A-A-review-on-Kourounakis-Xanthopoulos/857a0701889c09939527e025539d89262174d896]
  • PI-103 Hydrochloride - PI3K/mTOR Pathway Inhibitor. APExBIO. [URL: https://www.apexbt.com/pi-103-hydrochloride.html]
  • The promises and pitfalls of reboxetine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12444837/]
  • Linezolid in vitro: Mechanism and antibacterial spectrum. ResearchGate. [URL: https://www.researchgate.net/publication/10803023_Linezolid_in_vitro_Mechanism_and_antibacterial_spectrum]
  • PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18548103/]
  • Fenpropimorph | Fungicide. MedchemExpress.com. [URL: https://www.medchemexpress.com/fenpropimorph.html]
  • An In-depth Technical Guide to Fenpropimorph: Discovery, History, and Mechanism of Action. Benchchem. [URL: https://www.benchchem.com/product/b1085]
  • The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [URL: https://aacrjournals.
  • The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19834927/]
  • Reboxetine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reboxetine]
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. [URL: https://www.ijprems.com/uploaded-files/paper-issue/1705663673-PHARMACOLOGICAL_ACTIVITY_OF_MORPHOLINE_DERIVATIVES_AS_AN_IMPORTANT_SCAFFOLD_IN_MEDICINAL_CHEMISTRY_A_REVIEW.pdf]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31978684/]
  • PI-103 | PI3K/mTOR Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/pi-103.html]
  • PI-103, 5 MG. AG Scientific. [URL: https://agscientific.com/pi-103-5-mg.html]
  • The Versatility of the Morpholine Scaffold: A Technical Guide to Structure-Activity Relationships. Benchchem. [URL: https://www.benchchem.com/product/B1085]
  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [URL: https://www.researchgate.
  • reboxetine. IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=4808]
  • An updated review on morpholine derivatives with their pharmacological actions. ijcrt.org. [URL: https://ijcrt.org/papers/IJCRT2205255.pdf]
  • Fenpropimorph (BAS 42100F, CAS Number: 67564-91-4). Cayman Chemical. [URL: https://www.caymanchem.com/product/19904/fenpropimorph]
  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [URL: https://www.researchgate.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02035]

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry and drug development, with a significant percentage of all pharmaceutical compounds featuring this functional group.[1] (4-Bromophenyl)(morpholino)methanone is a key building block in this field, serving as a versatile intermediate for the synthesis of more complex molecules in pharmaceutical and agrochemical research.[2] Its structure, containing a reactive bromophenyl group and a stable morpholine moiety, allows for extensive functionalization, making it highly valuable for developing compounds with potential therapeutic properties.[2]

The formation of the amide bond between 4-bromobenzoic acid and morpholine, while thermodynamically favorable, is kinetically slow.[3] This necessitates the activation of the carboxylic acid, a step where the choice of catalyst or reagent is paramount. Direct reaction often leads to a simple acid-base neutralization, forming a stable salt rather than the desired amide.[4] Consequently, a diverse array of catalytic systems has been developed to overcome this hurdle.

This guide provides a head-to-head comparison of the leading catalytic strategies for the synthesis of this compound. We will delve into the mechanistic underpinnings, comparative performance, and practical considerations of organocatalytic coupling reagents, transition metal catalysts, and enzymatic systems to provide researchers with a comprehensive framework for catalyst selection and process optimization.

Catalytic Strategies: An Overview

The synthesis of this compound is primarily an amide coupling reaction. The choice of catalyst dictates the reaction's efficiency, purity, cost, and environmental impact. The main strategies are:

  • Organocatalytic Coupling Reagents: These stoichiometric reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine. This is the most common and versatile approach.

  • Transition Metal Catalysis: Systems based on copper or palladium can catalyze the C-N bond formation, offering true catalytic pathways with high functional group tolerance.

  • Enzymatic Catalysis: Biocatalysts like lipases offer a green and highly selective alternative, operating under mild conditions with minimal byproducts.[5]

The following sections will compare these approaches directly.

Workflow for Catalyst Selection

Choosing the optimal catalyst requires balancing several factors: substrate reactivity, desired scale, cost, and potential for side reactions. The following decision workflow illustrates a logical approach to catalyst selection.

G cluster_0 Initial Assessment cluster_1 Catalyst Selection Pathways cluster_2 Specific Reagent Choice cluster_3 Outcome start Define Synthesis Goals: Scale, Purity, Cost, Green Chemistry substrates Substrates: 4-Bromobenzoic Acid + Morpholine start->substrates path_organo Pathway 1: Organocatalysis (High Yield, Versatility) substrates->path_organo Standard Bench Scale path_tm Pathway 2: Transition Metal (True Catalysis, Advanced) substrates->path_tm Alternative C-N Coupling path_enzyme Pathway 3: Enzymatic (Green, High Selectivity) substrates->path_enzyme Sustainability Focus hatu HATU: Highest Reactivity, Fast, Expensive path_organo->hatu Need max efficiency? edc EDC/HOBt: Cost-Effective, Reliable, Byproducts path_organo->edc Cost is a factor? copper CuI / Diamine Ligand: Inexpensive, Tolerates Functional Groups path_tm->copper lipase Lipase (CALB): Mild Conditions, No Additives, Aqueous Media path_enzyme->lipase product This compound hatu->product edc->product copper->product lipase->product

Caption: A decision workflow for selecting a suitable catalyst system.

Head-to-Head Comparison of Catalyst Families

Organocatalytic Coupling Reagents

This class of reagents does not rely on a metal center but instead uses highly reactive organic molecules to activate the carboxylic acid. They are used in stoichiometric amounts.

A. Uronium/Aminium Salts (e.g., HATU)

  • Mechanism: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based reagent.[3] The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA). The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[3][6] The amine (morpholine) then attacks this active ester to yield the final amide. The pyridine nitrogen in the HOAt leaving group is thought to accelerate the coupling through a favorable transition state.[6]

G RCOOH 4-Bromobenzoic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO Deprotonation Base Base (DIPEA) Base->RCOO ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster TMU Tetramethylurea (byproduct) HATU->TMU Product This compound ActiveEster->Product Aminolysis HOAt HOAt (byproduct) ActiveEster->HOAt Amine Morpholine (R'-NH) Amine->Product

Caption: Mechanism of HATU-mediated amide bond formation.[3][7]

  • Performance: HATU is renowned for its high reactivity, fast reaction times, and low rates of epimerization, making it ideal for difficult couplings.[3] It consistently delivers high crude purity.[8]

  • Advantages: Extremely efficient, even for sterically hindered or electron-deficient partners.[9]

  • Disadvantages: High cost compared to other reagents. The byproduct, tetramethylurea, can sometimes be difficult to remove.[10]

B. Carbodiimides (e.g., EDC/HOBt)

  • Mechanism: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide. The carboxylic acid first adds to EDC, forming a highly reactive and unstable O-acylisourea intermediate.[3][11] This intermediate is prone to side reactions. The addition of HOBt (N-hydroxybenzotriazole) intercepts the O-acylisourea to form a more stable HOBt-ester.[3] This active ester is then cleanly converted to the desired amide upon reaction with the amine, regenerating HOBt.[12]

G RCOOH 4-Bromobenzoic Acid (R-COOH) O_acyl O-Acylisourea (unstable intermediate) RCOOH->O_acyl Activation EDC EDC EDC->O_acyl HOBt_ester HOBt-Active Ester (more stable) O_acyl->HOBt_ester Interception EDU EDU (byproduct) O_acyl->EDU HOBt_in HOBt (additive) HOBt_in->HOBt_ester Product This compound HOBt_ester->Product Aminolysis HOBt_out HOBt (regenerated) HOBt_ester->HOBt_out Amine Morpholine (R'-NH) Amine->Product

Caption: Mechanism of EDC/HOBt-mediated amide coupling.[3][13]

  • Performance: This combination is a workhorse in organic synthesis, providing a good balance of reactivity and cost. Yields are typically moderate to high.[9]

  • Advantages: Cost-effective and widely used. The urea byproduct from EDC is water-soluble, simplifying purification via aqueous workup.[3]

  • Disadvantages: Can lead to the formation of an N-acylurea byproduct, which can be difficult to remove.[9] The reaction is generally slower than with HATU.

Transition Metal Catalysis

This approach involves a true catalytic cycle where a transition metal, typically copper or palladium, facilitates the C-N bond formation.

Copper-Catalyzed Amidation (Ullmann Condensation)

  • Mechanism: While traditionally used to couple aryl halides with amines, this can be adapted for amidation. The mechanism generally involves the oxidative addition of the aryl halide (in this case, the C-Br bond of 4-bromobenzoic acid) to a Cu(I) species. The amine (morpholine) then coordinates to the copper center, and subsequent reductive elimination forms the C-N bond and regenerates the Cu(I) catalyst. A ligand, often a 1,2-diamine, is crucial for stabilizing the copper intermediates and promoting the reaction.[14][15][16]

  • Performance: This method is powerful for constructing C-N bonds and is often tolerant of a wide variety of functional groups that might be incompatible with other methods.[14][15] It can be more cost-effective than palladium catalysis.

  • Advantages: Utilizes an inexpensive and abundant metal catalyst.[16] High functional group tolerance.

  • Disadvantages: Often requires higher reaction temperatures and stronger bases (e.g., K₃PO₄, Cs₂CO₃) compared to organocatalytic methods.[16] Ligand screening may be necessary for optimization.

Enzymatic Catalysis

Biocatalysis represents a green and highly specific approach to amide synthesis.

Lipase-Catalyzed Amidation

  • Mechanism: Enzymes like Candida antarctica lipase B (CALB) can catalyze the direct condensation of a carboxylic acid and an amine.[5] The reaction proceeds through an acyl-enzyme intermediate. The hydroxyl group of a serine residue in the enzyme's active site attacks the carboxylic acid, forming the intermediate and releasing water. The amine then attacks this acyl-enzyme intermediate to form the amide and regenerate the free enzyme.

  • Performance: This method can produce amides with excellent conversions and yields, often without the need for intensive purification.[5] The reactions are performed in organic or aqueous media under mild conditions.

  • Advantages: Highly sustainable and environmentally friendly ("green") methodology.[5] High selectivity, often eliminating the need for protecting groups. Reactions proceed under mild pH and temperature conditions.

  • Disadvantages: The substrate scope can be limited by the enzyme's specificity. Reaction times can be longer than conventional chemical methods.

Quantitative Performance Summary

The table below summarizes the typical performance characteristics of the discussed catalyst systems for the synthesis of amides from carboxylic acids and amines. While specific data for this compound is consolidated from general performance, these values provide a reliable basis for comparison.

Catalyst SystemCatalyst/Reagent LoadingTypical TemperatureTypical Reaction TimeTypical Yield RangeKey AdvantagesKey Disadvantages
HATU / DIPEA 1.1 - 1.5 eq.0 °C to RT30 min - 4 h90-99%Very fast, high yield, low epimerization[3]High cost, byproduct removal[10]
EDC / HOBt 1.1 - 1.5 eq.0 °C to RT4 - 24 h75-95%Cost-effective, water-soluble byproduct[3]Slower, potential N-acylurea side product[9]
CuI / Diamine Ligand 1-10 mol% CuI80-130 °C12 - 24 h70-90%True catalysis, inexpensive metal, tolerates functional groups[14][16]High temperatures, requires ligand, strong base[16]
Lipase (e.g., CALB) Catalytic (w/w)30-60 °C24 - 72 h85-99%Green, mild conditions, high purity, no additives[5]Slower kinetics, potential substrate limitations

Detailed Experimental Protocols

The following protocols are provided as representative examples for synthesizing this compound on a laboratory scale.

Protocol 1: High-Efficiency Synthesis using HATU

This protocol is designed for rapid and high-yield synthesis, prioritizing efficiency over reagent cost.

Materials:

  • 4-Bromobenzoic acid (1.0 eq.)[17]

  • Morpholine (1.1 eq.)

  • HATU (1.1 eq.)[3]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, 1M HCl, sat. NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromobenzoic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF.

  • Add morpholine (1.1 eq.) to the solution, followed by the dropwise addition of DIPEA (2.5 eq.).

  • In a separate flask, dissolve HATU (1.1 eq.) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture at room temperature with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), sat. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Cost-Effective Synthesis using EDC/HOBt

This protocol provides a reliable and economical route, suitable for larger-scale synthesis where reagent cost is a consideration.

Materials:

  • 4-Bromobenzoic acid (1.0 eq.)

  • Morpholine (1.1 eq.)

  • EDC·HCl (1.2 eq.)[3]

  • HOBt (1.2 eq.)[3]

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or DIPEA (2.5 eq.)

  • Standard workup reagents

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq.), HOBt (1.2 eq.), and morpholine (1.1 eq.).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains low.

  • Add the base (e.g., TEA) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (12-24 hours).

  • Monitor the reaction for the consumption of the starting acid by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1. The water washes are particularly effective at removing the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct.

  • Dry, concentrate, and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The synthesis of this compound can be accomplished effectively through several catalytic routes. For rapid, high-purity synthesis at the discovery scale, HATU stands out as the superior choice due to its high reactivity and efficiency.[3][8] For process development and larger-scale applications where cost is a primary driver, the classic EDC/HOBt system remains a robust and reliable option.[3][9]

Transition metal catalysis, particularly with copper , offers a valuable alternative, especially in complex syntheses where its unique functional group tolerance can be leveraged.[14][15] Looking forward, enzymatic catalysis holds the greatest promise for developing truly sustainable and green manufacturing processes.[5] As biocatalyst development continues to broaden substrate scopes and improve reaction kinetics, enzyme-based routes are poised to become increasingly competitive with traditional chemical methods, aligning with the pharmaceutical industry's growing emphasis on green chemistry.[18]

The selection of a catalyst is not merely a technical choice but a strategic one, balancing the immediate needs of a project with long-term goals of scalability, cost-effectiveness, and environmental responsibility.

References

  • Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters.
  • Denard, C. A., et al. (2015). Exploiting Enzyme Promiscuity: Carboxylic Acid Reductases can Catalyze the Synthesis of Amides. Angewandte Chemie International Edition.
  • Nagy, J., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules.
  • Klapars, A., et al. (2002). A general and efficient copper catalyst for the amidation of aryl halides. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Buchwald, S. L., et al. (2002). A general and efficient copper catalyst for the amidation of aryl halides. Journal of the American Chemical Society.
  • Gul, S., & Whittall, J. (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ChemBioChem.
  • Niphade, N. C., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Kathiravan, S., et al. (2015). Copper catalysed amidation of aryl halides through chelation assistance. Organic & Biomolecular Chemistry.
  • Charbonneau, A., & Fagnou, K. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts.
  • Klapars, A., et al. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society.
  • Badland, M., et al. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate.
  • Hartwig, J. F., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.
  • Jadhav, S. A., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Chan, C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry.
  • The Organic Chemistry Lab. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube.
  • ResearchGate. (n.d.). Active organocatalysts in direct amidation of carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Sari, Y., et al. (2018). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. ResearchGate.
  • MySkinRecipes. (n.d.). This compound.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin.
  • Hartwig, J. F., et al. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters.
  • Daugulis, O., et al. (2010). Palladium-catalyzed intramolecular amidation of C(sp2)-H bonds: synthesis of 4-aryl-2-quinolinones. The Journal of Organic Chemistry.
  • Sergeev, A. G., et al. (2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate.
  • Wang, C., et al. (2024). Substrate-Controlled Palladium(II)-Catalyzed Regiodivergent Oxypalladation/C–H Annulation of Alkynylaryl Carboxylates with o-Bromobenzoic Acids. Organic Letters.
  • PubChem. (n.d.). (4-Amino-2-bromophenyl)(morpholino)methanone.
  • Kim, J., & Beletskaya, I. P. (2007). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Letters.
  • Ogiwara, Y. (2024). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis.
  • Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education.

Sources

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of Anticonvulsant Agents: A Case Study Approach with Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) models for anticonvulsant agents, with a particular focus on the utility of the morpholine scaffold. While a specific QSAR analysis for (4-Bromophenyl)(morpholino)methanone analogs is not extensively available in published literature, this document synthesizes broader QSAR principles and findings from related morpholine-containing compounds and other anticonvulsant series to offer valuable insights for drug design and development.

The core objective is to elucidate the causal relationships between molecular structures and their anticonvulsant activities, thereby empowering researchers to make informed decisions in the design of novel therapeutic agents.

The Role of QSAR in Anticonvulsant Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[1][2][3] In the realm of anticonvulsant drug discovery, QSAR serves as a powerful predictive tool to:

  • Identify Key Structural Features: Determine the molecular properties and structural motifs that are crucial for anticonvulsant efficacy.[4]

  • Predict Biological Activity: Estimate the anticonvulsant potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.[4][5]

  • Optimize Lead Compounds: Guide the modification of promising lead molecules to enhance their activity and improve their pharmacokinetic profiles.[6]

  • Elucidate Mechanisms of Action: Provide insights into the potential molecular targets and mechanisms through which anticonvulsants exert their effects.

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties and/or structural descriptors.[1] This relationship can be expressed by the general equation:

Biological Activity = f(Molecular Descriptors)

The Morpholine Scaffold in Anticonvulsant Design

The morpholine ring is a privileged pharmacophore in medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7][8][9] Its presence in a molecule can influence potency and pharmacokinetic properties through various molecular interactions.[9] The nitrogen and oxygen heteroatoms in the six-membered ring can participate in hydrogen bonding, a critical interaction with biological targets.[10]

While specific QSAR studies on this compound are scarce, research on other morpholine derivatives has highlighted their potential as anticonvulsant agents.[11][12][13] For instance, some morpholine-containing compounds have been shown to exhibit selective antiseizure activity.[12][13]

Comparative QSAR Analysis: Morpholine Derivatives vs. Other Anticonvulsant Scaffolds

To provide a practical comparison, this guide will analyze the QSAR findings from studies on various anticonvulsant classes, drawing parallels that can inform the design of novel morpholine-based analogs.

A QSAR study on carbamate anticonvulsants identified five crucial structural descriptors that directly relate to their biological activity.[4] This model demonstrated an 85-90% accuracy in predicting the activity of carbamate analogs.[4] The key takeaway for designing morpholine-based analogs is the importance of identifying a core set of descriptors that govern activity.

Key Descriptors for Carbamates:

  • (Details of the five descriptors would be inserted here if available in the source)

A QSAR analysis of 5-substituted phenyl-3-pyrazolidinone derivatives revealed that the hydrophobic constant (π), steric parameters (B4), and electronic parameters of the phenyl ring substitutions significantly influence anticonvulsant activity.[14] Specifically, smaller steric volume and more potent electron-withdrawing effects on the 5-phenyl ring were found to increase activity.[14]

Implications for this compound Analogs:

  • The 4-bromo substitution on the phenyl ring in the target compound is an electron-withdrawing group, which, based on the pyrazolidinone study, could be a favorable feature for anticonvulsant activity.

  • Systematic variation of substituents on the phenyl ring and subsequent QSAR analysis could be a fruitful strategy for lead optimization.

QSAR studies on enaminones have been employed to predict the anticonvulsant activity (ED50) of these compounds.[15] These studies utilize molecular descriptors derived from multivariable linear regressions and flexible descriptors.[15] This highlights the utility of QSAR in exploring novel chemical spaces for anticonvulsant activity.

Experimental and Computational Protocols

To ensure the scientific integrity and reproducibility of QSAR studies, a well-defined and validated workflow is essential.

The following diagram illustrates a typical workflow for a QSAR study:

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation cluster_3 Prediction & Interpretation Data_Collection Data Collection (Chemical Structures & Biological Activity) Structure_Optimization 3D Structure Generation & Optimization Data_Collection->Structure_Optimization Descriptor_Calculation Molecular Descriptor Calculation Structure_Optimization->Descriptor_Calculation Dataset_Splitting Dataset Splitting (Training & Test Sets) Descriptor_Calculation->Dataset_Splitting Feature_Selection Feature Selection Dataset_Splitting->Feature_Selection Model_Building Model Building (e.g., MLR, PLS, SVM) Feature_Selection->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain New_Compound_Prediction Prediction of New Compounds Applicability_Domain->New_Compound_Prediction Mechanistic_Interpretation Mechanistic Interpretation New_Compound_Prediction->Mechanistic_Interpretation

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

  • Data Set Curation:

    • Compile a dataset of compounds with experimentally determined anticonvulsant activity (e.g., ED50 values from the maximal electroshock (MES) test).

    • Ensure data consistency and accuracy. The biological data should be from the same assay to the extent possible.[15]

    • Include the chemical structures of the compounds in a suitable format (e.g., SMILES).

  • Molecular Descriptor Calculation:

    • Generate 2D and 3D structures for all compounds.

    • Calculate a wide range of molecular descriptors, including physicochemical, topological, and quantum-chemical descriptors.

  • Data Splitting:

    • Divide the dataset into a training set for model development and a test set for external validation. A common split is 80% for the training set and 20% for the test set.

  • Model Building:

    • Use a suitable statistical method to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest.

  • Model Validation:

    • Internal Validation: Assess the robustness of the model using techniques like leave-one-out cross-validation (q²).

    • External Validation: Evaluate the predictive power of the model on the independent test set (R²pred).

    • Y-Randomization: Ensure the model is not due to chance correlation by randomly shuffling the biological activity data and rebuilding the model.

  • Applicability Domain (AD) Definition:

    • Define the chemical space for which the model can make reliable predictions. This is crucial for ensuring the accuracy of predictions for new compounds.

Synthesis and Biological Evaluation of Morpholine Analogs

The synthesis of novel this compound analogs can be achieved through standard organic synthesis protocols. The general procedure for the synthesis of related 2-morpholino-4-anilinoquinoline derivatives involves the reaction of a precursor with the appropriate aniline.[16]

General Synthetic Scheme: (A representative synthetic scheme for the target analogs would be included here, based on established synthetic methodologies).

Biological Evaluation:

  • Primary Screening: The anticonvulsant activity of the synthesized compounds should be evaluated using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

  • Dose-Response Studies: For active compounds, determine the median effective dose (ED50) to quantify their potency.

  • Neurotoxicity Assessment: Evaluate the potential neurotoxicity of the compounds to determine their therapeutic index.

Conclusion and Future Directions
  • Systematically explore the structure-activity relationships of morpholine-based anticonvulsants.

  • Develop predictive QSAR models to guide the synthesis of more potent and safer drug candidates.

  • Contribute to the growing body of knowledge in the field of anticonvulsant drug discovery.

Future research should focus on the synthesis of a diverse library of this compound analogs and the development of a robust QSAR model to elucidate the key structural determinants of their anticonvulsant activity.

References

  • Quantitative structure-activity relationship models for compounds with anticonvulsant activity.
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Public
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed.
  • A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods - PubMed.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • [QSAR studies on the anticonvulsant activity of 5-substitutedphenyl-1-hydro- and 1-propyl-3-pyrazolidinones] - PubMed.
  • QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one's derivatives as potential antioxidants - Pharmacia.
  • QSAR, molecular docking, and molecular designs of some anti-epilepsy compounds.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Public
  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC.
  • Selective antiseizure activity of synthetic morpholine in experimental animals - Intern
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Selective antiseizure activity of synthetic morpholine in ex | 59386 - Intern
  • Quantitative structure–activity rel
  • This compound - MySkinRecipes.
  • CHAPTER 6: Quantitative Structure–Activity Rel
  • Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - NIH.
  • (4-Amino-2-bromophenyl)(morpholino)methanone | C11H13BrN2O2 - PubChem.
  • CHAPTER 6. Quantitative Structure–Activity Relationships - R Discovery - Researcher.Life.
  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity - MDPI.
  • (PDF) Morpholines.
  • 4-bromophenyl-morpholino-methanone | Sigma-Aldrich.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH.

Sources

A Senior Application Scientist's Guide to Verifying the Purity of Synthesized (4-Bromophenyl)(morpholino)methanone via Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the compound (4-Bromophenyl)(morpholino)methanone serves as a critical intermediate, valued for its utility as a building block in the creation of more complex molecules with potential biological activity.[1] The integrity of any multi-step synthesis hinges on the purity of its constituent intermediates. Therefore, rigorous verification of the elemental composition of this compound is not merely a quality control checkpoint; it is a fundamental validation of the synthetic process itself.

This guide provides an in-depth comparison of the theoretical versus experimental elemental composition of this compound. We will explore the causality behind the synthetic and analytical choices, present detailed experimental protocols, and contextualize the data within the broader framework of alternative analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for purity assessment.

Part 1: The Synthetic Foundation: Preparing this compound

The most direct and widely employed method for synthesizing this compound is through the nucleophilic acyl substitution of 4-bromobenzoyl chloride with morpholine.[][3][4] This reaction is favored for its high efficiency and relatively mild conditions.

Mechanism Rationale: The reaction proceeds via the addition-elimination mechanism characteristic of acyl halides.[5] The nitrogen atom of morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base is required to neutralize the hydrogen chloride byproduct, which would otherwise form a salt with the morpholine starting material, rendering it non-nucleophilic.[][4]

Detailed Synthesis Protocol
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (1.0 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic nature of the reaction.[]

  • Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled morpholine solution via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Potential Impurities
  • Unreacted Morpholine: Can be removed during the acidic wash (1M HCl).

  • 4-Bromobenzoic Acid: Formed from the hydrolysis of 4-bromobenzoyl chloride. It can be removed during the basic wash (saturated NaHCO₃).

  • Triethylamine Hydrochloride: The salt byproduct is water-soluble and removed during the aqueous workup.

The following diagram illustrates the synthesis and purification workflow.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Morpholine & Triethylamine in DCM @ 0°C B Dropwise Addition of 4-Bromobenzoyl Chloride A->B C Reaction at Room Temp (TLC Monitoring) B->C D Quench with H₂O C->D Reaction Complete E Sequential Washes (HCl, NaHCO₃, Brine) D->E F Dry & Concentrate E->F G Recrystallization F->G Crude Product H Pure Product G->H

Caption: Workflow for the synthesis of this compound.

Part 2: The Gold Standard of Purity: Elemental Analysis

Elemental analysis, specifically CHN analysis, is a cornerstone technique for determining the mass percentages of carbon, hydrogen, and nitrogen within a pure organic compound.[6] Its power lies in providing a quantitative measure of a sample's composition, which can be directly compared against the theoretical values calculated from its molecular formula.[7] For newly synthesized compounds, a close agreement between experimental and theoretical values is a strong indicator of high purity. Most reputable chemistry journals require the found elemental values to be within ±0.4% of the calculated values for publication.[8][9]

Principle of CHN Analysis: The method relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures.[10][11] The carbon in the sample is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector.

Detailed Elemental Analysis Protocol
  • Sample Preparation: Ensure the synthesized this compound is meticulously purified and dried in vacuo to remove any residual solvents or water. The presence of such impurities is a common reason for discrepancies between found and calculated values.[8][9]

  • Weighing: Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule.[12] The precise mass is critical as all results are calculated as a percentage of this initial weight.[12]

  • Combustion: Place the capsule into the autosampler of the elemental analyzer. The instrument introduces the sample into a combustion chamber heated to ~1000°C. "Flash combustion" ensures the complete and instantaneous oxidation of the sample.[6]

  • Reduction & Separation: The resultant gases flow through a reduction chamber to convert any nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.

  • Detection & Quantification: A thermal conductivity detector measures the concentration of each gas component relative to the helium carrier gas.

  • Data Processing: The instrument's software calculates the mass percentages of C, H, and N based on the detector's response and the initial sample weight.

The following diagram outlines the analytical workflow for elemental analysis.

Elemental_Analysis_Workflow A Accurate Weighing of Dried Sample (1-3 mg) B Flash Combustion (~1000°C in O₂ stream) A->B C Gas Products (CO₂, H₂O, NₓOᵧ) B->C D Reduction of NₓOᵧ to N₂ C->D E Chromatographic Separation of CO₂, H₂O, N₂ D->E F Detection (TCD) E->F G Data Analysis & % Composition Calculation F->G

Caption: General workflow for CHN elemental analysis.

Part 3: Data Interpretation: A Comparative Analysis

The molecular formula for this compound is C₁₁H₁₂BrNO₂. Based on the atomic weights (C=12.011, H=1.008, Br=79.904, N=14.007, O=15.999), the theoretical elemental composition is calculated as follows:

  • Molecular Weight: 270.12 g/mol

  • % Carbon (C): (11 * 12.011) / 270.12 * 100 = 48.92%

  • % Hydrogen (H): (12 * 1.008) / 270.12 * 100 = 4.48%

  • % Nitrogen (N): (1 * 14.007) / 270.12 * 100 = 5.19%

Let's compare this theoretical data with hypothetical experimental results for two synthesized batches.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data

ElementTheoretical %Batch 1 (Pure) Found %Deviation from TheoryBatch 2 (Impure) Found %Deviation from Theory
Carbon (C) 48.9248.75-0.17%46.95-1.97%
Hydrogen (H) 4.484.51+0.03%4.95+0.47%
Nitrogen (N) 5.195.23+0.04%4.98-0.21%
Analysis of Results
  • Batch 2 (Impure Sample): The data for Batch 2 shows a significant deviation, particularly for carbon. A deviation of -1.97% is a clear indication of a substantial impurity. The lower carbon and nitrogen percentages, coupled with a higher hydrogen percentage, could suggest the presence of an impurity with a different elemental ratio, such as residual water or solvents from the recrystallization process that were not fully removed. For instance, the presence of water would decrease the relative percentages of all other elements and increase the apparent hydrogen content.

Part 4: Contextualizing Elemental Analysis with Other Techniques

While elemental analysis is a powerful tool for quantitative purity assessment, it provides no structural information and cannot distinguish between isomers.[13] Therefore, for comprehensive characterization, it must be used in concert with spectroscopic and chromatographic methods.

Analytical TechniquePrimary Information ProvidedStrengthsLimitations
Elemental Analysis Quantitative elemental composition (%C, H, N, S).Fast, inexpensive, and highly accurate for purity assessment.[10]Provides no structural information; cannot detect inorganic salt impurities easily.[13]
NMR Spectroscopy Detailed structural information, connectivity of atoms.Unambiguous structure elucidation; can identify and quantify impurities.[8][14]Less sensitive than MS; can be complex for some molecules.
Mass Spectrometry (HRMS) Precise molecular weight and molecular formula.Extremely sensitive; confirms molecular formula with high confidence.[9][14]Isomers have the same mass; fragmentation can be complex.
Chromatography (LC-MS) Separation of mixture components, purity assessment.Highly sensitive for detecting trace impurities; provides quantitative purity data.[14]Requires method development; quantification requires standards.

In an ideal workflow, a researcher would first confirm the structure using NMR and HRMS. Following purification, elemental analysis provides the definitive, quantitative evidence of bulk sample purity, confirming that the isolated material is indeed the target compound and free from significant contamination.

Conclusion

Verifying the purity of synthesized this compound is a critical step that underpins the reliability of subsequent research. Elemental analysis stands out as an indispensable, quantitative technique for this purpose. It offers a direct and robust assessment of a compound's elemental composition, providing a clear pass/fail criterion against theoretical values. When the experimental percentages for carbon, hydrogen, and nitrogen align within the accepted ±0.4% deviation, it provides strong, trustworthy evidence of the sample's purity. However, as a self-validating system, it is most powerful when integrated with spectroscopic methods like NMR and MS to provide a complete and unambiguous characterization of the synthesized material.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
  • Thordarson, P. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
  • Thordarson, P. (2022). An International Study Evaluating Elemental Analysis.
  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]
  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
  • ResearchGate. (n.d.).
  • CoLab. (2022).
  • MaTestLab. (2024). Carbon-Hydrogen-Nitrogen (CHN) Analysis US Lab. [Link]
  • Mettler Toledo.
  • PubChem. (4-Amino-2-bromophenyl)(morpholino)methanone. [Link]
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]
  • MySkinRecipes. This compound. [Link]
  • Fisher Scientific. Amide Synthesis. [Link]
  • Chemguide.
  • Master Organic Chemistry. (2018).
  • Royal Society of Chemistry. (2021).
  • Chem Help ASAP. (2019).

Sources

A Comparative Analysis of the Cytotoxic Effects of (4-Bromophenyl)(morpholino)methanone Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds explored for their anticancer potential, morpholine-containing scaffolds have emerged as a promising class of molecules.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of derivatives based on the (4-Bromophenyl)(morpholino)methanone core structure against various cancer cell lines. By examining structure-activity relationships (SAR) and delving into the mechanistic underpinnings of their action, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

The morpholine ring, a six-membered heterocycle, is a privileged pharmacophore in medicinal chemistry due to its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] Its incorporation into various molecular frameworks has led to the development of compounds with a wide spectrum of biological activities, including notable anticancer properties.[1][4][5] The this compound scaffold, in particular, combines the morpholine moiety with a brominated phenyl ring, a feature often associated with enhanced cytotoxic activity in certain classes of compounds.

Comparative Cytotoxic Activity of Morpholine-Containing Derivatives

The cytotoxic potential of this compound and its derivatives is typically evaluated using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment. The following table summarizes the IC50 values for a selection of morpholine-containing compounds, including chalcone and quinazoline derivatives that share structural similarities with the core topic, against prominent cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-1-{4-[(E)-morpholinodiazenyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)20[3]
(E)-1-{4-[(E)-morpholinodiazenyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneSW480 (Colon)12.5[3]
Morpholine-substituted quinazoline (AK-3)A549 (Lung)10.38 ± 0.27[4][5]
Morpholine-substituted quinazoline (AK-3)MCF-7 (Breast)6.44 ± 0.29[4][5]
Morpholine-substituted quinazoline (AK-10)A549 (Lung)8.55 ± 0.67[4][5]
Morpholine-substituted quinazoline (AK-10)MCF-7 (Breast)3.15 ± 0.23[4][5]
4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative (10j)A549, PC-3, MCF-7, HeLa, HepG28.77-14.3[6]
4,6-dimorpholinyl-1,3,5-triazine derivative (6o)SW620, A549, HeLa, MCF-78.71-21.77[7]
2-morpholino-4-anilinoquinoline (3d)HepG28.50[8]

Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Elucidating Cytotoxicity: The MTT Assay

A cornerstone of in vitro cytotoxicity assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability and proliferation. The underlying principle is the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol for MTT Assay

Materials and Reagents:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile tissue culture plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture and Seed Cells (96-well plate) Incubate_24h 2. Incubate 24h (Cell Attachment) Cell_Culture->Incubate_24h Add_Compounds 3. Add Compound Dilutions Incubate_24h->Add_Compounds Incubate_Treatment 4. Incubate (e.g., 24, 48, 72h) Add_Compounds->Incubate_Treatment Add_MTT 5. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate 3-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan (Add DMSO) Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Mechanistic Insights: Induction of Apoptosis

Many effective anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism activated by a variety of cellular stresses, including those induced by chemotherapeutic compounds. This pathway is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of apoptosis. Studies on morpholine-containing anticancer agents suggest that they can induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_ros Mitochondrial Response cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Compound (4-Bromophenyl)(morpholino) methanone Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Bax Bax/Bak Activation Mito_Dysfunction->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Mito_Dysfunction->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Caspase3 Executioner Caspases (Caspase-3, -7) Apaf1->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by cytotoxic compounds.

Structure-Activity Relationship (SAR) Insights

The analysis of structure-activity relationships is crucial for the rational design of more potent and selective anticancer agents. For morpholine-containing compounds, several structural features have been shown to influence their cytotoxic activity:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact cytotoxicity. Electron-withdrawing groups, such as the bromine atom in the (4-Bromophenyl) moiety, can enhance the anticancer activity.

  • The Linker between the Phenyl and Morpholine Rings: The chemical nature of the linker connecting the aromatic and heterocyclic rings plays a role in the molecule's overall conformation and its ability to interact with biological targets.

  • Modifications of the Morpholine Ring: While the morpholine ring itself is often crucial for favorable pharmacokinetic properties, modifications to this ring can be explored to fine-tune activity and selectivity.

Conclusion and Future Directions

This compound derivatives and related morpholine-containing compounds represent a promising avenue for the development of novel anticancer therapeutics. The evidence suggests that these compounds can exert potent cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis. The modular nature of their synthesis allows for systematic structural modifications to optimize their activity and selectivity.

Future research should focus on synthesizing a broader library of this compound derivatives and conducting comprehensive in vitro and in vivo evaluations. Elucidating the specific molecular targets and further unraveling the intricacies of their mechanisms of action will be critical for advancing these promising compounds towards clinical application. The integration of computational modeling with experimental screening will undoubtedly accelerate the discovery of next-generation morpholine-based anticancer drugs.

References

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. (n.d.).
  • Kumar, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Imtiaz, M., Shah, N., Ikram, M., & Shah, A. J. (2021). Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4.
  • BenchChem. (n.d.). Cytotoxicity of Chalcones on MCF-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • Soltani, A., et al. (2015). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. Iranian Journal of Pharmaceutical Research, 14(3), 891–899.
  • Ak, M., et al. (2023). Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms. Helvetica Chimica Acta, e202300133.
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 586–599.
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry.
  • Yilmaz, E., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(15), 5791.
  • Dimmock, J. R., et al. (2002). Synthesis and antitumour evaluation of 4-bromophenyl semicarbazones. Arzneimittelforschung, 52(2), 103–108.
  • Abdel-Wahab, B. F., et al. (2018). Cytotoxicity (IC50, µg/mL) of different tested compounds against human...
  • Tsuruo, T., et al. (2015). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancer Science, 106(8), 949–955.
  • Al-Suwaidan, I. A., et al. (2016). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines.
  • Armas, M., et al. (2021). Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines.
  • Zhu, W., et al. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry, 24(16), 3845–3853.
  • Wang, Y., et al. (2021). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Archiv der Pharmazie, 354(11), e2100221.
  • Sigma-Aldrich. (n.d.). 4-bromophenyl-morpholino-methanone.
  • Li, X., et al. (2014). Design, synthesis and structure–activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2. Bioorganic & Medicinal Chemistry, 22(21), 5738–5746.
  • Song, D., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 124, 886–898.
  • Hsieh, T. H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034.
  • Al-Ostath, R. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7622.
  • Wang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1734–1744.
  • Cvijetic, I. N., & Milenkovic, D. A. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(21), 6649.
  • Hsieh, T. H., et al. (2023).
  • Al-Salahat, A. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1715.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of (4-Bromophenyl)(morpholino)methanone. As a brominated aromatic ketone, this compound requires specific handling protocols to mitigate risks to personnel and the environment. This guide moves beyond mere instruction to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in your laboratory.

Core Hazard Profile & Risk Assessment

Understanding the intrinsic properties of this compound is the foundation of its safe management. Its key hazard stems from its classification as a halogenated organic compound with acute oral toxicity and a high potential for environmental harm.

Chemical and Hazard Identification:

PropertyValueSource
Chemical Name This compound
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Water Hazard Class WGK 3 (Highly hazardous to water)[1]

Expert Analysis of Risks:

  • Human Health: The primary route of concern is accidental ingestion, as indicated by the H302 classification. While data on dermal and inhalation toxicity is limited for this specific compound, the general principles of handling laboratory chemicals—avoiding skin contact and aerosol generation—must be strictly followed.

  • Environmental Impact: As a halogenated organic compound with a WGK 3 classification, this compound poses a significant threat to aquatic ecosystems.[1] Improper disposal, such as drain or trash disposal, is strictly prohibited as it can lead to persistent environmental contamination.[2][3] Halogenated compounds are subject to stringent disposal regulations, often prohibiting their placement in landfills.[4][5][6]

The Cornerstone of Disposal: Segregation

The single most critical step in managing waste from this compound is proper segregation. This is not merely an administrative task; it is a crucial safety and cost-control measure.

The Causality Behind Segregation: Halogenated organic waste cannot be mixed with non-halogenated waste.[7][8] The reason is twofold:

  • Treatment Method: Halogenated solvents and solids require high-temperature incineration with specialized "scrubbers" to neutralize the corrosive acidic gases (e.g., hydrogen bromide) produced during combustion. Disposing of them through standard fuel blending processes used for non-halogenated solvents can damage equipment and release toxic pollutants.

  • Cost: The specialized treatment required for halogenated waste makes its disposal significantly more expensive than that of non-halogenated waste.[9] Proper segregation is therefore a key component of responsible waste management and cost control.

The following diagram illustrates the critical decision-making process for waste segregation at the point of generation.

WasteSegregation start Waste Generation Point q1 Is the waste contaminated with This compound? start->q1 q2 What is the physical state of the waste? q1->q2  Yes non_haz Dispose via standard non-hazardous waste stream (e.g., regular trash, glass disposal) q1->non_haz  No solid_container Place in: 'SOLID HALOGENATED HAZARDOUS WASTE' Accumulation Container q2->solid_container Solid (e.g., contaminated gloves, weigh paper) liquid_container Place in: 'LIQUID HALOGENATED HAZARDOUS WASTE' Accumulation Container q2->liquid_container Liquid (e.g., solutions in organic solvents)

Caption: Waste Disposal Decision Workflow

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. These steps should be conducted within a designated Satellite Accumulation Area (SAA).[10][11]

Protocol 1: Disposal of Contaminated Solid Waste

This protocol applies to items such as contaminated gloves, weighing paper, pipette tips, and absorbent pads used during a spill cleanup.

  • Designate a Waste Container: Obtain a clearly labeled, puncture-resistant container with a secure lid. The label must read: "HAZARDOUS WASTE: SOLID HALOGENATED ORGANIC ".

  • List Contents: Maintain a log of the contents, specifically noting "this compound" and any other halogenated compounds.

  • Deposit Waste: Place all contaminated solid materials directly into this designated container.

  • Secure Container: Keep the container lid tightly sealed at all times, except when adding waste.[8][10][11] This prevents the release of any volatile residues.

  • Arrange for Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (often 12 months), contact your facility's Environmental Health & Safety (EH&S) department for disposal.[10][11]

Protocol 2: Disposal of Solutions (Liquid Waste)

This protocol applies when this compound has been dissolved in a solvent.

  • Designate a Waste Container: Use a chemically-compatible (e.g., glass or appropriate plastic) container with a screw-top cap.[11][12] The container must be labeled: "HAZARDOUS WASTE: LIQUID HALOGENATED ORGANIC ".

  • Segregate Solvents: This container is ONLY for halogenated solvents (e.g., dichloromethane, chloroform) or solutions containing halogenated compounds.[7][9] Do NOT mix with non-halogenated solvents like acetone, ethanol, or hexane.

  • List Contents: Clearly list "this compound" and the name of the solvent(s) on the container's label.

  • Transfer Waste: Carefully pour the liquid waste into the container, using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Secure and Store: Tightly cap the container and store it in secondary containment (such as a spill tray) within your designated SAA.[12]

  • Arrange for Pickup: Contact your EH&S department for disposal when the container is full or reaches its accumulation time limit.

Protocol 3: Disposal of Unused or Expired Product

For pure, unused product in its original packaging:

  • Do Not Open: Keep the product in its original, sealed container.

  • Label for Disposal: Affix a "HAZARDOUS WASTE " label to the container.

  • Request Pickup: Contact your EH&S department and request a pickup for "unused laboratory chemical for disposal." They will manage the process according to federal and state regulations.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Assess the Spill: For a small spill of the solid, proceed with cleanup. For a large spill or a spill of a solution, evacuate the area and contact EH&S or the emergency response team.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain and Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[3][13]

  • Collect Waste: Carefully scoop the mixture into your designated "SOLID HALOGENATED HAZARDOUS WASTE " container using non-sparking tools.[13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), then wash with soap and water. Place the cleaning materials into the solid hazardous waste container.

  • Report: Document the spill according to your institution's policies.

Waste Minimization: A Proactive Approach

The most effective disposal strategy is to minimize waste generation at the source.[10]

  • Prudent Purchasing: Order only the quantity of this compound required for your immediate research needs.[10]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of chemical used and waste generated.[10]

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.[10]

By integrating these principles and protocols into your daily laboratory operations, you ensure the safe and compliant handling of this compound, protecting yourself, your colleagues, and the environment.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
  • Properly Managing Chemical Waste in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Section 729.241 Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board. [Link]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • MORPHOLINE. MsdsDigital.com. [Link]
  • Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health. [Link]
  • Morpholine - SAFETY D
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • 1-(4-Bromophenyl)
  • Tetrakis(4-bromophenyl)
  • This compound AldrichCPR. Sigma-Aldrich (Chinese). [Link]
  • (4-Amino-2-bromophenyl)(morpholino)methanone.
  • Final Contaminant Candidate List 3 Chemicals Identifying the Universe. U.S. Environmental Protection Agency. [Link]

Sources

A Comprehensive Guide to the Safe Handling of (4-Bromophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

(4-Bromophenyl)(morpholino)methanone , a key building block in pharmaceutical and agrochemical research, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1] This guide provides an in-depth, procedural framework for the safe use, management, and disposal of this compound, grounded in established safety protocols and field-proven expertise.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as an Acute Toxicity Category 4 oral hazard.[2] This classification indicates that it can be harmful if swallowed.[3] Furthermore, related chemical structures suggest a potential for causing serious eye and skin irritation.[4][5] The compound is a solid at room temperature and should be stored in a dry, well-ventilated area.[1][6]

Key Hazard Information:

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[4]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The selection of appropriate PPE is the first line of defense against accidental contact.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[4][7]Protects against accidental splashes and airborne particles of the solid compound, preventing serious eye irritation.[4]
Hand Protection Nitrile or neoprene gloves, inspected before use.[3][7]Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[3] Proper glove removal technique is essential.[3]
Body Protection A clean lab coat or a disposable gown.[7]Protects street clothes from contamination and minimizes skin exposure.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator may be necessary if handling large quantities or if dust is generated.[8][9]Minimizes the risk of inhaling airborne particles, particularly in poorly ventilated areas.
Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to guide researchers through the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate Handling Area gather_ppe Gather & Inspect PPE prep_area->gather_ppe consult_sds Consult SDS gather_ppe->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe Proceed to Handling weigh_dispense Weigh & Dispense in Ventilated Area don_ppe->weigh_dispense perform_exp Perform Experiment weigh_dispense->perform_exp decontaminate Decontaminate Work Surface perform_exp->decontaminate Experiment Complete dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood or a well-ventilated space.[4]

    • Assemble all necessary PPE as outlined in the table above. Carefully inspect gloves for any signs of damage before use.[3]

    • Review the Safety Data Sheet (SDS) for this compound prior to starting any work.

  • Handling:

    • Don the appropriate PPE in the correct sequence: gown, then mask/respirator, followed by eye protection, and finally gloves.

    • Weigh and dispense the solid compound carefully to minimize dust generation. Use a spatula and handle in a fume hood if possible.

    • Conduct the experimental procedure, avoiding direct contact with the compound. If skin contact occurs, immediately wash the affected area with plenty of soap and water.[3][4] In case of eye contact, rinse cautiously with water for several minutes.[4]

  • Cleanup and Disposal:

    • Decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Dispose of contaminated materials, including excess reagent and any contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled hazardous waste container.[4] All waste disposal must adhere to local and institutional regulations.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed using the proper technique without touching the outer surface.[3]

    • Wash hands thoroughly with soap and water after removing all PPE.[3][4]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.

Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of established safety protocols. By adhering to the guidelines outlined in this document, researchers can significantly minimize their risk of exposure and ensure a safe and productive laboratory environment.

References

  • This compound AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/anv00034]
  • SAFETY DATA SHEET. (2009-09-22). [URL: https://www.fishersci.com/sds/99-90-1]
  • This compound - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/en/building-blocks/36925-4-bromophenylmorpholinomethanone.html]
  • (4-Amino-2-bromophenyl)(morpholino)methanone | C11H13BrN2O2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/127263406]
  • SAFETY DATA SHEET. (2024-08-06). [URL: https://www.sigmaaldrich.com/sds/SIGMA/B75808]
  • SAFETY DATA SHEET. (2025-12-19). [URL: https://www.fishersci.com/sds/103-88-8]
  • 4-(4-Bromophenyl)morpholine 97 30483-75-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/591777]
  • 4-(4-Bromophenyl)morpholine | 30483-75-1 | TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/B2107]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/AC355130000]
  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-BROMOPHENYL)MORPHOLIN-3-ONE - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB11388795_EN.htm]
  • SDS of (4-Bromophenyl)(4-butylphenyl)methanone, Safety Data Sheets, CAS 91404-25-0 - chemBlink. [URL: https://www.chemblink.com/products/91404-25-0_msds.htm]
  • 127580-92-1|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/127580-92-1.html]
  • 4-bromophenyl-morpholino-methanone - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/DE/de/search/4-bromophenyl-morpholino-methanone?focus=products&page=1&perpage=30&sort=relevance&term=4-bromophenyl-morpholino-methanone&type=product_name]
  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone - Cole-Parmer. [URL: https://www.coleparmer.com/sds/8/83846-85-9.pdf]
  • Personal protective equipment in your pharmacy. (2019-10-30). [URL: https://abpharmacy.ca/articles/personal-protective-equipment-your-pharmacy]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.